molecular formula C14H10N4 B2367565 Fluoflavine CAS No. 531-46-4; 55977-58-7

Fluoflavine

Cat. No.: B2367565
CAS No.: 531-46-4; 55977-58-7
M. Wt: 234.262
InChI Key: WGKYYZDYHYOKQV-UHFFFAOYSA-N
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Description

6,11-dihydroquinoxalino[2,3-b]quinoxaline is a quinoxaline derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,11-dihydroquinoxalino[2,3-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKYYZDYHYOKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Fluoflavine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoflavine, a heterocyclic aromatic compound, has traversed a remarkable journey from its initial synthesis in the late 19th century to its contemporary role in materials science and as a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing both the seminal and modern experimental protocols. Quantitative data from key synthetic methodologies are presented in structured tables for comparative analysis. Furthermore, this document elucidates the biological activity of this compound, with a particular focus on its role as a selective NOX1 inhibitor and its potential anticancer properties. Detailed diagrams of synthetic pathways and the implicated biological signaling cascades are provided to facilitate a deeper understanding of its chemical and physiological characteristics.

Discovery and Historical Synthesis

The first synthesis of this compound (5,6,11,12-tetraazanaphthacene) is credited to O. Fischer and E. Hepp in 1895 . Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the study of this class of compounds.

The historical synthesis involved the condensation reaction of ortho-phenylenediamine with 2,3-dichloroquinoxaline. This method, while foundational, has been built upon and refined over the subsequent decades to improve yield and purity.

Modern Synthetic Methodologies

Contemporary synthetic strategies for this compound and its derivatives have evolved to offer greater efficiency and control. A prevalent modern approach involves the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in a high-boiling point solvent such as ethylene glycol.[1] This method provides a straightforward route to the parent H2this compound.

Experimental Protocol: Synthesis of Parent H2this compound[1]

A mixture of ortho-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol is heated. The reaction progress is monitored, and upon completion, the mixture is cooled, leading to the precipitation of the product. The resulting microcrystalline golden solid is then isolated by filtration.

Synthesis of this compound Radicals and Complexes

Recent advancements have focused on the synthesis and isolation of this compound radicals, which have garnered interest for their potential applications in organic electronics and as single-molecule magnets.[2][3][4] These syntheses often involve multi-step procedures starting from the parent H2this compound.

Synthesis of a Dianionic this compound Complex[2]

A salt metathesis reaction can be employed to produce a dianionic this compound-bridged complex. This involves the deprotonation of H2this compound followed by reaction with a suitable metal precursor.

Experimental Protocol: Synthesis of [(Cp*2Y)2(μ-flv)] (3)[2]

H2this compound is deprotonated using potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran (THF) to yield K2flv. This is followed by the reaction of K2flv with two equivalents of Cp*2Y(BPh4). The product is then isolated and purified by recrystallization.

Synthesis of a Monoanionic this compound Radical[1]

The isolation of a stable monoanionic this compound radical has been a significant recent achievement. This is accomplished through the one-electron reduction of the neutral this compound.

Experimental Protocol: Synthesis of K(crypt-222) (1)[1]

Neutral this compound (flv0) is reduced using a strong reducing agent like potassium graphite (KC8) in the presence of a chelating agent such as 2.2.2-cryptand. This allows for the isolation of the bottleable this compound radical salt.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthetic procedures.

Compound Synthesis Method Starting Materials Solvent Yield Reference
H2this compoundCondensationortho-phenylenediamine, 2,3-dichloroquinoxalineEthylene GlycolNot Specified[1]
K2flvDeprotonationH2this compound, KHMDSTHF77%[2]
[(Cp2Y)2(μ-flv)] (3)Salt MetathesisK2flv, Cp2Y(BPh4)THF66% (crystalline)[2]
--INVALID-LINK-- (1)One-electron Reductionflv0, KC8, 2.2.2-cryptandNot SpecifiedNot Specified[1]
Compound Electrochemical Data (vs Fc/Fc+) Magnetic Properties (χMT at RT) Reference
flv0E1/2 = -0.96 V, E1/2 = -1.73 V-[1]
[(Cp*2Y)2(μ-flv•)][Al(OC{CF3}3)4] (2)-0.355 cm3 K mol−1[2]

Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis of this compound and its derivatives.

fluoflavine_synthesis cluster_parent Parent Synthesis cluster_complex Complex Synthesis cluster_radical Radical Synthesis ortho_pd ortho-phenylenediamine H2flv H2this compound ortho_pd->H2flv Condensation dichloro_qx 2,3-dichloroquinoxaline dichloro_qx->H2flv K2flv K2flv H2flv->K2flv Deprotonation flv0 flv0 H2flv->flv0 Oxidation KHMDS KHMDS KHMDS->K2flv complex3 [(Cp2Y)2(μ-flv)] (3) K2flv->complex3 Salt Metathesis Cp2YBPh4 Cp2Y(BPh4) Cp2YBPh4->complex3 KC8 KC8, 2.2.2-cryptand radical1 K(crypt-222) (1) KC8->radical1 flv0->radical1 Reduction

Caption: Synthetic routes to parent H2this compound and its complex and radical forms.

Biological Activity and Signaling Pathways

While much of the recent focus on this compound has been in materials science, it has also been identified as a potent and selective inhibitor of NADPH oxidase 1 (NOX1).[5] This discovery has opened avenues for its investigation as a potential therapeutic agent, particularly in cancer.

NOX1 Inhibition

This compound exhibits a high degree of selectivity for NOX1, with an IC50 of 90 nM.[5] It shows significantly lower activity against other NOX isoforms such as NOX2, NOX3, and NOX4 (all with IC50 > 10 μM).[5] NOX1 is a multisubunit enzyme that generates reactive oxygen species (ROS), and its dysregulation has been implicated in various pathological conditions, including cancer.

Anticancer Potential

The inhibition of NOX1 by this compound suggests a potential mechanism for anticancer activity. Overexpression of NOX1 has been observed in several cancers, and the ROS it produces can contribute to tumor growth, proliferation, and angiogenesis. By inhibiting NOX1, this compound can potentially disrupt these pro-tumorigenic signaling pathways.

Studies have shown that fluorinated isoflavone analogs, a class of compounds related to this compound, exhibit significant anticancer activity against cell lines such as MCF-7 (breast cancer).[6] This activity is often associated with the induction of apoptosis.[6]

NOX1 Signaling Pathway

The activation of NOX1 is a complex process involving the assembly of several cytosolic and membrane-bound subunits. Upon stimulation by various growth factors and cytokines, cytosolic components translocate to the membrane to form the active enzyme complex. The ROS produced by NOX1 can then act as second messengers, activating downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

The following diagram illustrates the NOX1 signaling pathway and the potential point of intervention for this compound.

NOX1_pathway stimuli Growth Factors, Cytokines receptor Receptor Tyrosine Kinase stimuli->receptor NOXO1 NOXO1 receptor->NOXO1 recruits Rac Rac-GTP receptor->Rac activates p22phox p22phox NOX1 NOX1 p22phox->NOX1 stabilizes ROS ROS NOX1->ROS generates NOXA1 NOXA1 NOXO1->NOXA1 binds NOXA1->NOX1 activates Rac->NOX1 activates NADPH NADPH NADPH->NOX1 O2 O2 O2->NOX1 PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt activates MAPK MAPK Pathway ROS->MAPK activates proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->proliferation MAPK->proliferation This compound This compound This compound->NOX1 inhibits

Caption: Simplified NOX1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound stands as a molecule of significant historical and contemporary interest. From its initial synthesis over a century ago to its recent emergence as a selective NOX1 inhibitor with potential applications in oncology, its journey underscores the enduring value of fundamental chemical research. The detailed synthetic protocols and an understanding of its mechanism of action provided in this guide are intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology, fostering further exploration into the therapeutic and technological potential of this compound and its derivatives.

References

Unveiling Fluoflavine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoflavine, a heterocyclic aromatic compound, has traversed a remarkable journey from its initial synthesis in the late 19th century to its contemporary role in materials science and as a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing both the seminal and modern experimental protocols. Quantitative data from key synthetic methodologies are presented in structured tables for comparative analysis. Furthermore, this document elucidates the biological activity of this compound, with a particular focus on its role as a selective NOX1 inhibitor and its potential anticancer properties. Detailed diagrams of synthetic pathways and the implicated biological signaling cascades are provided to facilitate a deeper understanding of its chemical and physiological characteristics.

Discovery and Historical Synthesis

The first synthesis of this compound (5,6,11,12-tetraazanaphthacene) is credited to O. Fischer and E. Hepp in 1895 . Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the study of this class of compounds.

The historical synthesis involved the condensation reaction of ortho-phenylenediamine with 2,3-dichloroquinoxaline (B139996). This method, while foundational, has been built upon and refined over the subsequent decades to improve yield and purity.

Modern Synthetic Methodologies

Contemporary synthetic strategies for this compound and its derivatives have evolved to offer greater efficiency and control. A prevalent modern approach involves the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in a high-boiling point solvent such as ethylene (B1197577) glycol.[1] This method provides a straightforward route to the parent H2this compound.

Experimental Protocol: Synthesis of Parent H2this compound[1]

A mixture of ortho-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol is heated. The reaction progress is monitored, and upon completion, the mixture is cooled, leading to the precipitation of the product. The resulting microcrystalline golden solid is then isolated by filtration.

Synthesis of this compound Radicals and Complexes

Recent advancements have focused on the synthesis and isolation of this compound radicals, which have garnered interest for their potential applications in organic electronics and as single-molecule magnets.[2][3][4] These syntheses often involve multi-step procedures starting from the parent H2this compound.

Synthesis of a Dianionic this compound Complex[2]

A salt metathesis reaction can be employed to produce a dianionic this compound-bridged complex. This involves the deprotonation of H2this compound followed by reaction with a suitable metal precursor.

Experimental Protocol: Synthesis of [(Cp*2Y)2(μ-flv)] (3)[2]

H2this compound is deprotonated using potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran (B95107) (THF) to yield K2flv. This is followed by the reaction of K2flv with two equivalents of Cp*2Y(BPh4). The product is then isolated and purified by recrystallization.

Synthesis of a Monoanionic this compound Radical[1]

The isolation of a stable monoanionic this compound radical has been a significant recent achievement. This is accomplished through the one-electron reduction of the neutral this compound.

Experimental Protocol: Synthesis of K(crypt-222) (1)[1]

Neutral this compound (flv0) is reduced using a strong reducing agent like potassium graphite (B72142) (KC8) in the presence of a chelating agent such as 2.2.2-cryptand. This allows for the isolation of the bottleable this compound radical salt.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthetic procedures.

Compound Synthesis Method Starting Materials Solvent Yield Reference
H2this compoundCondensationortho-phenylenediamine, 2,3-dichloroquinoxalineEthylene GlycolNot Specified[1]
K2flvDeprotonationH2this compound, KHMDSTHF77%[2]
[(Cp2Y)2(μ-flv)] (3)Salt MetathesisK2flv, Cp2Y(BPh4)THF66% (crystalline)[2]
--INVALID-LINK-- (1)One-electron Reductionflv0, KC8, 2.2.2-cryptandNot SpecifiedNot Specified[1]
Compound Electrochemical Data (vs Fc/Fc+) Magnetic Properties (χMT at RT) Reference
flv0E1/2 = -0.96 V, E1/2 = -1.73 V-[1]
[(Cp*2Y)2(μ-flv•)][Al(OC{CF3}3)4] (2)-0.355 cm3 K mol−1[2]

Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis of this compound and its derivatives.

fluoflavine_synthesis cluster_parent Parent Synthesis cluster_complex Complex Synthesis cluster_radical Radical Synthesis ortho_pd ortho-phenylenediamine H2flv H2this compound ortho_pd->H2flv Condensation dichloro_qx 2,3-dichloroquinoxaline dichloro_qx->H2flv K2flv K2flv H2flv->K2flv Deprotonation flv0 flv0 H2flv->flv0 Oxidation KHMDS KHMDS KHMDS->K2flv complex3 [(Cp2Y)2(μ-flv)] (3) K2flv->complex3 Salt Metathesis Cp2YBPh4 Cp2Y(BPh4) Cp2YBPh4->complex3 KC8 KC8, 2.2.2-cryptand radical1 K(crypt-222) (1) KC8->radical1 flv0->radical1 Reduction

Caption: Synthetic routes to parent H2this compound and its complex and radical forms.

Biological Activity and Signaling Pathways

While much of the recent focus on this compound has been in materials science, it has also been identified as a potent and selective inhibitor of NADPH oxidase 1 (NOX1).[5] This discovery has opened avenues for its investigation as a potential therapeutic agent, particularly in cancer.

NOX1 Inhibition

This compound exhibits a high degree of selectivity for NOX1, with an IC50 of 90 nM.[5] It shows significantly lower activity against other NOX isoforms such as NOX2, NOX3, and NOX4 (all with IC50 > 10 μM).[5] NOX1 is a multisubunit enzyme that generates reactive oxygen species (ROS), and its dysregulation has been implicated in various pathological conditions, including cancer.

Anticancer Potential

The inhibition of NOX1 by this compound suggests a potential mechanism for anticancer activity. Overexpression of NOX1 has been observed in several cancers, and the ROS it produces can contribute to tumor growth, proliferation, and angiogenesis. By inhibiting NOX1, this compound can potentially disrupt these pro-tumorigenic signaling pathways.

Studies have shown that fluorinated isoflavone (B191592) analogs, a class of compounds related to this compound, exhibit significant anticancer activity against cell lines such as MCF-7 (breast cancer).[6] This activity is often associated with the induction of apoptosis.[6]

NOX1 Signaling Pathway

The activation of NOX1 is a complex process involving the assembly of several cytosolic and membrane-bound subunits. Upon stimulation by various growth factors and cytokines, cytosolic components translocate to the membrane to form the active enzyme complex. The ROS produced by NOX1 can then act as second messengers, activating downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

The following diagram illustrates the NOX1 signaling pathway and the potential point of intervention for this compound.

NOX1_pathway stimuli Growth Factors, Cytokines receptor Receptor Tyrosine Kinase stimuli->receptor NOXO1 NOXO1 receptor->NOXO1 recruits Rac Rac-GTP receptor->Rac activates p22phox p22phox NOX1 NOX1 p22phox->NOX1 stabilizes ROS ROS NOX1->ROS generates NOXA1 NOXA1 NOXO1->NOXA1 binds NOXA1->NOX1 activates Rac->NOX1 activates NADPH NADPH NADPH->NOX1 O2 O2 O2->NOX1 PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt activates MAPK MAPK Pathway ROS->MAPK activates proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->proliferation MAPK->proliferation This compound This compound This compound->NOX1 inhibits

Caption: Simplified NOX1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound stands as a molecule of significant historical and contemporary interest. From its initial synthesis over a century ago to its recent emergence as a selective NOX1 inhibitor with potential applications in oncology, its journey underscores the enduring value of fundamental chemical research. The detailed synthetic protocols and an understanding of its mechanism of action provided in this guide are intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology, fostering further exploration into the therapeutic and technological potential of this compound and its derivatives.

References

Fluoflavine mechanism of action in redox processes.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Fluoflavine in Redox Processes

Introduction

This compound (H₂flv), also known as 5,6,11,12-tetraazanaphthacene (TATC), is a nitrogen-containing polycyclic aromatic compound valued for its facile accessibility and remarkable redox switchability.[1][2] Its large π-aromatic system allows it to undergo reversible, stepwise multiple redox reactions, making it a molecule of significant interest for a broad range of applications, including high-energy-density batteries, sensors, conductive materials, and photoredox catalysis.[1] The ability of this compound to exist in multiple, stable oxidation states, including paramagnetic radical forms, is central to its function in redox processes. This guide provides a detailed technical overview of the core mechanisms governing the redox behavior of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Redox Mechanism: Stepwise Electron Transfer

The fundamental mechanism of action of this compound in redox processes involves its ability to accept and donate electrons in a stepwise manner, leading to a series of distinct and often isolable oxidation states. This multi-redox reactivity is a key property that underpins its utility in various applications.[1][3] The core of its redox activity is the reversible transformation between its neutral, anionic, and radical anionic forms.

The key redox states of this compound that have been experimentally identified and characterized are:

  • Neutral this compound (flv⁰): The fully oxidized, neutral form of the molecule.

  • Radical Anion (flv¹⁻•): A paramagnetic species formed by a one-electron reduction of flv⁰.

  • Dianion (flv²⁻): A diamagnetic species formed by a two-electron reduction of flv⁰.

  • Radical Trianion (flv³⁻•): A paramagnetic species that can be potentially attained under certain reductive conditions.[1][2]

Recent research has led to the successful isolation and characterization of the elusive flv¹⁻• and flv³⁻• radical complexes, which is a significant advancement in understanding the redox chemistry of this class of molecules.[1][3] The facile and reversible nature of these electron transfer steps is a defining feature of this compound's redox behavior.

Quantitative Electrochemical Data

Cyclic voltammetry has been a crucial technique for quantifying the redox behavior of this compound and its derivatives. The reduction potentials provide a measure of the ease with which the molecule accepts electrons. The following table summarizes the key electrochemical data for this compound (flv⁰) and its complexes.

Compound/Redox CoupleE¹₁/₂ (V vs. Fc⁺/Fc)E²₁/₂ (V vs. Fc⁺/Fc)NotesReference
flv⁰-0.96(1)-1.73(1)Two successive, reversible reduction events.[1]
--INVALID-LINK-- (1)-0.902(3)-1.608(3)Two reversible reduction features, essentially identical to the parent flv⁰.[1][2]
Visualization of this compound Redox States

The following diagram illustrates the stepwise redox transformations of this compound.

Fluoflavine_Redox_States flv0 flv⁰ (Neutral) flv1_rad flv¹⁻• (Radical Anion) flv0->flv1_rad + e⁻ flv1_rad->flv0 - e⁻ flv2 flv²⁻ (Dianion) flv1_rad->flv2 + e⁻ flv2->flv1_rad - e⁻ flv3_rad flv³⁻• (Radical Trianion) flv2->flv3_rad + e⁻ flv3_rad->flv2 - e⁻

Stepwise redox states of this compound.

Experimental Protocols

The characterization of this compound's redox properties relies on a combination of electrochemical and spectroscopic techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to study the redox behavior of this compound, determining the potentials at which electron transfer reactions occur and assessing their reversibility.

Objective: To determine the reduction potentials of this compound and its derivatives and to assess the reversibility of the redox events.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode)

  • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

  • Anhydrous, non-aqueous solvent (e.g., tetrahydrofuran, THF)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Analyte (this compound or its derivative) at a concentration of ~1-5 mM

  • Ferrocene (B1249389) (as an internal standard)

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the anhydrous solvent to a concentration of 0.1 M.

  • Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent, and dry thoroughly.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution. Maintain an inert atmosphere over the solution throughout the experiment.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of interfering species.

  • Analyte Measurement: Add the this compound analyte to the cell to the desired concentration and allow it to dissolve completely. Record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back. The scan rate is typically set between 50 and 200 mV/s.

  • Internal Standard: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference for calibrating the potential axis.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox couples from the voltammograms. The reversibility of a redox event is assessed by the peak separation (ΔEp) between the anodic and cathodic peaks, which should be close to 59/n mV (where n is the number of electrons transferred) for a reversible process at room temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a critical technique for the detection and characterization of the paramagnetic radical species of this compound (flv¹⁻• and flv³⁻•).

Objective: To confirm the radical nature of this compound species and to study the spin density distribution.

Materials and Equipment:

  • EPR spectrometer (X-band)

  • EPR sample tubes (e.g., quartz tubes)

  • Solvent for sample preparation (e.g., THF or toluene)

  • Cryostat for variable-temperature measurements (optional)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound radical species in an appropriate solvent inside an EPR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without significant line broadening. For solid-state measurements, a crystalline sample can be used.

  • Spectrometer Setup: Tune the EPR spectrometer to the appropriate microwave frequency and magnetic field range.

  • Data Acquisition: Record the EPR spectrum at room temperature. The presence of a signal confirms the paramagnetic nature of the sample.

  • Variable-Temperature Measurements (Optional): Record spectra at different temperatures to study the stability of the radical and to obtain information about magnetic coupling in dimeric or polymeric systems.

  • Data Analysis: Analyze the g-factor, hyperfine coupling constants, and line shape of the EPR spectrum. These parameters provide insights into the electronic structure and the environment of the unpaired electron. The spin density distribution can be further analyzed and compared with DFT calculations.[1][3]

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound radicals.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of flv⁰ reduction Chemical Reduction (e.g., with KC₈) synthesis->reduction xray Single-Crystal X-ray Diffraction reduction->xray Isolation of Crystals cv Cyclic Voltammetry reduction->cv Electrochemical Analysis epr EPR Spectroscopy reduction->epr Radical Confirmation uv_vis UV-vis Spectroscopy reduction->uv_vis Spectroscopic Analysis interpretation Elucidation of Electronic Structure and Redox Properties xray->interpretation cv->interpretation epr->interpretation uv_vis->interpretation dft DFT Calculations dft->interpretation Theoretical Support

Workflow for this compound radical synthesis and characterization.

This compound in Metal Complexes: A Redox-Active Bridge

This compound's redox activity is not limited to the free molecule. It can act as a "redox-active" or "non-innocent" ligand in coordination complexes, where it can participate in electron transfer processes, influencing the electronic and magnetic properties of the entire complex. The fluoflavinate dianion (flv²⁻) can bridge two metal centers, and the entire system can be oxidized or reduced.[1][2]

In such complexes, the oxidation or reduction can be ligand-centered (on the this compound bridge) or metal-centered, leading to a rich and tunable redox chemistry. For example, in dinuclear yttrium complexes, the this compound bridge has been stabilized in the flv¹⁻•, flv²⁻, and flv³⁻• oxidation states.[1][3] The spin density from the radical this compound ligand can delocalize onto the metal centers, which is a crucial feature for developing materials with interesting magnetic or conductive properties.[2]

Visualization of this compound as a Bridging Ligand

The diagram below shows a simplified representation of this compound bridging two metal centers and the delocalization of spin density in the radical state.

Bridging_Ligand cluster_complex Dinuclear Metal Complex with this compound Bridge cluster_spin Spin Delocalization M1 Metal Center 1 flv_bridge N This compound Bridge (flv¹⁻•) N M1->flv_bridge:n1 spin_source Unpaired Electron on flv¹⁻• M2 Metal Center 2 M2->flv_bridge:n2 spin_deloc_M1 Partial Spin on M1 spin_source->spin_deloc_M1 delocalization spin_deloc_M2 Partial Spin on M2 spin_source->spin_deloc_M2 delocalization

This compound as a redox-active bridging ligand.

Application in Redox-Mediated CO₂ Capture

The redox properties of this compound derivatives have been harnessed for environmental applications. A water-soluble derivative, this compound disulfonate (FFDS), has been used in a redox-mediated aqueous flow system for direct air capture (DAC) of CO₂.[4]

The mechanism relies on a proton-coupled electron transfer (PCET) process to induce a pH swing in the aqueous solution.[4]

  • CO₂ Absorption: In an alkaline solution, CO₂ from the air is absorbed, forming dissolved inorganic carbon (DIC) and lowering the pH.

  • Electrochemical Regeneration: The FFDS in the solution is electrochemically manipulated. The change in the redox state of FFDS is coupled to the uptake or release of protons, which in turn alters the pH of the solution.

  • CO₂ Release: The electrochemically generated protons react with the DIC to release gaseous CO₂, regenerating the sorbent for another cycle.[4]

This application demonstrates how the fundamental redox properties of the this compound core can be engineered into a functional system for carbon capture.

Visualization of the CO₂ Capture Process

The following diagram illustrates the role of this compound disulfonate (FFDS) in the electrochemical CO₂ capture and release cycle.

CO2_Capture cluster_absorption CO₂ Absorption (High pH) cluster_release CO₂ Release (Low pH) cluster_electrochemistry Electrochemical pH Swing via FFDS Redox CO2_air CO₂ (air) absorb CO₂ + OH⁻ → HCO₃⁻ CO2_air->absorb FFDS_ox FFDS_ox absorb->FFDS_ox Solution with DIC release HCO₃⁻ + H⁺ → CO₂ (gas) + H₂O CO2_gas Concentrated CO₂ release->CO2_gas FFDS_red FFDS_red + H⁺ FFDS_ox->FFDS_red + e⁻ FFDS_red->release Proton Release FFDS_red->FFDS_ox - e⁻

Role of FFDS in a redox-mediated CO₂ capture cycle.

Conclusion

This compound exhibits a rich and versatile redox chemistry centered on its ability to undergo multiple, reversible one- and two-electron transfer reactions. The characterization of its various oxidation states, particularly the stable radical anions, has opened up new avenues for its application in materials science, catalysis, and environmental technologies. The synergy of advanced experimental techniques and theoretical calculations continues to deepen our understanding of the structure-property relationships that govern the mechanism of action of this compound in redox processes. This knowledge is crucial for the rational design of new this compound-based materials and systems with tailored redox properties for specific applications.

References

Fluoflavine mechanism of action in redox processes.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Fluoflavine in Redox Processes

Introduction

This compound (H₂flv), also known as 5,6,11,12-tetraazanaphthacene (TATC), is a nitrogen-containing polycyclic aromatic compound valued for its facile accessibility and remarkable redox switchability.[1][2] Its large π-aromatic system allows it to undergo reversible, stepwise multiple redox reactions, making it a molecule of significant interest for a broad range of applications, including high-energy-density batteries, sensors, conductive materials, and photoredox catalysis.[1] The ability of this compound to exist in multiple, stable oxidation states, including paramagnetic radical forms, is central to its function in redox processes. This guide provides a detailed technical overview of the core mechanisms governing the redox behavior of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Redox Mechanism: Stepwise Electron Transfer

The fundamental mechanism of action of this compound in redox processes involves its ability to accept and donate electrons in a stepwise manner, leading to a series of distinct and often isolable oxidation states. This multi-redox reactivity is a key property that underpins its utility in various applications.[1][3] The core of its redox activity is the reversible transformation between its neutral, anionic, and radical anionic forms.

The key redox states of this compound that have been experimentally identified and characterized are:

  • Neutral this compound (flv⁰): The fully oxidized, neutral form of the molecule.

  • Radical Anion (flv¹⁻•): A paramagnetic species formed by a one-electron reduction of flv⁰.

  • Dianion (flv²⁻): A diamagnetic species formed by a two-electron reduction of flv⁰.

  • Radical Trianion (flv³⁻•): A paramagnetic species that can be potentially attained under certain reductive conditions.[1][2]

Recent research has led to the successful isolation and characterization of the elusive flv¹⁻• and flv³⁻• radical complexes, which is a significant advancement in understanding the redox chemistry of this class of molecules.[1][3] The facile and reversible nature of these electron transfer steps is a defining feature of this compound's redox behavior.

Quantitative Electrochemical Data

Cyclic voltammetry has been a crucial technique for quantifying the redox behavior of this compound and its derivatives. The reduction potentials provide a measure of the ease with which the molecule accepts electrons. The following table summarizes the key electrochemical data for this compound (flv⁰) and its complexes.

Compound/Redox CoupleE¹₁/₂ (V vs. Fc⁺/Fc)E²₁/₂ (V vs. Fc⁺/Fc)NotesReference
flv⁰-0.96(1)-1.73(1)Two successive, reversible reduction events.[1]
--INVALID-LINK-- (1)-0.902(3)-1.608(3)Two reversible reduction features, essentially identical to the parent flv⁰.[1][2]
Visualization of this compound Redox States

The following diagram illustrates the stepwise redox transformations of this compound.

Fluoflavine_Redox_States flv0 flv⁰ (Neutral) flv1_rad flv¹⁻• (Radical Anion) flv0->flv1_rad + e⁻ flv1_rad->flv0 - e⁻ flv2 flv²⁻ (Dianion) flv1_rad->flv2 + e⁻ flv2->flv1_rad - e⁻ flv3_rad flv³⁻• (Radical Trianion) flv2->flv3_rad + e⁻ flv3_rad->flv2 - e⁻

Stepwise redox states of this compound.

Experimental Protocols

The characterization of this compound's redox properties relies on a combination of electrochemical and spectroscopic techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to study the redox behavior of this compound, determining the potentials at which electron transfer reactions occur and assessing their reversibility.

Objective: To determine the reduction potentials of this compound and its derivatives and to assess the reversibility of the redox events.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

  • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

  • Anhydrous, non-aqueous solvent (e.g., tetrahydrofuran, THF)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Analyte (this compound or its derivative) at a concentration of ~1-5 mM

  • Ferrocene (as an internal standard)

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the anhydrous solvent to a concentration of 0.1 M.

  • Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry thoroughly.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution. Maintain an inert atmosphere over the solution throughout the experiment.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of interfering species.

  • Analyte Measurement: Add the this compound analyte to the cell to the desired concentration and allow it to dissolve completely. Record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back. The scan rate is typically set between 50 and 200 mV/s.

  • Internal Standard: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference for calibrating the potential axis.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox couples from the voltammograms. The reversibility of a redox event is assessed by the peak separation (ΔEp) between the anodic and cathodic peaks, which should be close to 59/n mV (where n is the number of electrons transferred) for a reversible process at room temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a critical technique for the detection and characterization of the paramagnetic radical species of this compound (flv¹⁻• and flv³⁻•).

Objective: To confirm the radical nature of this compound species and to study the spin density distribution.

Materials and Equipment:

  • EPR spectrometer (X-band)

  • EPR sample tubes (e.g., quartz tubes)

  • Solvent for sample preparation (e.g., THF or toluene)

  • Cryostat for variable-temperature measurements (optional)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound radical species in an appropriate solvent inside an EPR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without significant line broadening. For solid-state measurements, a crystalline sample can be used.

  • Spectrometer Setup: Tune the EPR spectrometer to the appropriate microwave frequency and magnetic field range.

  • Data Acquisition: Record the EPR spectrum at room temperature. The presence of a signal confirms the paramagnetic nature of the sample.

  • Variable-Temperature Measurements (Optional): Record spectra at different temperatures to study the stability of the radical and to obtain information about magnetic coupling in dimeric or polymeric systems.

  • Data Analysis: Analyze the g-factor, hyperfine coupling constants, and line shape of the EPR spectrum. These parameters provide insights into the electronic structure and the environment of the unpaired electron. The spin density distribution can be further analyzed and compared with DFT calculations.[1][3]

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound radicals.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of flv⁰ reduction Chemical Reduction (e.g., with KC₈) synthesis->reduction xray Single-Crystal X-ray Diffraction reduction->xray Isolation of Crystals cv Cyclic Voltammetry reduction->cv Electrochemical Analysis epr EPR Spectroscopy reduction->epr Radical Confirmation uv_vis UV-vis Spectroscopy reduction->uv_vis Spectroscopic Analysis interpretation Elucidation of Electronic Structure and Redox Properties xray->interpretation cv->interpretation epr->interpretation uv_vis->interpretation dft DFT Calculations dft->interpretation Theoretical Support

Workflow for this compound radical synthesis and characterization.

This compound in Metal Complexes: A Redox-Active Bridge

This compound's redox activity is not limited to the free molecule. It can act as a "redox-active" or "non-innocent" ligand in coordination complexes, where it can participate in electron transfer processes, influencing the electronic and magnetic properties of the entire complex. The fluoflavinate dianion (flv²⁻) can bridge two metal centers, and the entire system can be oxidized or reduced.[1][2]

In such complexes, the oxidation or reduction can be ligand-centered (on the this compound bridge) or metal-centered, leading to a rich and tunable redox chemistry. For example, in dinuclear yttrium complexes, the this compound bridge has been stabilized in the flv¹⁻•, flv²⁻, and flv³⁻• oxidation states.[1][3] The spin density from the radical this compound ligand can delocalize onto the metal centers, which is a crucial feature for developing materials with interesting magnetic or conductive properties.[2]

Visualization of this compound as a Bridging Ligand

The diagram below shows a simplified representation of this compound bridging two metal centers and the delocalization of spin density in the radical state.

Bridging_Ligand cluster_complex Dinuclear Metal Complex with this compound Bridge cluster_spin Spin Delocalization M1 Metal Center 1 flv_bridge N This compound Bridge (flv¹⁻•) N M1->flv_bridge:n1 spin_source Unpaired Electron on flv¹⁻• M2 Metal Center 2 M2->flv_bridge:n2 spin_deloc_M1 Partial Spin on M1 spin_source->spin_deloc_M1 delocalization spin_deloc_M2 Partial Spin on M2 spin_source->spin_deloc_M2 delocalization

This compound as a redox-active bridging ligand.

Application in Redox-Mediated CO₂ Capture

The redox properties of this compound derivatives have been harnessed for environmental applications. A water-soluble derivative, this compound disulfonate (FFDS), has been used in a redox-mediated aqueous flow system for direct air capture (DAC) of CO₂.[4]

The mechanism relies on a proton-coupled electron transfer (PCET) process to induce a pH swing in the aqueous solution.[4]

  • CO₂ Absorption: In an alkaline solution, CO₂ from the air is absorbed, forming dissolved inorganic carbon (DIC) and lowering the pH.

  • Electrochemical Regeneration: The FFDS in the solution is electrochemically manipulated. The change in the redox state of FFDS is coupled to the uptake or release of protons, which in turn alters the pH of the solution.

  • CO₂ Release: The electrochemically generated protons react with the DIC to release gaseous CO₂, regenerating the sorbent for another cycle.[4]

This application demonstrates how the fundamental redox properties of the this compound core can be engineered into a functional system for carbon capture.

Visualization of the CO₂ Capture Process

The following diagram illustrates the role of this compound disulfonate (FFDS) in the electrochemical CO₂ capture and release cycle.

CO2_Capture cluster_absorption CO₂ Absorption (High pH) cluster_release CO₂ Release (Low pH) cluster_electrochemistry Electrochemical pH Swing via FFDS Redox CO2_air CO₂ (air) absorb CO₂ + OH⁻ → HCO₃⁻ CO2_air->absorb FFDS_ox FFDS_ox absorb->FFDS_ox Solution with DIC release HCO₃⁻ + H⁺ → CO₂ (gas) + H₂O CO2_gas Concentrated CO₂ release->CO2_gas FFDS_red FFDS_red + H⁺ FFDS_ox->FFDS_red + e⁻ FFDS_red->release Proton Release FFDS_red->FFDS_ox - e⁻

Role of FFDS in a redox-mediated CO₂ capture cycle.

Conclusion

This compound exhibits a rich and versatile redox chemistry centered on its ability to undergo multiple, reversible one- and two-electron transfer reactions. The characterization of its various oxidation states, particularly the stable radical anions, has opened up new avenues for its application in materials science, catalysis, and environmental technologies. The synergy of advanced experimental techniques and theoretical calculations continues to deepen our understanding of the structure-property relationships that govern the mechanism of action of this compound in redox processes. This knowledge is crucial for the rational design of new this compound-based materials and systems with tailored redox properties for specific applications.

References

Spectroscopic Properties of Fluoflavine and its Radicals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of fluoflavine and its radical species. The information presented herein is intended to support research and development efforts in fields where the unique electronic characteristics of this compound are of interest. This document details the synthesis of this compound, the generation of its radical anions, and the advanced spectroscopic techniques used for their characterization, including UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction to this compound and its Redox States

This compound (flv) is a redox-active molecule that can exist in multiple oxidation states, including a neutral form (flv⁰), a monoanionic radical (flv¹⁻•), a dianionic form (flv²⁻), and a trianionic radical (flv³⁻•). The ability to access and stabilize these radical states is of significant interest for applications in organic electronics and spintronics. Recent breakthroughs have enabled the isolation and characterization of the elusive this compound radicals, flv¹⁻• and flv³⁻•, providing valuable insights into their electronic structure and properties.[1][2][3][4]

Synthesis and Generation of this compound Radicals

The study of this compound radicals begins with the synthesis of the neutral this compound molecule, followed by chemical reduction to generate the desired radical species.

Synthesis of Neutral this compound (flv⁰)

The parent neutral this compound (H₂flv) is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in hot ethylene glycol. This reaction yields microcrystalline golden solids of the neutral flv⁰.[1][5]

Generation of this compound Radical Anions

The monoanionic radical (flv¹⁻•) can be generated and isolated as a stable salt. A common method involves the one-electron reduction of flv⁰ using a strong reducing agent like potassium graphite (KC₈) in the presence of a chelating agent such as 2.2.2-cryptand (crypt-222).[1][5] This method has successfully produced bottleable potassium salt of the free this compound radical, --INVALID-LINK--.[1][2][3][4] The flv¹⁻• radical can then be stabilized in coordination complexes, for example, with yttrium.[1]

The trianionic radical (flv³⁻•) has also been synthesized and isolated within an organometallic complex.[1][2][3][4] The ability to isolate these different oxidation states allows for a detailed investigation of their distinct spectroscopic signatures.

Spectroscopic Characterization

The electronic and structural properties of this compound and its radicals are elucidated through a combination of spectroscopic techniques, primarily UV-Visible absorption spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals characteristic absorption bands for each oxidation state of this compound, providing insights into their electronic transitions. The neutral this compound (flv⁰) in acetonitrile exhibits a sharp, intense absorption around 280 nm and a broader feature between 360 and 440 nm.[1] The radical-bridged dinuclear yttrium complexes containing flv²⁻ and flv³⁻• show strong absorptions at approximately 270, 440, 470, and 505 nm. Notably, the complex with the flv³⁻• radical displays additional absorptions between 523 and 700 nm.[1] These distinct spectral features allow for the differentiation of the various oxidation states.

Table 1: UV-Visible Absorption Data for this compound and its Complexes

Compound/SpeciesSolventAbsorption Maxima (λmax, nm)Reference
Neutral this compound (flv⁰)Acetonitrile~280, 360-440 (broad)[1]
[(Cp₂Y)₂(μ-flv)] (flv²⁻ complex)Not Specified~270, 440, 470, 505[1]
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (flv³⁻• complex)Not Specified~270, 440, 470, 505, 523-700[1]
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like the this compound radicals. It provides detailed information about the electronic structure and the distribution of the unpaired electron's spin density.[1][5] The EPR spectra of the isolated flv¹⁻• and flv³⁻• radical complexes are distinct, indicating different spin delocalization onto the metal centers depending on the charge of the this compound radical.[1][2][3][4]

For the yttrium complex of the flv¹⁻• radical, simulation of the room temperature EPR spectrum was successful with hyperfine coupling constants (HFCs) of 7.90 MHz for ¹⁴N, 3.90 MHz for ⁸⁹Y, 4.50 MHz for ¹H, and 1.30 MHz for ¹H.[1] This confirms significant spin density transfer from the this compound radical to the yttrium centers.[1]

Table 2: EPR Hyperfine Coupling Constants for a this compound Radical Complex

CompoundNucleusHyperfine Coupling Constant (MHz)Reference
[(Cp*₂Y)₂(μ-flv•)]⁺ (flv¹⁻• complex)¹⁴N7.90[1]
⁸⁹Y3.90[1]
¹H4.50[1]
¹H1.30[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound and its radicals.

Synthesis of Neutral this compound (flv⁰)
  • Combine ortho-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol.

  • Heat the mixture to induce condensation.

  • Cool the reaction mixture to allow for precipitation.

  • Filter the mixture to isolate the microcrystalline golden solid of neutral this compound (flv⁰).[1][5]

Generation of the Free Monoanionic Radical (K(crypt-222))
  • Perform a one-electron reduction of neutral this compound (flv⁰) using potassium graphite (KC₈).

  • Conduct the reduction in the presence of the chelating agent 2.2.2-cryptand (crypt-222).

  • Isolate the resulting dark blue single crystals of --INVALID-LINK-- from a concentrated THF solution at -35 °C over two days.[1][5]

UV-Visible Spectroscopy
  • Prepare solutions of the this compound species in a suitable solvent (e.g., acetonitrile).

  • Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

Variable-Temperature EPR Spectroscopy
  • Prepare dilute solutions (~0.5 mmol/L) of the radical complexes in an appropriate solvent (e.g., THF or difluorobenzene).

  • Collect X-Band EPR data at various temperatures.[5]

  • Analyze the spectra to determine g-values and hyperfine coupling constants.

Visualizing Methodologies

The following diagrams illustrate the key processes in the study of this compound radicals.

Synthesis_of_this compound cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline->Condensation Neutral this compound (flv⁰) Neutral this compound (flv⁰) Condensation->Neutral this compound (flv⁰) in hot ethylene glycol

Caption: Synthesis of Neutral this compound (flv⁰).

Radical_Generation_and_Characterization Neutral_this compound Neutral this compound (flv⁰) Reduction One-Electron Reduction (KC₈, crypt-222) Neutral_this compound->Reduction Radical_Anion Monoanionic Radical (flv¹⁻•) Reduction->Radical_Anion Spectroscopic_Analysis Spectroscopic Characterization Radical_Anion->Spectroscopic_Analysis UV_Vis UV-Vis Spectroscopy Spectroscopic_Analysis->UV_Vis EPR EPR Spectroscopy Spectroscopic_Analysis->EPR

Caption: Generation and Characterization of this compound Radical Anion.

References

Spectroscopic Properties of Fluoflavine and its Radicals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of fluoflavine and its radical species. The information presented herein is intended to support research and development efforts in fields where the unique electronic characteristics of this compound are of interest. This document details the synthesis of this compound, the generation of its radical anions, and the advanced spectroscopic techniques used for their characterization, including UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction to this compound and its Redox States

This compound (flv) is a redox-active molecule that can exist in multiple oxidation states, including a neutral form (flv⁰), a monoanionic radical (flv¹⁻•), a dianionic form (flv²⁻), and a trianionic radical (flv³⁻•). The ability to access and stabilize these radical states is of significant interest for applications in organic electronics and spintronics. Recent breakthroughs have enabled the isolation and characterization of the elusive this compound radicals, flv¹⁻• and flv³⁻•, providing valuable insights into their electronic structure and properties.[1][2][3][4]

Synthesis and Generation of this compound Radicals

The study of this compound radicals begins with the synthesis of the neutral this compound molecule, followed by chemical reduction to generate the desired radical species.

Synthesis of Neutral this compound (flv⁰)

The parent neutral this compound (H₂flv) is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline (B139996) in hot ethylene (B1197577) glycol. This reaction yields microcrystalline golden solids of the neutral flv⁰.[1][5]

Generation of this compound Radical Anions

The monoanionic radical (flv¹⁻•) can be generated and isolated as a stable salt. A common method involves the one-electron reduction of flv⁰ using a strong reducing agent like potassium graphite (B72142) (KC₈) in the presence of a chelating agent such as 2.2.2-cryptand (crypt-222).[1][5] This method has successfully produced bottleable potassium salt of the free this compound radical, --INVALID-LINK--.[1][2][3][4] The flv¹⁻• radical can then be stabilized in coordination complexes, for example, with yttrium.[1]

The trianionic radical (flv³⁻•) has also been synthesized and isolated within an organometallic complex.[1][2][3][4] The ability to isolate these different oxidation states allows for a detailed investigation of their distinct spectroscopic signatures.

Spectroscopic Characterization

The electronic and structural properties of this compound and its radicals are elucidated through a combination of spectroscopic techniques, primarily UV-Visible absorption spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals characteristic absorption bands for each oxidation state of this compound, providing insights into their electronic transitions. The neutral this compound (flv⁰) in acetonitrile (B52724) exhibits a sharp, intense absorption around 280 nm and a broader feature between 360 and 440 nm.[1] The radical-bridged dinuclear yttrium complexes containing flv²⁻ and flv³⁻• show strong absorptions at approximately 270, 440, 470, and 505 nm. Notably, the complex with the flv³⁻• radical displays additional absorptions between 523 and 700 nm.[1] These distinct spectral features allow for the differentiation of the various oxidation states.

Table 1: UV-Visible Absorption Data for this compound and its Complexes

Compound/SpeciesSolventAbsorption Maxima (λmax, nm)Reference
Neutral this compound (flv⁰)Acetonitrile~280, 360-440 (broad)[1]
[(Cp₂Y)₂(μ-flv)] (flv²⁻ complex)Not Specified~270, 440, 470, 505[1]
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (flv³⁻• complex)Not Specified~270, 440, 470, 505, 523-700[1]
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like the this compound radicals. It provides detailed information about the electronic structure and the distribution of the unpaired electron's spin density.[1][5] The EPR spectra of the isolated flv¹⁻• and flv³⁻• radical complexes are distinct, indicating different spin delocalization onto the metal centers depending on the charge of the this compound radical.[1][2][3][4]

For the yttrium complex of the flv¹⁻• radical, simulation of the room temperature EPR spectrum was successful with hyperfine coupling constants (HFCs) of 7.90 MHz for ¹⁴N, 3.90 MHz for ⁸⁹Y, 4.50 MHz for ¹H, and 1.30 MHz for ¹H.[1] This confirms significant spin density transfer from the this compound radical to the yttrium centers.[1]

Table 2: EPR Hyperfine Coupling Constants for a this compound Radical Complex

CompoundNucleusHyperfine Coupling Constant (MHz)Reference
[(Cp*₂Y)₂(μ-flv•)]⁺ (flv¹⁻• complex)¹⁴N7.90[1]
⁸⁹Y3.90[1]
¹H4.50[1]
¹H1.30[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound and its radicals.

Synthesis of Neutral this compound (flv⁰)
  • Combine ortho-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol.

  • Heat the mixture to induce condensation.

  • Cool the reaction mixture to allow for precipitation.

  • Filter the mixture to isolate the microcrystalline golden solid of neutral this compound (flv⁰).[1][5]

Generation of the Free Monoanionic Radical (K(crypt-222))
  • Perform a one-electron reduction of neutral this compound (flv⁰) using potassium graphite (KC₈).

  • Conduct the reduction in the presence of the chelating agent 2.2.2-cryptand (crypt-222).

  • Isolate the resulting dark blue single crystals of --INVALID-LINK-- from a concentrated THF solution at -35 °C over two days.[1][5]

UV-Visible Spectroscopy
  • Prepare solutions of the this compound species in a suitable solvent (e.g., acetonitrile).

  • Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

Variable-Temperature EPR Spectroscopy
  • Prepare dilute solutions (~0.5 mmol/L) of the radical complexes in an appropriate solvent (e.g., THF or difluorobenzene).

  • Collect X-Band EPR data at various temperatures.[5]

  • Analyze the spectra to determine g-values and hyperfine coupling constants.

Visualizing Methodologies

The following diagrams illustrate the key processes in the study of this compound radicals.

Synthesis_of_this compound cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline->Condensation Neutral this compound (flv⁰) Neutral this compound (flv⁰) Condensation->Neutral this compound (flv⁰) in hot ethylene glycol

Caption: Synthesis of Neutral this compound (flv⁰).

Radical_Generation_and_Characterization Neutral_this compound Neutral this compound (flv⁰) Reduction One-Electron Reduction (KC₈, crypt-222) Neutral_this compound->Reduction Radical_Anion Monoanionic Radical (flv¹⁻•) Reduction->Radical_Anion Spectroscopic_Analysis Spectroscopic Characterization Radical_Anion->Spectroscopic_Analysis UV_Vis UV-Vis Spectroscopy Spectroscopic_Analysis->UV_Vis EPR EPR Spectroscopy Spectroscopic_Analysis->EPR

Caption: Generation and Characterization of this compound Radical Anion.

References

The Aromaticity of the Fluoflavine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aromaticity of the fluoflavine core, a key structural motif in a range of redox-active molecules with potential applications in materials science and electronics. Drawing upon recent advancements in the synthesis and characterization of this compound-based radical complexes, this document details the experimental and computational methodologies used to probe its electronic structure and presents key quantitative data.

Introduction to this compound

This compound (H₂flv), systematically named 5,6,11,12-tetraazanaphthacene, is a nitrogen-rich polycyclic aromatic compound. Its extended π-system and ability to exist in multiple, stable oxidation states make it a compelling candidate for applications in organic electronics, spintronic devices, and as a redox-active ligand in organometallic chemistry.[1] The aromaticity of the central this compound core is a critical determinant of its electronic properties, including its electron affinity, reduction potentials, and charge-carrier mobility.[1][2] Understanding and quantifying this aromaticity is therefore essential for the rational design of new materials.

Recent research has successfully isolated and characterized a series of organometallic rare earth complexes containing the this compound ligand in three distinct oxidation states: a monoanionic radical (flv¹⁻•), a dianionic closed-shell state (flv²⁻), and a trianionic radical (flv³⁻•).[1][2][3][4] The comprehensive analysis of these compounds provides a unique opportunity to study the interplay between the ligand's oxidation state and the aromaticity of its core.

Experimental and Computational Framework

The investigation into this compound's aromaticity relies on a synergistic approach, combining chemical synthesis, electrochemical analysis, various spectroscopic techniques, and computational modeling.

G Experimental & Computational Workflow for this compound Aromaticity Analysis cluster_synthesis Synthesis cluster_complexation Complexation & Redox Chemistry cluster_characterization Characterization & Analysis cluster_output Outputs H2flv H₂flv Synthesis flv0 flv⁰ Oxidation H2flv->flv0 PbO₂ K2flv K₂flv Deprotonation H2flv->K2flv KN flv_radical K(crypt-222) (Compound 1) flv0->flv_radical KC₈, crypt-222 flv_dianion_complex [(Cp₂Y)₂(μ-flv²⁻)] (Compound 3) K2flv->flv_dianion_complex Cp₂Y(BPh₄) xrd Single-Crystal X-ray Diffraction flv_radical->xrd cv Cyclic Voltammetry flv_radical->cv epr VT-EPR Spectroscopy flv_radical->epr uvvis UV-vis Spectroscopy flv_radical->uvvis dft DFT & Computational Analysis flv_radical->dft flv_monoanion_complex [(Cp₂Y)₂(μ-flv¹⁻•)]⁺ (Compound 2) flv_dianion_complex->flv_monoanion_complex Oxidation flv_trianion_complex [K(crypt-222)][(Cp*₂Y)₂(μ-flv³⁻•)] (Compound 4) flv_dianion_complex->flv_trianion_complex KC₈, crypt-222 flv_dianion_complex->xrd flv_dianion_complex->cv flv_dianion_complex->uvvis flv_monoanion_complex->xrd flv_monoanion_complex->cv flv_monoanion_complex->epr flv_trianion_complex->xrd flv_trianion_complex->cv flv_trianion_complex->epr bond_lengths Bond Lengths xrd->bond_lengths redox_potentials Redox Potentials cv->redox_potentials spin_density Spin Density Distribution epr->spin_density dft->bond_lengths dft->spin_density aromaticity_indices Aromaticity Indices (Shannon, NICS, QTAIM) dft->aromaticity_indices

Caption: Workflow for Synthesis, Characterization, and Aromaticity Analysis of this compound Complexes.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from experimental measurements and computational analyses of the this compound core in its various oxidation states.

Table 1: Selected Bond Lengths (Å) of the this compound Core
Compound ReferenceOxidation StateCentral C-C (Å)C-N (Å)
3 flv²⁻1.4641.365
4 flv³⁻•1.3851.318
Data derived from single-crystal X-ray diffraction. The significant decrease in bond lengths in the core of compound 4 compared to 3 reflects changes in the electronic structure and aromaticity upon reduction.[1]
Table 2: Electrochemical Data (V vs. Fc⁺/Fc)
Compound/ProcessOxidation State ChangeE₁/₂ (V)Description
flv⁰0 → -1-0.96Reversible
flv⁰-1 → -2-1.73Reversible
3 flv²⁻ → flv¹⁻•-0.095Quasi-reversible
Data obtained from cyclic voltammetry in non-aqueous solutions with a (ⁿBu₄N)PF₆ supporting electrolyte.[1][2]
Table 3: Computational Aromaticity Indices
ParameterDescriptionRelevance to this compound
Shannon Aromaticity An information-theoretic index based on the probability of electronic charge distribution between atoms in a ring.Calculations indicated augmented aromaticity within the this compound ligand upon changes in its oxidation state.[2]
NICS Nucleus-Independent Chemical Shift; a magnetic criterion for aromaticity calculated at specific points (e.g., ring center).Used to probe the local aromaticity of the individual rings within the this compound core.
QTAIM Quantum Theory of Atoms in Molecules; analyzes the electron density topology to reveal bonding characteristics.Revealed a substantial impact of the ligand oxidation state on the yttrium-nitrogen covalency and electron delocalization.[2][3][4]
These indices are derived from Density Functional Theory (DFT) calculations and provide a quantitative measure of the aromatic character of the this compound core.

Detailed Experimental and Computational Protocols

Synthesis of this compound (H₂flv)

The parent H₂flv is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline.[1][2]

  • Reactants: Ortho-phenylenediamine and 2,3-dichloroquinoxaline.

  • Solvent: Ethylene (B1197577) glycol.

  • Procedure: The reactants are heated in ethylene glycol.

  • Workup: The resulting mixture is filtered to yield H₂flv as a microcrystalline golden solid.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides precise atomic coordinates, allowing for the determination of bond lengths and angles.

  • Crystal Mounting: A suitable single crystal is mounted on a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection: A full sphere of diffraction data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The rotation method is employed, collecting frames in small increments.

  • Data Reduction: The raw diffraction data is processed, integrated, and corrected for absorption effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

Cyclic Voltammetry (CV)

CV is used to probe the redox behavior of the this compound complexes and determine their reduction potentials.

  • Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).

  • Solution: The analyte is dissolved in a non-aqueous solvent (e.g., 1,2-difluorobenzene (B135520) or THF) containing a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) ((ⁿBu₄N)PF₆), to ensure conductivity. The solution is purged with an inert gas (e.g., N₂) to remove dissolved oxygen.

  • Measurement: The potential is swept linearly between two set points and back. The resulting current is measured and plotted against the applied potential. The scan rate is typically 100 mV/s.

  • Referencing: All potentials are referenced against the ferrocene/ferrocenium (Fc⁺/Fc) redox couple, which is used as an internal standard.

Variable-Temperature Electron Paramagnetic Resonance (VT-EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as the flv¹⁻• and flv³⁻• radicals.

  • Sample Preparation: Dilute solutions of the radical species (e.g., ~0.5 mmol/L) are prepared in an appropriate solvent (e.g., THF or difluorobenzene) and sealed in an EPR tube.

  • Measurement: X-band continuous-wave (cw) EPR spectra are recorded at various temperatures, often ranging from cryogenic temperatures (e.g., 170 K) up to ambient temperature (e.g., 320 K).

  • Analysis: The spectra are analyzed to determine g-values and hyperfine coupling constants. The temperature dependence of the signal intensity can provide information about the electronic structure and spin state of the radical.[1] Simulations of the experimental spectra are performed to extract precise parameters.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for understanding the electronic structure, bonding, and aromaticity of the this compound core.

  • Software: Calculations are performed using a quantum chemistry software package like Gaussian or Orca.

  • Method: A suitable exchange-correlation functional (e.g., B3LYP) and basis set (e.g., Def2-TZVP for metals, 6-31G(d,p) for other atoms) are chosen.

  • Geometry Optimization: The molecular geometries of the this compound complexes are optimized to find their minimum energy structures. Frequency calculations are performed to confirm that the optimized structures are true minima.

  • Property Calculation: Following optimization, various properties are calculated:

    • NICS (Nucleus-Independent Chemical Shift): A ghost atom (Bq) is placed at the geometric center of the rings of interest (NICS(0)) and at a position 1 Å above the ring plane (NICS(1)). An NMR calculation is then performed, and the negative of the isotropic magnetic shielding value for the ghost atom is taken as the NICS value. Negative values are indicative of aromaticity.

    • QTAIM (Quantum Theory of Atoms in Molecules): The electron density topology is analyzed to find bond critical points and characterize the nature of chemical bonds.

    • Shannon Aromaticity: This index is calculated based on the electron density values at the bond critical points within a given ring, providing a measure of the delocalization of electronic charge.

Conclusion

The aromaticity of the this compound core is a dynamic property that is intimately linked to its oxidation state. A combined experimental and computational approach, as detailed in this guide, is crucial for a comprehensive understanding. Single-crystal X-ray diffraction and cyclic voltammetry provide fundamental structural and electronic data, while advanced spectroscopic techniques like VT-EPR offer insight into the spin distribution in radical states. Computational methods, particularly the calculation of aromaticity indices like Shannon aromaticity and NICS, are indispensable for quantifying the aromatic character and rationalizing the observed experimental trends. This integrated workflow serves as a blueprint for the future investigation and design of novel materials based on the versatile this compound scaffold.

References

The Aromaticity of the Fluoflavine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aromaticity of the fluoflavine core, a key structural motif in a range of redox-active molecules with potential applications in materials science and electronics. Drawing upon recent advancements in the synthesis and characterization of this compound-based radical complexes, this document details the experimental and computational methodologies used to probe its electronic structure and presents key quantitative data.

Introduction to this compound

This compound (H₂flv), systematically named 5,6,11,12-tetraazanaphthacene, is a nitrogen-rich polycyclic aromatic compound. Its extended π-system and ability to exist in multiple, stable oxidation states make it a compelling candidate for applications in organic electronics, spintronic devices, and as a redox-active ligand in organometallic chemistry.[1] The aromaticity of the central this compound core is a critical determinant of its electronic properties, including its electron affinity, reduction potentials, and charge-carrier mobility.[1][2] Understanding and quantifying this aromaticity is therefore essential for the rational design of new materials.

Recent research has successfully isolated and characterized a series of organometallic rare earth complexes containing the this compound ligand in three distinct oxidation states: a monoanionic radical (flv¹⁻•), a dianionic closed-shell state (flv²⁻), and a trianionic radical (flv³⁻•).[1][2][3][4] The comprehensive analysis of these compounds provides a unique opportunity to study the interplay between the ligand's oxidation state and the aromaticity of its core.

Experimental and Computational Framework

The investigation into this compound's aromaticity relies on a synergistic approach, combining chemical synthesis, electrochemical analysis, various spectroscopic techniques, and computational modeling.

G Experimental & Computational Workflow for this compound Aromaticity Analysis cluster_synthesis Synthesis cluster_complexation Complexation & Redox Chemistry cluster_characterization Characterization & Analysis cluster_output Outputs H2flv H₂flv Synthesis flv0 flv⁰ Oxidation H2flv->flv0 PbO₂ K2flv K₂flv Deprotonation H2flv->K2flv KN flv_radical K(crypt-222) (Compound 1) flv0->flv_radical KC₈, crypt-222 flv_dianion_complex [(Cp₂Y)₂(μ-flv²⁻)] (Compound 3) K2flv->flv_dianion_complex Cp₂Y(BPh₄) xrd Single-Crystal X-ray Diffraction flv_radical->xrd cv Cyclic Voltammetry flv_radical->cv epr VT-EPR Spectroscopy flv_radical->epr uvvis UV-vis Spectroscopy flv_radical->uvvis dft DFT & Computational Analysis flv_radical->dft flv_monoanion_complex [(Cp₂Y)₂(μ-flv¹⁻•)]⁺ (Compound 2) flv_dianion_complex->flv_monoanion_complex Oxidation flv_trianion_complex [K(crypt-222)][(Cp*₂Y)₂(μ-flv³⁻•)] (Compound 4) flv_dianion_complex->flv_trianion_complex KC₈, crypt-222 flv_dianion_complex->xrd flv_dianion_complex->cv flv_dianion_complex->uvvis flv_monoanion_complex->xrd flv_monoanion_complex->cv flv_monoanion_complex->epr flv_trianion_complex->xrd flv_trianion_complex->cv flv_trianion_complex->epr bond_lengths Bond Lengths xrd->bond_lengths redox_potentials Redox Potentials cv->redox_potentials spin_density Spin Density Distribution epr->spin_density dft->bond_lengths dft->spin_density aromaticity_indices Aromaticity Indices (Shannon, NICS, QTAIM) dft->aromaticity_indices

Caption: Workflow for Synthesis, Characterization, and Aromaticity Analysis of this compound Complexes.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from experimental measurements and computational analyses of the this compound core in its various oxidation states.

Table 1: Selected Bond Lengths (Å) of the this compound Core
Compound ReferenceOxidation StateCentral C-C (Å)C-N (Å)
3 flv²⁻1.4641.365
4 flv³⁻•1.3851.318
Data derived from single-crystal X-ray diffraction. The significant decrease in bond lengths in the core of compound 4 compared to 3 reflects changes in the electronic structure and aromaticity upon reduction.[1]
Table 2: Electrochemical Data (V vs. Fc⁺/Fc)
Compound/ProcessOxidation State ChangeE₁/₂ (V)Description
flv⁰0 → -1-0.96Reversible
flv⁰-1 → -2-1.73Reversible
3 flv²⁻ → flv¹⁻•-0.095Quasi-reversible
Data obtained from cyclic voltammetry in non-aqueous solutions with a (ⁿBu₄N)PF₆ supporting electrolyte.[1][2]
Table 3: Computational Aromaticity Indices
ParameterDescriptionRelevance to this compound
Shannon Aromaticity An information-theoretic index based on the probability of electronic charge distribution between atoms in a ring.Calculations indicated augmented aromaticity within the this compound ligand upon changes in its oxidation state.[2]
NICS Nucleus-Independent Chemical Shift; a magnetic criterion for aromaticity calculated at specific points (e.g., ring center).Used to probe the local aromaticity of the individual rings within the this compound core.
QTAIM Quantum Theory of Atoms in Molecules; analyzes the electron density topology to reveal bonding characteristics.Revealed a substantial impact of the ligand oxidation state on the yttrium-nitrogen covalency and electron delocalization.[2][3][4]
These indices are derived from Density Functional Theory (DFT) calculations and provide a quantitative measure of the aromatic character of the this compound core.

Detailed Experimental and Computational Protocols

Synthesis of this compound (H₂flv)

The parent H₂flv is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline.[1][2]

  • Reactants: Ortho-phenylenediamine and 2,3-dichloroquinoxaline.

  • Solvent: Ethylene glycol.

  • Procedure: The reactants are heated in ethylene glycol.

  • Workup: The resulting mixture is filtered to yield H₂flv as a microcrystalline golden solid.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides precise atomic coordinates, allowing for the determination of bond lengths and angles.

  • Crystal Mounting: A suitable single crystal is mounted on a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection: A full sphere of diffraction data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The rotation method is employed, collecting frames in small increments.

  • Data Reduction: The raw diffraction data is processed, integrated, and corrected for absorption effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

Cyclic Voltammetry (CV)

CV is used to probe the redox behavior of the this compound complexes and determine their reduction potentials.

  • Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).

  • Solution: The analyte is dissolved in a non-aqueous solvent (e.g., 1,2-difluorobenzene or THF) containing a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ((ⁿBu₄N)PF₆), to ensure conductivity. The solution is purged with an inert gas (e.g., N₂) to remove dissolved oxygen.

  • Measurement: The potential is swept linearly between two set points and back. The resulting current is measured and plotted against the applied potential. The scan rate is typically 100 mV/s.

  • Referencing: All potentials are referenced against the ferrocene/ferrocenium (Fc⁺/Fc) redox couple, which is used as an internal standard.

Variable-Temperature Electron Paramagnetic Resonance (VT-EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as the flv¹⁻• and flv³⁻• radicals.

  • Sample Preparation: Dilute solutions of the radical species (e.g., ~0.5 mmol/L) are prepared in an appropriate solvent (e.g., THF or difluorobenzene) and sealed in an EPR tube.

  • Measurement: X-band continuous-wave (cw) EPR spectra are recorded at various temperatures, often ranging from cryogenic temperatures (e.g., 170 K) up to ambient temperature (e.g., 320 K).

  • Analysis: The spectra are analyzed to determine g-values and hyperfine coupling constants. The temperature dependence of the signal intensity can provide information about the electronic structure and spin state of the radical.[1] Simulations of the experimental spectra are performed to extract precise parameters.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for understanding the electronic structure, bonding, and aromaticity of the this compound core.

  • Software: Calculations are performed using a quantum chemistry software package like Gaussian or Orca.

  • Method: A suitable exchange-correlation functional (e.g., B3LYP) and basis set (e.g., Def2-TZVP for metals, 6-31G(d,p) for other atoms) are chosen.

  • Geometry Optimization: The molecular geometries of the this compound complexes are optimized to find their minimum energy structures. Frequency calculations are performed to confirm that the optimized structures are true minima.

  • Property Calculation: Following optimization, various properties are calculated:

    • NICS (Nucleus-Independent Chemical Shift): A ghost atom (Bq) is placed at the geometric center of the rings of interest (NICS(0)) and at a position 1 Å above the ring plane (NICS(1)). An NMR calculation is then performed, and the negative of the isotropic magnetic shielding value for the ghost atom is taken as the NICS value. Negative values are indicative of aromaticity.

    • QTAIM (Quantum Theory of Atoms in Molecules): The electron density topology is analyzed to find bond critical points and characterize the nature of chemical bonds.

    • Shannon Aromaticity: This index is calculated based on the electron density values at the bond critical points within a given ring, providing a measure of the delocalization of electronic charge.

Conclusion

The aromaticity of the this compound core is a dynamic property that is intimately linked to its oxidation state. A combined experimental and computational approach, as detailed in this guide, is crucial for a comprehensive understanding. Single-crystal X-ray diffraction and cyclic voltammetry provide fundamental structural and electronic data, while advanced spectroscopic techniques like VT-EPR offer insight into the spin distribution in radical states. Computational methods, particularly the calculation of aromaticity indices like Shannon aromaticity and NICS, are indispensable for quantifying the aromatic character and rationalizing the observed experimental trends. This integrated workflow serves as a blueprint for the future investigation and design of novel materials based on the versatile this compound scaffold.

References

An In-depth Technical Guide to the Oxidation States of Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the different oxidation states of Fluoflavine (5,6,11,12-tetraazanaphthacene), a redox-active molecule of significant interest in materials science, coordination chemistry, and potentially in drug development. This document details the synthesis, characterization, and physicochemical properties of this compound's various redox states, offering detailed experimental protocols and quantitative data to support further research and application.

Introduction to this compound and its Redox Activity

This compound (flv), a derivative of the isoalloxazine ring system, is a planar, nitrogen-rich heterocyclic compound known for its facile redox switchability.[1] Like other flavins, this compound can exist in multiple oxidation states, primarily the neutral oxidized (quinone) form (flv⁰), a one-electron reduced semiquinone radical anion (flv¹⁻•), a two-electron reduced dianion (flv²⁻), and a three-electron reduced radical trianion (flv³⁻•).[2][3] The ability to access and stabilize these different electronic states makes this compound a compelling candidate for applications in molecular electronics, spintronics, and as a redox-active ligand in coordination chemistry.[4][5] Recent advancements have led to the successful isolation and characterization of the elusive radical anions, flv¹⁻• and flv³⁻•, providing unprecedented insight into their electronic structures and properties.[2][3]

This guide will focus on the practical aspects of studying these oxidation states, providing researchers with the necessary information to synthesize, identify, and quantify the different forms of this compound.

The Oxidation States of this compound: A Summary

This compound's core structure allows for the reversible acceptance of electrons, leading to a cascade of redox states. The key species are:

  • This compound (flv⁰): The neutral, fully oxidized quinone form.

  • This compound Radical Anion (flv¹⁻•): A paramagnetic species formed by a one-electron reduction of flv⁰.

  • This compound Dianion (flv²⁻): A diamagnetic species resulting from a two-electron reduction of flv⁰.

  • This compound Radical Trianion (flv³⁻•): A paramagnetic species formed by a one-electron reduction of flv²⁻.

The relationships and transitions between these states are central to the chemistry of this compound.

fluoflavine_oxidation_states flv0 This compound (flv⁰) (Quinone) flv1_rad Radical Anion (flv¹⁻•) (Semiquinone) flv0->flv1_rad + 1e⁻ flv1_rad->flv0 - 1e⁻ flv2 Dianion (flv²⁻) (Hydroquinone) flv1_rad->flv2 + 1e⁻ flv2->flv1_rad - 1e⁻ flv3_rad Radical Trianion (flv³⁻•) flv2->flv3_rad + 1e⁻ flv3_rad->flv2 - 1e⁻

Redox transitions of this compound.

Quantitative Data of this compound Oxidation States

The distinct electronic structures of each oxidation state give rise to unique and measurable physicochemical properties. The following tables summarize key quantitative data obtained from experimental characterization.

Table 1: Redox Potentials of this compound Species

The redox potentials, measured by cyclic voltammetry, quantify the propensity of each species to be oxidized or reduced.

Redox CoupleE₁/₂ (V vs. Fc⁺/Fc)SolventSupporting ElectrolyteReference
flv⁰ / flv¹⁻•-0.96(1)1,2-difluorobenzene(ⁿBu₄N)PF₆[6][7]
flv¹⁻• / flv²⁻-1.73(1)1,2-difluorobenzene(ⁿBu₄N)PF₆[6][7]
--INVALID-LINK---1.608(3)1,2-difluorobenzene(ⁿBu₄N)PF₆[6][7]
[(Cp₂Y)₂(μ-flv¹⁻•)]⁺-0.935(2)1,2-difluorobenzene(ⁿBu₄N)PF₆[6]
[(Cp₂Y)₂(μ-flv²⁻)]-0.095(7)1,2-difluorobenzene(ⁿBu₄N)PF₆[6]
[K(crypt-222)][(Cp*₂Y)₂(μ-flv³⁻•)]-1.90(1)THF(ⁿBu₄N)PF₆[6]

Note: Cp = pentamethylcyclopentadienyl; crypt-222 = 2.2.2-cryptand.*

Table 2: Spectroscopic Properties of this compound Oxidation States

UV-visible and Electron Paramagnetic Resonance (EPR) spectroscopy are critical for identifying and characterizing the different oxidation states.

SpeciesTechniqueKey Absorptions (λ_max, nm) or g-valueSolventReference
flv⁰UV-vis~280, 360-440 (broad)Acetonitrile[7]
--INVALID-LINK--UV-vis423, 544, 586, 644, 691, 765THF[6][7]
--INVALID-LINK--EPRg_iso = 2.00355THF[7]
[(Cp₂Y)₂(μ-flv¹⁻•)]⁺UV-vis270, 440, 470, 505DCM[6][7]
[(Cp₂Y)₂(μ-flv¹⁻•)]⁺EPRg_iso = 2.0031751,2-difluorobenzene[7]
[(Cp₂Y)₂(μ-flv²⁻)]UV-vis270, 440, 470, 505THF[6][7]
[K(crypt-222)][(Cp₂Y)₂(μ-flv³⁻•)]UV-vis270, 440, 470, 505, 523-700THF[6][7]
[K(crypt-222)][(Cp*₂Y)₂(μ-flv³⁻•)]EPRg_iso = 2.0049THF[7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of this compound's oxidation states. The following sections provide generalized protocols for key experiments.

Synthesis of this compound (flv⁰) and its Reduced Forms

The synthesis of the neutral this compound and its subsequent reduction to access other oxidation states is the foundational step for any study.

synthesis_workflow cluster_synthesis Synthesis of flv⁰ and Reduced Species start Reactants: o-phenylenediamine (B120857), 2,3-dichloroquinoxaline (B139996) condensation Condensation in Ethylene (B1197577) Glycol start->condensation filtration Filtration condensation->filtration flv0 Neutral this compound (flv⁰) filtration->flv0 reduction1 One-electron reduction (e.g., KC₈) flv0->reduction1 flv1_rad Radical Anion (flv¹⁻•) reduction1->flv1_rad reduction2 Further Reduction flv1_rad->reduction2 flv2 Dianion (flv²⁻) reduction2->flv2 reduction3 Further Reduction flv2->reduction3 flv3_rad Radical Trianion (flv³⁻•) reduction3->flv3_rad

General synthesis workflow for this compound and its reduced forms.

Protocol for Synthesis of Neutral this compound (flv⁰): [4]

  • Combine o-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol.

  • Heat the mixture to facilitate the condensation reaction.

  • Upon completion, cool the reaction mixture and collect the resulting microcrystalline golden solid via filtration.

  • Wash the solid with appropriate solvents (e.g., ethanol, diethyl ether) to remove impurities.

  • Dry the product under vacuum.

Protocol for One-Electron Reduction to flv¹⁻•: [4]

  • Dissolve neutral flv⁰ in a suitable aprotic solvent (e.g., THF) under an inert atmosphere.

  • Add a stoichiometric amount of a strong reducing agent, such as potassium graphite (B72142) (KC₈). For isolation of the radical as a salt, a chelating agent like 2.2.2-cryptand can be included.

  • Stir the reaction mixture until a distinct color change is observed, indicating the formation of the radical anion.

  • The resulting radical species can be used in solution for further reactions or crystallized for solid-state analysis.

Protocol for Further Reduction to flv²⁻ and flv³⁻•: Further reduction to the dianion (flv²⁻) and the radical trianion (flv³⁻•) can be achieved by the addition of subsequent equivalents of a strong reducing agent to a solution of the preceding oxidation state under inert conditions.[6] The progress of the reduction can be monitored by spectroscopic techniques.

Cyclic Voltammetry (CV)

CV is an essential technique for determining the redox potentials of the different this compound species.

General Protocol:

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, (ⁿBu₄N)PF₆) in a dry, deoxygenated aprotic solvent (e.g., 1,2-difluorobenzene, THF, or acetonitrile).

  • Analyte Solution: Dissolve a small amount of the this compound species of interest in the electrolyte solution to a concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan over the expected redox events.

    • Apply a potential waveform, scanning from an initial potential to a switching potential and back. A typical scan rate is 100 mV/s.

    • Record the resulting current as a function of the applied potential.

  • Referencing: After the experiment, add a small amount of an internal reference standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record its voltammogram. All measured potentials should be reported relative to this standard.

UV-Visible (UV-vis) Spectroscopy

UV-vis spectroscopy is used to monitor the electronic transitions of this compound in its different oxidation states, each of which has a characteristic absorption spectrum.

General Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound species in a UV-transparent solvent (e.g., THF, DCM, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the wavelength of maximum absorption (λ_max).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and their corresponding molar absorptivity values (ε), if the concentration is known.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique specifically for the detection and characterization of paramagnetic species, such as the flv¹⁻• and flv³⁻• radicals.

General Protocol:

  • Sample Preparation: Prepare a solution of the radical species in a suitable solvent (e.g., THF or 1,2-difluorobenzene) at a concentration typically in the micromolar to low millimolar range. For measurements at low temperatures, the solution is typically transferred to a quartz EPR tube and flash-frozen in liquid nitrogen to create a glass.

  • Instrument Setup:

    • Place the sample into the EPR spectrometer's resonant cavity.

    • Tune the spectrometer to the appropriate microwave frequency (X-band is common).

  • Data Acquisition:

    • Apply a sweeping magnetic field and record the microwave absorption.

    • The resulting spectrum is typically displayed as the first derivative of the absorption.

    • For more detailed information, variable-temperature EPR studies can be performed.

  • Data Analysis:

    • Determine the g-factor from the center of the spectrum, which is a characteristic property of the radical.

    • Analyze the hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H), to gain insight into the electronic structure and spin density distribution of the radical.[4]

Single-Crystal X-ray Diffraction

This technique provides the definitive atomic-level structure of this compound and its derivatives in the solid state.

General Protocol:

  • Crystal Growth: Grow single crystals of the desired this compound compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using computational methods to determine the positions of the atoms in the asymmetric unit.

    • The atomic model is refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.

Logical Relationships in this compound Research

The study of this compound's oxidation states involves a logical progression of synthesis followed by a suite of characterization techniques to elucidate the properties of each state.

logical_relationship cluster_states This compound Oxidation States cluster_techniques Characterization Techniques cluster_properties Determined Properties flv0 flv⁰ cv Cyclic Voltammetry (CV) flv0->cv uv_vis UV-vis Spectroscopy flv0->uv_vis xray X-ray Diffraction flv0->xray flv1_rad flv¹⁻• flv1_rad->cv flv1_rad->uv_vis epr EPR Spectroscopy flv1_rad->epr flv1_rad->xray flv2 flv²⁻ flv2->cv flv2->uv_vis flv2->xray flv3_rad flv³⁻• flv3_rad->cv flv3_rad->uv_vis flv3_rad->epr flv3_rad->xray redox_pot Redox Potentials cv->redox_pot abs_spectra Absorption Spectra uv_vis->abs_spectra g_value g-value & Hyperfine Coupling epr->g_value structure Molecular Structure xray->structure

Logical flow from oxidation state to characterization and properties.

Conclusion

The multiple accessible oxidation states of this compound, particularly the recently isolated radical species, make it a molecule of considerable fundamental and applied interest. This guide provides a foundational framework for researchers to explore the rich redox chemistry of this compound. By employing the detailed experimental protocols for synthesis and characterization, scientists can further unravel the unique properties of each oxidation state, paving the way for the rational design of novel materials and molecules with tailored electronic and magnetic functions.

References

An In-depth Technical Guide to the Oxidation States of Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the different oxidation states of Fluoflavine (5,6,11,12-tetraazanaphthacene), a redox-active molecule of significant interest in materials science, coordination chemistry, and potentially in drug development. This document details the synthesis, characterization, and physicochemical properties of this compound's various redox states, offering detailed experimental protocols and quantitative data to support further research and application.

Introduction to this compound and its Redox Activity

This compound (flv), a derivative of the isoalloxazine ring system, is a planar, nitrogen-rich heterocyclic compound known for its facile redox switchability.[1] Like other flavins, this compound can exist in multiple oxidation states, primarily the neutral oxidized (quinone) form (flv⁰), a one-electron reduced semiquinone radical anion (flv¹⁻•), a two-electron reduced dianion (flv²⁻), and a three-electron reduced radical trianion (flv³⁻•).[2][3] The ability to access and stabilize these different electronic states makes this compound a compelling candidate for applications in molecular electronics, spintronics, and as a redox-active ligand in coordination chemistry.[4][5] Recent advancements have led to the successful isolation and characterization of the elusive radical anions, flv¹⁻• and flv³⁻•, providing unprecedented insight into their electronic structures and properties.[2][3]

This guide will focus on the practical aspects of studying these oxidation states, providing researchers with the necessary information to synthesize, identify, and quantify the different forms of this compound.

The Oxidation States of this compound: A Summary

This compound's core structure allows for the reversible acceptance of electrons, leading to a cascade of redox states. The key species are:

  • This compound (flv⁰): The neutral, fully oxidized quinone form.

  • This compound Radical Anion (flv¹⁻•): A paramagnetic species formed by a one-electron reduction of flv⁰.

  • This compound Dianion (flv²⁻): A diamagnetic species resulting from a two-electron reduction of flv⁰.

  • This compound Radical Trianion (flv³⁻•): A paramagnetic species formed by a one-electron reduction of flv²⁻.

The relationships and transitions between these states are central to the chemistry of this compound.

fluoflavine_oxidation_states flv0 This compound (flv⁰) (Quinone) flv1_rad Radical Anion (flv¹⁻•) (Semiquinone) flv0->flv1_rad + 1e⁻ flv1_rad->flv0 - 1e⁻ flv2 Dianion (flv²⁻) (Hydroquinone) flv1_rad->flv2 + 1e⁻ flv2->flv1_rad - 1e⁻ flv3_rad Radical Trianion (flv³⁻•) flv2->flv3_rad + 1e⁻ flv3_rad->flv2 - 1e⁻

Redox transitions of this compound.

Quantitative Data of this compound Oxidation States

The distinct electronic structures of each oxidation state give rise to unique and measurable physicochemical properties. The following tables summarize key quantitative data obtained from experimental characterization.

Table 1: Redox Potentials of this compound Species

The redox potentials, measured by cyclic voltammetry, quantify the propensity of each species to be oxidized or reduced.

Redox CoupleE₁/₂ (V vs. Fc⁺/Fc)SolventSupporting ElectrolyteReference
flv⁰ / flv¹⁻•-0.96(1)1,2-difluorobenzene(ⁿBu₄N)PF₆[6][7]
flv¹⁻• / flv²⁻-1.73(1)1,2-difluorobenzene(ⁿBu₄N)PF₆[6][7]
--INVALID-LINK---1.608(3)1,2-difluorobenzene(ⁿBu₄N)PF₆[6][7]
[(Cp₂Y)₂(μ-flv¹⁻•)]⁺-0.935(2)1,2-difluorobenzene(ⁿBu₄N)PF₆[6]
[(Cp₂Y)₂(μ-flv²⁻)]-0.095(7)1,2-difluorobenzene(ⁿBu₄N)PF₆[6]
[K(crypt-222)][(Cp*₂Y)₂(μ-flv³⁻•)]-1.90(1)THF(ⁿBu₄N)PF₆[6]

Note: Cp = pentamethylcyclopentadienyl; crypt-222 = 2.2.2-cryptand.*

Table 2: Spectroscopic Properties of this compound Oxidation States

UV-visible and Electron Paramagnetic Resonance (EPR) spectroscopy are critical for identifying and characterizing the different oxidation states.

SpeciesTechniqueKey Absorptions (λ_max, nm) or g-valueSolventReference
flv⁰UV-vis~280, 360-440 (broad)Acetonitrile[7]
--INVALID-LINK--UV-vis423, 544, 586, 644, 691, 765THF[6][7]
--INVALID-LINK--EPRg_iso = 2.00355THF[7]
[(Cp₂Y)₂(μ-flv¹⁻•)]⁺UV-vis270, 440, 470, 505DCM[6][7]
[(Cp₂Y)₂(μ-flv¹⁻•)]⁺EPRg_iso = 2.0031751,2-difluorobenzene[7]
[(Cp₂Y)₂(μ-flv²⁻)]UV-vis270, 440, 470, 505THF[6][7]
[K(crypt-222)][(Cp₂Y)₂(μ-flv³⁻•)]UV-vis270, 440, 470, 505, 523-700THF[6][7]
[K(crypt-222)][(Cp*₂Y)₂(μ-flv³⁻•)]EPRg_iso = 2.0049THF[7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of this compound's oxidation states. The following sections provide generalized protocols for key experiments.

Synthesis of this compound (flv⁰) and its Reduced Forms

The synthesis of the neutral this compound and its subsequent reduction to access other oxidation states is the foundational step for any study.

synthesis_workflow cluster_synthesis Synthesis of flv⁰ and Reduced Species start Reactants: o-phenylenediamine, 2,3-dichloroquinoxaline condensation Condensation in Ethylene Glycol start->condensation filtration Filtration condensation->filtration flv0 Neutral this compound (flv⁰) filtration->flv0 reduction1 One-electron reduction (e.g., KC₈) flv0->reduction1 flv1_rad Radical Anion (flv¹⁻•) reduction1->flv1_rad reduction2 Further Reduction flv1_rad->reduction2 flv2 Dianion (flv²⁻) reduction2->flv2 reduction3 Further Reduction flv2->reduction3 flv3_rad Radical Trianion (flv³⁻•) reduction3->flv3_rad

General synthesis workflow for this compound and its reduced forms.

Protocol for Synthesis of Neutral this compound (flv⁰): [4]

  • Combine o-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol.

  • Heat the mixture to facilitate the condensation reaction.

  • Upon completion, cool the reaction mixture and collect the resulting microcrystalline golden solid via filtration.

  • Wash the solid with appropriate solvents (e.g., ethanol, diethyl ether) to remove impurities.

  • Dry the product under vacuum.

Protocol for One-Electron Reduction to flv¹⁻•: [4]

  • Dissolve neutral flv⁰ in a suitable aprotic solvent (e.g., THF) under an inert atmosphere.

  • Add a stoichiometric amount of a strong reducing agent, such as potassium graphite (KC₈). For isolation of the radical as a salt, a chelating agent like 2.2.2-cryptand can be included.

  • Stir the reaction mixture until a distinct color change is observed, indicating the formation of the radical anion.

  • The resulting radical species can be used in solution for further reactions or crystallized for solid-state analysis.

Protocol for Further Reduction to flv²⁻ and flv³⁻•: Further reduction to the dianion (flv²⁻) and the radical trianion (flv³⁻•) can be achieved by the addition of subsequent equivalents of a strong reducing agent to a solution of the preceding oxidation state under inert conditions.[6] The progress of the reduction can be monitored by spectroscopic techniques.

Cyclic Voltammetry (CV)

CV is an essential technique for determining the redox potentials of the different this compound species.

General Protocol:

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, (ⁿBu₄N)PF₆) in a dry, deoxygenated aprotic solvent (e.g., 1,2-difluorobenzene, THF, or acetonitrile).

  • Analyte Solution: Dissolve a small amount of the this compound species of interest in the electrolyte solution to a concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan over the expected redox events.

    • Apply a potential waveform, scanning from an initial potential to a switching potential and back. A typical scan rate is 100 mV/s.

    • Record the resulting current as a function of the applied potential.

  • Referencing: After the experiment, add a small amount of an internal reference standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record its voltammogram. All measured potentials should be reported relative to this standard.

UV-Visible (UV-vis) Spectroscopy

UV-vis spectroscopy is used to monitor the electronic transitions of this compound in its different oxidation states, each of which has a characteristic absorption spectrum.

General Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound species in a UV-transparent solvent (e.g., THF, DCM, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the wavelength of maximum absorption (λ_max).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and their corresponding molar absorptivity values (ε), if the concentration is known.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique specifically for the detection and characterization of paramagnetic species, such as the flv¹⁻• and flv³⁻• radicals.

General Protocol:

  • Sample Preparation: Prepare a solution of the radical species in a suitable solvent (e.g., THF or 1,2-difluorobenzene) at a concentration typically in the micromolar to low millimolar range. For measurements at low temperatures, the solution is typically transferred to a quartz EPR tube and flash-frozen in liquid nitrogen to create a glass.

  • Instrument Setup:

    • Place the sample into the EPR spectrometer's resonant cavity.

    • Tune the spectrometer to the appropriate microwave frequency (X-band is common).

  • Data Acquisition:

    • Apply a sweeping magnetic field and record the microwave absorption.

    • The resulting spectrum is typically displayed as the first derivative of the absorption.

    • For more detailed information, variable-temperature EPR studies can be performed.

  • Data Analysis:

    • Determine the g-factor from the center of the spectrum, which is a characteristic property of the radical.

    • Analyze the hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H), to gain insight into the electronic structure and spin density distribution of the radical.[4]

Single-Crystal X-ray Diffraction

This technique provides the definitive atomic-level structure of this compound and its derivatives in the solid state.

General Protocol:

  • Crystal Growth: Grow single crystals of the desired this compound compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using computational methods to determine the positions of the atoms in the asymmetric unit.

    • The atomic model is refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.

Logical Relationships in this compound Research

The study of this compound's oxidation states involves a logical progression of synthesis followed by a suite of characterization techniques to elucidate the properties of each state.

logical_relationship cluster_states This compound Oxidation States cluster_techniques Characterization Techniques cluster_properties Determined Properties flv0 flv⁰ cv Cyclic Voltammetry (CV) flv0->cv uv_vis UV-vis Spectroscopy flv0->uv_vis xray X-ray Diffraction flv0->xray flv1_rad flv¹⁻• flv1_rad->cv flv1_rad->uv_vis epr EPR Spectroscopy flv1_rad->epr flv1_rad->xray flv2 flv²⁻ flv2->cv flv2->uv_vis flv2->xray flv3_rad flv³⁻• flv3_rad->cv flv3_rad->uv_vis flv3_rad->epr flv3_rad->xray redox_pot Redox Potentials cv->redox_pot abs_spectra Absorption Spectra uv_vis->abs_spectra g_value g-value & Hyperfine Coupling epr->g_value structure Molecular Structure xray->structure

Logical flow from oxidation state to characterization and properties.

Conclusion

The multiple accessible oxidation states of this compound, particularly the recently isolated radical species, make it a molecule of considerable fundamental and applied interest. This guide provides a foundational framework for researchers to explore the rich redox chemistry of this compound. By employing the detailed experimental protocols for synthesis and characterization, scientists can further unravel the unique properties of each oxidation state, paving the way for the rational design of novel materials and molecules with tailored electronic and magnetic functions.

References

A Technical Guide to the Synthesis of Novel Fluoflavine Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoflavine, a tetraazatetracene derivative, has emerged as a promising scaffold in medicinal chemistry, most notably as a selective inhibitor of NADPH oxidase 1 (NOX1). This enzyme is implicated in a variety of pathological conditions driven by oxidative stress, including cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives and analogs. It includes detailed experimental protocols for the synthesis of the parent this compound molecule, strategies for the generation of derivatives, and an exploration of its mechanism of action through the inhibition of the NOX1 signaling pathway. Quantitative data on the biological activity of this compound is presented, and logical workflows for its synthesis and mechanism are visualized to aid researchers in the development of new therapeutic agents based on this scaffold.

Introduction

This compound (also known as 5,6,11,12-tetraazanaphthacene) is a heterocyclic aromatic compound that has garnered significant interest for its unique electronic properties and, more recently, its biological activity. A key breakthrough in the therapeutic application of this compound is its identification as a potent and selective inhibitor of NOX1, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS)[1]. Dysregulation of NOX1-mediated ROS production is a key factor in the pathophysiology of numerous diseases, making it an attractive target for drug development.

This guide will detail the synthetic pathways to this compound and its derivatives, provide experimental methodologies, and present the current understanding of its biological mechanism of action.

Synthesis of the this compound Core

The foundational step in the development of this compound-based therapeutics is the efficient synthesis of the core structure. The parent dihydrothis compound (H₂flv) can be synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline. The subsequent oxidation of H₂flv yields the fully aromatic this compound (flv⁰).

Experimental Protocol: Synthesis of Dihydrothis compound (H₂flv)

This protocol is adapted from established synthetic methods for tetraazatetracenes.

Materials:

  • ortho-phenylenediamine

  • 2,3-dichloroquinoxaline

  • Ethylene glycol

Procedure:

  • A mixture of ortho-phenylenediamine and 2,3-dichloroquinoxaline is heated in ethylene glycol.

  • The reaction mixture is maintained at an elevated temperature with stirring for several hours.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield microcrystalline golden solids of H₂flv[1].

Experimental Protocol: Synthesis of this compound (flv⁰)

Materials:

  • Dihydrothis compound (H₂flv)

  • Lead(IV) oxide (PbO₂)

  • Chloroform

Procedure:

  • H₂flv is suspended in chloroform.

  • An excess of lead(IV) oxide is added to the suspension.

  • The mixture is heated to reflux and stirred for several hours.

  • The reaction is monitored for the disappearance of the starting material.

  • After completion, the reaction mixture is filtered under inert conditions to remove the lead salts.

  • The filtrate is evaporated to dryness to yield a red-brown solid of this compound (flv⁰)[1].

Synthesis of Novel this compound Derivatives

The exploration of this compound's therapeutic potential necessitates the synthesis of a diverse library of derivatives to establish a robust structure-activity relationship (SAR). While the literature on a wide array of functionalized this compound derivatives for biological applications is still emerging, existing synthetic strategies for related azaacenes can be adapted.

Synthesis of a Peralkynylated Tetraazatetracene Derivative

One example of a highly functionalized this compound is an octaalkynylated tetraazatetracene. This derivative is synthesized through a multi-step process involving the coupling of a diamine with a dione. The introduction of bulky alkyne groups can significantly alter the electronic properties and solubility of the this compound core[2].

Biological Activity and Mechanism of Action

This compound has been identified as a selective and potent inhibitor of NOX1.

Quantitative Data: NOX1 Inhibition

The following table summarizes the inhibitory activity of this compound (ML-090) against various NOX isoforms.

CompoundTargetIC₅₀ (nM)Selectivity
This compound (ML-090)NOX190>100-fold vs NOX2, NOX3, NOX4
This compound (ML-090)NOX2>10,000
This compound (ML-090)NOX3>10,000
This compound (ML-090)NOX4>10,000

Data sourced from MedchemExpress[1].

Signaling Pathway of NOX1 Inhibition

NOX1 is a membrane-bound enzyme that catalyzes the production of superoxide (O₂⁻) from oxygen, using NADPH as an electron donor. Superoxide is then rapidly converted to other ROS, such as hydrogen peroxide (H₂O₂). These ROS molecules act as second messengers in various signaling cascades. The inhibition of NOX1 by this compound derivatives can attenuate these downstream signaling events. One of the key pathways affected is the ROS-mediated extracellular signal-regulated kinase (ERK) signaling pathway.

The following diagram illustrates the general workflow for the synthesis of the this compound core.

G cluster_synthesis Synthesis of this compound Core start Starting Materials: ortho-phenylenediamine 2,3-dichloroquinoxaline condensation Condensation in Ethylene Glycol start->condensation h2flv Dihydrothis compound (H₂flv) condensation->h2flv oxidation Oxidation with PbO₂ h2flv->oxidation flv0 This compound (flv⁰) oxidation->flv0 G cluster_pathway NOX1 Signaling Pathway Inhibition This compound This compound Derivative nox1 NOX1 Enzyme This compound->nox1 Inhibition ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) nox1->ros Production erk ERK Signaling Pathway ros->erk Activation cellular_response Pathological Cellular Responses (e.g., Inflammation, Fibrosis) erk->cellular_response Leads to

References

A Technical Guide to the Synthesis of Novel Fluoflavine Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoflavine, a tetraazatetracene derivative, has emerged as a promising scaffold in medicinal chemistry, most notably as a selective inhibitor of NADPH oxidase 1 (NOX1). This enzyme is implicated in a variety of pathological conditions driven by oxidative stress, including cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives and analogs. It includes detailed experimental protocols for the synthesis of the parent this compound molecule, strategies for the generation of derivatives, and an exploration of its mechanism of action through the inhibition of the NOX1 signaling pathway. Quantitative data on the biological activity of this compound is presented, and logical workflows for its synthesis and mechanism are visualized to aid researchers in the development of new therapeutic agents based on this scaffold.

Introduction

This compound (also known as 5,6,11,12-tetraazanaphthacene) is a heterocyclic aromatic compound that has garnered significant interest for its unique electronic properties and, more recently, its biological activity. A key breakthrough in the therapeutic application of this compound is its identification as a potent and selective inhibitor of NOX1, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS)[1]. Dysregulation of NOX1-mediated ROS production is a key factor in the pathophysiology of numerous diseases, making it an attractive target for drug development.

This guide will detail the synthetic pathways to this compound and its derivatives, provide experimental methodologies, and present the current understanding of its biological mechanism of action.

Synthesis of the this compound Core

The foundational step in the development of this compound-based therapeutics is the efficient synthesis of the core structure. The parent dihydrothis compound (H₂flv) can be synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline (B139996). The subsequent oxidation of H₂flv yields the fully aromatic this compound (flv⁰).

Experimental Protocol: Synthesis of Dihydrothis compound (H₂flv)

This protocol is adapted from established synthetic methods for tetraazatetracenes.

Materials:

Procedure:

  • A mixture of ortho-phenylenediamine and 2,3-dichloroquinoxaline is heated in ethylene glycol.

  • The reaction mixture is maintained at an elevated temperature with stirring for several hours.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield microcrystalline golden solids of H₂flv[1].

Experimental Protocol: Synthesis of this compound (flv⁰)

Materials:

  • Dihydrothis compound (H₂flv)

  • Lead(IV) oxide (PbO₂)

  • Chloroform

Procedure:

  • H₂flv is suspended in chloroform.

  • An excess of lead(IV) oxide is added to the suspension.

  • The mixture is heated to reflux and stirred for several hours.

  • The reaction is monitored for the disappearance of the starting material.

  • After completion, the reaction mixture is filtered under inert conditions to remove the lead salts.

  • The filtrate is evaporated to dryness to yield a red-brown solid of this compound (flv⁰)[1].

Synthesis of Novel this compound Derivatives

The exploration of this compound's therapeutic potential necessitates the synthesis of a diverse library of derivatives to establish a robust structure-activity relationship (SAR). While the literature on a wide array of functionalized this compound derivatives for biological applications is still emerging, existing synthetic strategies for related azaacenes can be adapted.

Synthesis of a Peralkynylated Tetraazatetracene Derivative

One example of a highly functionalized this compound is an octaalkynylated tetraazatetracene. This derivative is synthesized through a multi-step process involving the coupling of a diamine with a dione. The introduction of bulky alkyne groups can significantly alter the electronic properties and solubility of the this compound core[2].

Biological Activity and Mechanism of Action

This compound has been identified as a selective and potent inhibitor of NOX1.

Quantitative Data: NOX1 Inhibition

The following table summarizes the inhibitory activity of this compound (ML-090) against various NOX isoforms.

CompoundTargetIC₅₀ (nM)Selectivity
This compound (ML-090)NOX190>100-fold vs NOX2, NOX3, NOX4
This compound (ML-090)NOX2>10,000
This compound (ML-090)NOX3>10,000
This compound (ML-090)NOX4>10,000

Data sourced from MedchemExpress[1].

Signaling Pathway of NOX1 Inhibition

NOX1 is a membrane-bound enzyme that catalyzes the production of superoxide (B77818) (O₂⁻) from oxygen, using NADPH as an electron donor. Superoxide is then rapidly converted to other ROS, such as hydrogen peroxide (H₂O₂). These ROS molecules act as second messengers in various signaling cascades. The inhibition of NOX1 by this compound derivatives can attenuate these downstream signaling events. One of the key pathways affected is the ROS-mediated extracellular signal-regulated kinase (ERK) signaling pathway.

The following diagram illustrates the general workflow for the synthesis of the this compound core.

G cluster_synthesis Synthesis of this compound Core start Starting Materials: ortho-phenylenediamine 2,3-dichloroquinoxaline condensation Condensation in Ethylene Glycol start->condensation h2flv Dihydrothis compound (H₂flv) condensation->h2flv oxidation Oxidation with PbO₂ h2flv->oxidation flv0 This compound (flv⁰) oxidation->flv0 G cluster_pathway NOX1 Signaling Pathway Inhibition This compound This compound Derivative nox1 NOX1 Enzyme This compound->nox1 Inhibition ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) nox1->ros Production erk ERK Signaling Pathway ros->erk Activation cellular_response Pathological Cellular Responses (e.g., Inflammation, Fibrosis) erk->cellular_response Leads to

References

Fluoflavine: A Versatile Heterocyclic Scaffold for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fluoflavine, a linearly fused, nitrogen-rich polycyclic aromatic compound, has emerged as a compelling building block for a new generation of functional organic materials. Its rigid, planar structure and rich redox chemistry make it an attractive candidate for applications spanning organic electronics, sensing, and single-molecule magnetism. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-based materials, offering detailed experimental protocols and quantitative data to facilitate further research and development in this exciting field.

Core Properties and Synthesis

This compound, systematically named 5,6,11,12-tetraazatetracene, possesses a unique electronic structure characterized by its ability to exist in multiple stable oxidation states. This redox activity is central to its utility in functional materials. The parent dihydrothis compound (H₂flv) can be readily synthesized and subsequently oxidized or reduced to access its neutral (flv⁰), monoanionic radical (flv¹⁻•), dianionic (flv²⁻), and trianionic radical (flv³⁻•) forms.

Synthesis of Dihydrothis compound (H₂flv)

The foundational precursor, dihydrothis compound, can be synthesized via a condensation reaction.

Experimental Protocol: Synthesis of Dihydrothis compound (H₂flv) [1][2]

  • Reactants: o-phenylenediamine (B120857) and 2,3-dichloroquinoxaline (B139996).

  • Solvent: Ethylene (B1197577) glycol.

  • Procedure:

    • A mixture of o-phenylenediamine and 2,3-dichloroquinoxaline is heated in ethylene glycol.

    • The reaction mixture is heated to reflux, leading to the condensation of the two reactants.

    • Upon cooling, the product precipitates out of the solution.

    • The resulting microcrystalline golden solid is collected by filtration.

    • The solid is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.

    • The product is dried under vacuum to yield pure dihydrothis compound (H₂flv).

The following diagram illustrates the general workflow for the synthesis and subsequent redox manipulation of the this compound core.

fluoflavine_synthesis_workflow cluster_synthesis Synthesis of H₂flv cluster_redox Redox Chemistry start o-phenylenediamine + 2,3-dichloroquinoxaline reaction Condensation in Ethylene Glycol (reflux) start->reaction filtration Filtration and Washing reaction->filtration h2flv Dihydrothis compound (H₂flv) filtration->h2flv flv0 Neutral this compound (flv⁰) h2flv->flv0 Oxidation (e.g., PbO₂) flv1_radical Monoradical Anion (flv¹⁻•) flv0->flv1_radical Reduction (e.g., KC₈) flv2_dianion Dianion (flv²⁻) flv1_radical->flv2_dianion Reduction flv3_radical Triradical Trianion (flv³⁻•) flv2_dianion->flv3_radical Reduction

Synthesis and Redox Manipulation of the this compound Core.

Electrochemical and Photophysical Properties

The ability of this compound to accept and donate electrons is quantified by its redox potentials. These properties, along with its photophysical characteristics, are crucial for its application in electronic devices.

Compound/Redox CoupleE¹₁/₂ (V vs. Fc⁺/Fc)E²₁/₂ (V vs. Fc⁺/Fc)SolventSupporting ElectrolyteReference
flv⁰/flv¹⁻•-0.96(1)-THF(ⁿBu₄N)PF₆[1]
flv¹⁻•/flv²⁻-1.73(1)-THF(ⁿBu₄N)PF₆[1]
--INVALID-LINK---0.902(3)-1.608(3)THF(ⁿBu₄N)PF₆[1]

Table 1: Redox Potentials of this compound Species.

The UV-vis absorption spectra of this compound and its radical anions show distinct features. The neutral form (flv⁰) in acetonitrile (B52724) exhibits a sharp, intense absorption around 280 nm and a broader feature between 360 and 440 nm[1]. The radical anion complexes display more complex spectra with charge transfer bands.

CompoundSolventAbsorption Maxima (λₘₐₓ, nm)Reference
--INVALID-LINK--THF~350, ~450, ~550, ~600[1]
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄]DCM~375, ~475, ~525[1]
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)]THF~440, ~470, ~505, and broader features between 523-700[1]

Table 2: UV-vis Absorption Maxima of this compound Radical Complexes.

Applications in Functional Materials

The unique electronic properties of this compound make it a versatile building block for a range of functional materials.

Organic Light-Emitting Diodes (OLEDs)

The extended π-system and tunable energy levels of this compound derivatives make them promising candidates for emissive or charge-transport layers in OLEDs. The mechanism of electroluminescence in a typical OLED involves several key steps, as illustrated below.

oled_mechanism cluster_device OLED Device Structure cluster_process Electroluminescence Process anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil cathode Cathode (e.g., Al) htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (this compound-based) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil eil->cathode hole_injection Hole (h⁺) Injection hole_transport h⁺ Transport hole_injection->hole_transport electron_injection Electron (e⁻) Injection electron_transport e⁻ Transport electron_injection->electron_transport recombination e⁻-h⁺ Recombination (Exciton Formation) hole_transport->recombination electron_transport->recombination emission Radiative Decay (Light Emission) recombination->emission

Mechanism of Electroluminescence in a this compound-based OLED.

Experimental Protocol: Fabrication of a this compound-based OLED (General Procedure)

This protocol outlines a general procedure for the fabrication of a solution-processed OLED. Specific materials and layer thicknesses would need to be optimized for a particular this compound derivative.

  • Substrate: Indium tin oxide (ITO)-coated glass.

  • Layers:

    • Hole Injection Layer (HIL): e.g., PEDOT:PSS

    • Hole Transport Layer (HTL): e.g., TAPC

    • Emissive Layer (EML): this compound derivative doped in a host matrix (e.g., CBP).

    • Electron Transport Layer (ETL): e.g., BPhen

    • Electron Injection Layer (EIL): e.g., LiF

    • Cathode: e.g., Aluminum (Al)

  • Procedure:

    • Substrate Cleaning: The ITO substrate is sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen gas and treatment with UV-ozone or oxygen plasma.

    • HIL Deposition: A solution of PEDOT:PSS in water is spin-coated onto the ITO substrate and annealed.

    • HTL Deposition: A solution of the HTL material is spin-coated on top of the HIL and annealed.

    • EML Deposition: A solution containing the this compound derivative (dopant) and the host material in a suitable solvent is spin-coated onto the HTL and annealed.

    • ETL, EIL, and Cathode Deposition: The substrate is transferred to a high-vacuum thermal evaporator. The ETL, EIL, and cathode materials are sequentially deposited through a shadow mask.

    • Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.

Organic Solar Cells (OSCs)

The electron-accepting nature of the this compound core makes it a potential component in the active layer of organic solar cells, typically blended with a donor material. The efficiency of an OSC is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

While specific data for this compound-based OSCs is limited in the reviewed literature, the general principles of operation involve light absorption, exciton (B1674681) generation, charge separation at the donor-acceptor interface, and charge transport to the respective electrodes.

Chemical Sensors

The fluorescence of this compound derivatives can be sensitive to the presence of specific analytes, making them suitable for use in chemical sensors. The sensing mechanism often involves the interaction of the analyte with the this compound molecule, leading to a change in its photophysical properties, such as fluorescence quenching or enhancement.

sensor_mechanism cluster_before Before Analyte Binding cluster_after After Analyte Binding This compound This compound Derivative (Fluorophore) complex This compound-Analyte Complex This compound->complex + Analyte emission_on Fluorescence (Light Out) This compound->emission_on analyte Analyte analyte->complex emission_off Quenched/Shifted Fluorescence complex->emission_off excitation Excitation (Light In) excitation->this compound excitation_after Excitation (Light In) excitation_after->complex

General Mechanism of a this compound-based Fluorescent Sensor.

Experimental Protocol: Characterization of a this compound-based Fluorescent Sensor

  • Instrumentation: A fluorescence spectrophotometer is required to measure the emission spectra of the this compound derivative.

  • Procedure:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Prepare a series of solutions containing a fixed concentration of the this compound derivative and varying concentrations of the analyte of interest.

    • Record the fluorescence emission spectrum of each solution upon excitation at the appropriate wavelength.

    • Analyze the changes in fluorescence intensity or wavelength as a function of the analyte concentration to determine the sensor's sensitivity and limit of detection.

    • To assess selectivity, repeat the experiment with other potential interfering species.

Conclusion and Future Outlook

This compound represents a promising platform for the development of advanced functional materials. Its rich redox chemistry and tunable electronic properties have already shown potential in the realm of molecular electronics. While research into its applications in OLEDs, organic solar cells, and chemical sensors is still in its early stages, the foundational understanding of its synthesis and core properties provides a strong basis for future exploration.

Further research should focus on the synthesis of a wider range of substituted this compound derivatives to systematically tune their electronic and photophysical properties. Detailed characterization of these derivatives and their performance in device settings will be crucial to unlock the full potential of this versatile heterocyclic scaffold. The development of robust and scalable synthetic routes will also be essential for the translation of these materials from the laboratory to commercial applications. The exploration of this compound-based radical species in the field of single-molecule magnets and spintronics also presents an exciting frontier for future investigations.

References

Fluoflavine: A Versatile Heterocyclic Scaffold for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fluoflavine, a linearly fused, nitrogen-rich polycyclic aromatic compound, has emerged as a compelling building block for a new generation of functional organic materials. Its rigid, planar structure and rich redox chemistry make it an attractive candidate for applications spanning organic electronics, sensing, and single-molecule magnetism. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-based materials, offering detailed experimental protocols and quantitative data to facilitate further research and development in this exciting field.

Core Properties and Synthesis

This compound, systematically named 5,6,11,12-tetraazatetracene, possesses a unique electronic structure characterized by its ability to exist in multiple stable oxidation states. This redox activity is central to its utility in functional materials. The parent dihydrothis compound (H₂flv) can be readily synthesized and subsequently oxidized or reduced to access its neutral (flv⁰), monoanionic radical (flv¹⁻•), dianionic (flv²⁻), and trianionic radical (flv³⁻•) forms.

Synthesis of Dihydrothis compound (H₂flv)

The foundational precursor, dihydrothis compound, can be synthesized via a condensation reaction.

Experimental Protocol: Synthesis of Dihydrothis compound (H₂flv) [1][2]

  • Reactants: o-phenylenediamine and 2,3-dichloroquinoxaline.

  • Solvent: Ethylene glycol.

  • Procedure:

    • A mixture of o-phenylenediamine and 2,3-dichloroquinoxaline is heated in ethylene glycol.

    • The reaction mixture is heated to reflux, leading to the condensation of the two reactants.

    • Upon cooling, the product precipitates out of the solution.

    • The resulting microcrystalline golden solid is collected by filtration.

    • The solid is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.

    • The product is dried under vacuum to yield pure dihydrothis compound (H₂flv).

The following diagram illustrates the general workflow for the synthesis and subsequent redox manipulation of the this compound core.

fluoflavine_synthesis_workflow cluster_synthesis Synthesis of H₂flv cluster_redox Redox Chemistry start o-phenylenediamine + 2,3-dichloroquinoxaline reaction Condensation in Ethylene Glycol (reflux) start->reaction filtration Filtration and Washing reaction->filtration h2flv Dihydrothis compound (H₂flv) filtration->h2flv flv0 Neutral this compound (flv⁰) h2flv->flv0 Oxidation (e.g., PbO₂) flv1_radical Monoradical Anion (flv¹⁻•) flv0->flv1_radical Reduction (e.g., KC₈) flv2_dianion Dianion (flv²⁻) flv1_radical->flv2_dianion Reduction flv3_radical Triradical Trianion (flv³⁻•) flv2_dianion->flv3_radical Reduction

Synthesis and Redox Manipulation of the this compound Core.

Electrochemical and Photophysical Properties

The ability of this compound to accept and donate electrons is quantified by its redox potentials. These properties, along with its photophysical characteristics, are crucial for its application in electronic devices.

Compound/Redox CoupleE¹₁/₂ (V vs. Fc⁺/Fc)E²₁/₂ (V vs. Fc⁺/Fc)SolventSupporting ElectrolyteReference
flv⁰/flv¹⁻•-0.96(1)-THF(ⁿBu₄N)PF₆[1]
flv¹⁻•/flv²⁻-1.73(1)-THF(ⁿBu₄N)PF₆[1]
--INVALID-LINK---0.902(3)-1.608(3)THF(ⁿBu₄N)PF₆[1]

Table 1: Redox Potentials of this compound Species.

The UV-vis absorption spectra of this compound and its radical anions show distinct features. The neutral form (flv⁰) in acetonitrile exhibits a sharp, intense absorption around 280 nm and a broader feature between 360 and 440 nm[1]. The radical anion complexes display more complex spectra with charge transfer bands.

CompoundSolventAbsorption Maxima (λₘₐₓ, nm)Reference
--INVALID-LINK--THF~350, ~450, ~550, ~600[1]
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄]DCM~375, ~475, ~525[1]
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)]THF~440, ~470, ~505, and broader features between 523-700[1]

Table 2: UV-vis Absorption Maxima of this compound Radical Complexes.

Applications in Functional Materials

The unique electronic properties of this compound make it a versatile building block for a range of functional materials.

Organic Light-Emitting Diodes (OLEDs)

The extended π-system and tunable energy levels of this compound derivatives make them promising candidates for emissive or charge-transport layers in OLEDs. The mechanism of electroluminescence in a typical OLED involves several key steps, as illustrated below.

oled_mechanism cluster_device OLED Device Structure cluster_process Electroluminescence Process anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil cathode Cathode (e.g., Al) htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (this compound-based) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil eil->cathode hole_injection Hole (h⁺) Injection hole_transport h⁺ Transport hole_injection->hole_transport electron_injection Electron (e⁻) Injection electron_transport e⁻ Transport electron_injection->electron_transport recombination e⁻-h⁺ Recombination (Exciton Formation) hole_transport->recombination electron_transport->recombination emission Radiative Decay (Light Emission) recombination->emission

Mechanism of Electroluminescence in a this compound-based OLED.

Experimental Protocol: Fabrication of a this compound-based OLED (General Procedure)

This protocol outlines a general procedure for the fabrication of a solution-processed OLED. Specific materials and layer thicknesses would need to be optimized for a particular this compound derivative.

  • Substrate: Indium tin oxide (ITO)-coated glass.

  • Layers:

    • Hole Injection Layer (HIL): e.g., PEDOT:PSS

    • Hole Transport Layer (HTL): e.g., TAPC

    • Emissive Layer (EML): this compound derivative doped in a host matrix (e.g., CBP).

    • Electron Transport Layer (ETL): e.g., BPhen

    • Electron Injection Layer (EIL): e.g., LiF

    • Cathode: e.g., Aluminum (Al)

  • Procedure:

    • Substrate Cleaning: The ITO substrate is sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen gas and treatment with UV-ozone or oxygen plasma.

    • HIL Deposition: A solution of PEDOT:PSS in water is spin-coated onto the ITO substrate and annealed.

    • HTL Deposition: A solution of the HTL material is spin-coated on top of the HIL and annealed.

    • EML Deposition: A solution containing the this compound derivative (dopant) and the host material in a suitable solvent is spin-coated onto the HTL and annealed.

    • ETL, EIL, and Cathode Deposition: The substrate is transferred to a high-vacuum thermal evaporator. The ETL, EIL, and cathode materials are sequentially deposited through a shadow mask.

    • Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.

Organic Solar Cells (OSCs)

The electron-accepting nature of the this compound core makes it a potential component in the active layer of organic solar cells, typically blended with a donor material. The efficiency of an OSC is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

While specific data for this compound-based OSCs is limited in the reviewed literature, the general principles of operation involve light absorption, exciton generation, charge separation at the donor-acceptor interface, and charge transport to the respective electrodes.

Chemical Sensors

The fluorescence of this compound derivatives can be sensitive to the presence of specific analytes, making them suitable for use in chemical sensors. The sensing mechanism often involves the interaction of the analyte with the this compound molecule, leading to a change in its photophysical properties, such as fluorescence quenching or enhancement.

sensor_mechanism cluster_before Before Analyte Binding cluster_after After Analyte Binding This compound This compound Derivative (Fluorophore) complex This compound-Analyte Complex This compound->complex + Analyte emission_on Fluorescence (Light Out) This compound->emission_on analyte Analyte analyte->complex emission_off Quenched/Shifted Fluorescence complex->emission_off excitation Excitation (Light In) excitation->this compound excitation_after Excitation (Light In) excitation_after->complex

General Mechanism of a this compound-based Fluorescent Sensor.

Experimental Protocol: Characterization of a this compound-based Fluorescent Sensor

  • Instrumentation: A fluorescence spectrophotometer is required to measure the emission spectra of the this compound derivative.

  • Procedure:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Prepare a series of solutions containing a fixed concentration of the this compound derivative and varying concentrations of the analyte of interest.

    • Record the fluorescence emission spectrum of each solution upon excitation at the appropriate wavelength.

    • Analyze the changes in fluorescence intensity or wavelength as a function of the analyte concentration to determine the sensor's sensitivity and limit of detection.

    • To assess selectivity, repeat the experiment with other potential interfering species.

Conclusion and Future Outlook

This compound represents a promising platform for the development of advanced functional materials. Its rich redox chemistry and tunable electronic properties have already shown potential in the realm of molecular electronics. While research into its applications in OLEDs, organic solar cells, and chemical sensors is still in its early stages, the foundational understanding of its synthesis and core properties provides a strong basis for future exploration.

Further research should focus on the synthesis of a wider range of substituted this compound derivatives to systematically tune their electronic and photophysical properties. Detailed characterization of these derivatives and their performance in device settings will be crucial to unlock the full potential of this versatile heterocyclic scaffold. The development of robust and scalable synthetic routes will also be essential for the translation of these materials from the laboratory to commercial applications. The exploration of this compound-based radical species in the field of single-molecule magnets and spintronics also presents an exciting frontier for future investigations.

References

Methodological & Application

Characterization of Fluoflavine's Redox Activity Using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoflavine and its derivatives are a class of nitrogen-containing polycyclic aromatic compounds that have garnered significant interest due to their rich redox chemistry. The ability of these molecules to exist in multiple, stable oxidation states makes them promising candidates for applications in organic electronics, spintronic devices, and as redox-active ligands in catalysis.[1][2] Cyclic voltammetry is a powerful and accessible electrochemical technique for characterizing the redox properties of such molecules. This document provides a detailed protocol for the characterization of this compound using cyclic voltammetry, based on established research.

Data Presentation

The electrochemical behavior of this compound (flv) and its complexes involves a series of one-electron transfer processes. The half-wave potentials (E₁/₂) for these redox events provide critical information about the stability of the different oxidation states. The following table summarizes the key redox potentials for this compound and some of its compounds, as determined by cyclic voltammetry. All potentials are referenced against the ferrocene (B1249389)/ferrocenium (Cp₂Fe⁺/Cp₂Fe) redox couple.

Compound/ProcessE₁/₂ (V vs. Cp₂Fe⁺/Cp₂Fe)SolventSupporting ElectrolyteReference
flv⁰/flv¹⁻•-0.96(1)Not SpecifiedNot Specified[1][2]
flv¹⁻•/flv²⁻-1.73(1)Not SpecifiedNot Specified[1][2]
--INVALID-LINK-- (flv¹⁻• → flv²⁻)-1.608(3)1,2-difluorobenzene(ⁿBu₄N)PF₆[1][2]
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (flv¹⁻• → flv²⁻)-0.935(2)1,2-difluorobenzene(ⁿBu₄N)PF₆[1]
[(Cp₂Y)₂(μ-flv)] (flv²⁻ → flv¹⁻•)-0.095(7) (quasi-reversible)1,2-difluorobenzene(ⁿBu₄N)PF₆[1]
[K(crypt-222)][(Cp*₂Y)₂(μ-flv•)]Not SpecifiedTHF(ⁿBu₄N)PF₆[1][2]

Note: The original research also identified irreversible oxidation and reduction features for some compounds, suggesting the generation of highly reactive species under certain electrochemical conditions.[1][2]

Experimental Protocols

This section provides a detailed methodology for performing cyclic voltammetry on this compound and its derivatives.

Objective: To determine the redox potentials and electrochemical behavior of this compound.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl or a pseudo-reference electrode with an internal ferrocene standard)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • This compound sample

  • Solvent (e.g., Tetrahydrofuran (THF) or 1,2-difluorobenzene)

  • Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, (ⁿBu₄N)PF₆)

  • Ferrocene (for internal referencing)

  • Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Procedure:

  • Preparation of the Analyte Solution:

    • Dissolve the this compound sample in the chosen solvent (THF or 1,2-difluorobenzene) to a typical concentration of 1-5 mM.

    • Add the supporting electrolyte, (ⁿBu₄N)PF₆, to the solution at a concentration of approximately 0.1 M. The supporting electrolyte is crucial for minimizing solution resistance and ensuring good conductivity.

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface.

    • Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

    • Ensure the reference and counter electrodes are clean and in good condition.

  • Electrochemical Cell Assembly:

    • Assemble the three electrodes in the electrochemical cell containing the analyte solution.

    • Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.

  • Deoxygenation:

    • Bubble an inert gas (argon or nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

    • Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic reaction is expected to occur.

      • Vertex Potentials: Set the potential window to scan over the expected redox events of this compound. Based on the literature, a range from approximately +0.5 V to -2.0 V vs. Cp₂Fe⁺/Cp₂Fe should encompass the key reduction events.[1]

      • Scan Rate: A typical starting scan rate is 100 mV/s.[1][2] The scan rate can be varied to investigate the kinetics of the electron transfer processes.

      • Number of Cycles: Typically 2-3 cycles are sufficient. The first scan may differ from subsequent scans due to initial surface conditions.

  • Data Acquisition and Analysis:

    • Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

    • If ferrocene is used as an internal standard, a reversible wave corresponding to the Fe²⁺/Fe³⁺ couple will be observed. The half-wave potential of this couple can be used to reference the potentials of the this compound redox events.

    • Determine the half-wave potentials (E₁/₂) for the reversible redox couples of this compound by taking the average of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2).

Visualizations

This compound Redox States

The following diagram illustrates the sequential reduction of this compound from its neutral state (flv⁰) to its radical anion (flv¹⁻•), dianion (flv²⁻), and radical trianion (flv³⁻•).

fluoflavine_redox_states flv0 flv⁰ (Neutral) flv1 flv¹⁻• (Radical Anion) flv0->flv1 + e⁻ flv2 flv²⁻ (Dianion) flv1->flv2 + e⁻ flv3 flv³⁻• (Radical Trianion) flv2->flv3 + e⁻

Caption: Stepwise reduction of this compound.

Experimental Workflow for Cyclic Voltammetry

The logical flow of the experimental protocol for characterizing this compound using cyclic voltammetry is depicted below.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Analyte Solution (this compound + Solvent + Electrolyte) assemble_cell Assemble Electrochemical Cell prep_solution->assemble_cell prep_electrodes Clean and Polish Electrodes prep_electrodes->assemble_cell deoxygenate Deoxygenate Solution (Inert Gas) assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry deoxygenate->run_cv record_data Record Voltammogram run_cv->record_data analyze_potentials Determine Redox Potentials (E₁/₂) record_data->analyze_potentials

References

Characterization of Fluoflavine's Redox Activity Using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoflavine and its derivatives are a class of nitrogen-containing polycyclic aromatic compounds that have garnered significant interest due to their rich redox chemistry. The ability of these molecules to exist in multiple, stable oxidation states makes them promising candidates for applications in organic electronics, spintronic devices, and as redox-active ligands in catalysis.[1][2] Cyclic voltammetry is a powerful and accessible electrochemical technique for characterizing the redox properties of such molecules. This document provides a detailed protocol for the characterization of this compound using cyclic voltammetry, based on established research.

Data Presentation

The electrochemical behavior of this compound (flv) and its complexes involves a series of one-electron transfer processes. The half-wave potentials (E₁/₂) for these redox events provide critical information about the stability of the different oxidation states. The following table summarizes the key redox potentials for this compound and some of its compounds, as determined by cyclic voltammetry. All potentials are referenced against the ferrocene/ferrocenium (Cp₂Fe⁺/Cp₂Fe) redox couple.

Compound/ProcessE₁/₂ (V vs. Cp₂Fe⁺/Cp₂Fe)SolventSupporting ElectrolyteReference
flv⁰/flv¹⁻•-0.96(1)Not SpecifiedNot Specified[1][2]
flv¹⁻•/flv²⁻-1.73(1)Not SpecifiedNot Specified[1][2]
--INVALID-LINK-- (flv¹⁻• → flv²⁻)-1.608(3)1,2-difluorobenzene(ⁿBu₄N)PF₆[1][2]
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (flv¹⁻• → flv²⁻)-0.935(2)1,2-difluorobenzene(ⁿBu₄N)PF₆[1]
[(Cp₂Y)₂(μ-flv)] (flv²⁻ → flv¹⁻•)-0.095(7) (quasi-reversible)1,2-difluorobenzene(ⁿBu₄N)PF₆[1]
[K(crypt-222)][(Cp*₂Y)₂(μ-flv•)]Not SpecifiedTHF(ⁿBu₄N)PF₆[1][2]

Note: The original research also identified irreversible oxidation and reduction features for some compounds, suggesting the generation of highly reactive species under certain electrochemical conditions.[1][2]

Experimental Protocols

This section provides a detailed methodology for performing cyclic voltammetry on this compound and its derivatives.

Objective: To determine the redox potentials and electrochemical behavior of this compound.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl or a pseudo-reference electrode with an internal ferrocene standard)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • This compound sample

  • Solvent (e.g., Tetrahydrofuran (THF) or 1,2-difluorobenzene)

  • Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, (ⁿBu₄N)PF₆)

  • Ferrocene (for internal referencing)

  • Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Procedure:

  • Preparation of the Analyte Solution:

    • Dissolve the this compound sample in the chosen solvent (THF or 1,2-difluorobenzene) to a typical concentration of 1-5 mM.

    • Add the supporting electrolyte, (ⁿBu₄N)PF₆, to the solution at a concentration of approximately 0.1 M. The supporting electrolyte is crucial for minimizing solution resistance and ensuring good conductivity.

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to ensure a clean and smooth surface.

    • Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

    • Ensure the reference and counter electrodes are clean and in good condition.

  • Electrochemical Cell Assembly:

    • Assemble the three electrodes in the electrochemical cell containing the analyte solution.

    • Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.

  • Deoxygenation:

    • Bubble an inert gas (argon or nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

    • Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic reaction is expected to occur.

      • Vertex Potentials: Set the potential window to scan over the expected redox events of this compound. Based on the literature, a range from approximately +0.5 V to -2.0 V vs. Cp₂Fe⁺/Cp₂Fe should encompass the key reduction events.[1]

      • Scan Rate: A typical starting scan rate is 100 mV/s.[1][2] The scan rate can be varied to investigate the kinetics of the electron transfer processes.

      • Number of Cycles: Typically 2-3 cycles are sufficient. The first scan may differ from subsequent scans due to initial surface conditions.

  • Data Acquisition and Analysis:

    • Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

    • If ferrocene is used as an internal standard, a reversible wave corresponding to the Fe²⁺/Fe³⁺ couple will be observed. The half-wave potential of this couple can be used to reference the potentials of the this compound redox events.

    • Determine the half-wave potentials (E₁/₂) for the reversible redox couples of this compound by taking the average of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2).

Visualizations

This compound Redox States

The following diagram illustrates the sequential reduction of this compound from its neutral state (flv⁰) to its radical anion (flv¹⁻•), dianion (flv²⁻), and radical trianion (flv³⁻•).

fluoflavine_redox_states flv0 flv⁰ (Neutral) flv1 flv¹⁻• (Radical Anion) flv0->flv1 + e⁻ flv2 flv²⁻ (Dianion) flv1->flv2 + e⁻ flv3 flv³⁻• (Radical Trianion) flv2->flv3 + e⁻

Caption: Stepwise reduction of this compound.

Experimental Workflow for Cyclic Voltammetry

The logical flow of the experimental protocol for characterizing this compound using cyclic voltammetry is depicted below.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Analyte Solution (this compound + Solvent + Electrolyte) assemble_cell Assemble Electrochemical Cell prep_solution->assemble_cell prep_electrodes Clean and Polish Electrodes prep_electrodes->assemble_cell deoxygenate Deoxygenate Solution (Inert Gas) assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry deoxygenate->run_cv record_data Record Voltammogram run_cv->record_data analyze_potentials Determine Redox Potentials (E₁/₂) record_data->analyze_potentials

References

Probing the Transient World of Fluoflavine Radicals: Application Notes and Protocols for EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fluoflavine and its derivatives are a class of heterocyclic compounds that play crucial roles in various biochemical processes, often involving single-electron transfer steps that generate transient radical species. Understanding the electronic structure and dynamics of these this compound radicals is paramount for elucidating reaction mechanisms and for the rational design of drugs targeting flavin-dependent enzymes. Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful and indispensable tool for the direct detection and characterization of these paramagnetic intermediates. This document provides detailed application notes and experimental protocols for the study of this compound radicals using a suite of EPR techniques.

Overview of EPR Techniques for this compound Radical Studies

EPR spectroscopy probes the transitions between electron spin states in the presence of a magnetic field. The resulting spectrum is sensitive to the local environment of the unpaired electron, providing a wealth of information. For this compound radicals, the following EPR techniques are particularly insightful:

  • Continuous-Wave (CW) EPR: This is the most fundamental EPR technique. It provides information about the g-factor and hyperfine coupling constants (HFCs), which are characteristic of a specific radical and provide insights into the distribution of the unpaired electron's spin density over the molecular framework.[1][2]

  • Electron Nuclear Double Resonance (ENDOR): ENDOR is a high-resolution technique that measures the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei (e.g., ¹H, ¹⁴N, ¹³C) with much greater precision than CW-EPR.[3][4][5][6][7] This allows for a detailed mapping of the spin density distribution and the identification of specific nuclei coupled to the radical.

  • Hyperfine Sublevel Correlation Spectroscopy (HYSCORE): HYSCORE is a two-dimensional pulsed EPR technique that is particularly useful for measuring small and anisotropic hyperfine couplings.[8][9][10][11][12] It correlates nuclear frequencies from different electron spin manifolds, providing detailed information about the hyperfine and nuclear quadrupole interactions.

  • Double Electron-Electron Resonance (DEER): DEER, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure distances between two or more paramagnetic centers in the range of approximately 1.5 to 8 nanometers.[13][14] This is invaluable for studying the structure of this compound-containing proteins and their conformational changes upon radical formation or substrate binding.

Quantitative Data Presentation

The following tables summarize key EPR parameters for different this compound radical species, providing a reference for experimental data analysis.

Table 1: Isotropic g-factors and Hyperfine Coupling Constants (HFCs) for this compound Radicals. [1][2]

Compound/Radical Speciesg_isoNucleusA_iso (MHz)
--INVALID-LINK-- (flv¹⁻•)2.00355¹⁴N (4 nuclei)8.10
¹H (4 inner)4.25
¹H (4 outer)2.50
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (flv¹⁻• complex)2.003175¹⁴N7.90
⁸⁹Y3.90
¹H4.50
¹H1.30
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (flv³⁻• complex)2.0049--

Note: HFC values were obtained from simulations of experimental spectra. The flv³⁻• complex spectrum was not simulated due to its complexity.

Experimental Protocols

Generation of this compound Radicals

The generation of a stable population of this compound radicals is a critical first step for EPR analysis.

Protocol 1: Chemical Reduction for flv¹⁻• Radical Generation [1][2]

  • Reagents:

  • Procedure: a. In an inert atmosphere glovebox, dissolve this compound and a slight excess of 2.2.2-cryptand in anhydrous, deoxygenated THF. b. Add a stoichiometric amount of KC₈ to the solution with vigorous stirring. c. The solution should change color, indicating the formation of the this compound radical anion (flv¹⁻•). d. The resulting solution can be used directly for EPR sample preparation.

Protocol 2: Photoreduction (General for Flavins)

  • Reagents:

    • This compound-containing protein solution

    • Sacrificial electron donor (e.g., EDTA, dithiothreitol)

    • Deoxygenated buffer

  • Procedure: a. Prepare the sample in a quartz EPR tube under an inert atmosphere. b. Add the sacrificial electron donor to the solution. c. Illuminate the sample with blue light (λ ≈ 450 nm) directly within the EPR cavity or externally before freezing. d. Monitor radical formation by acquiring CW-EPR spectra at intervals.

Sample Preparation for EPR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality EPR spectra.

Protocol 3: General Sample Preparation

  • Concentration: The target concentration for a good signal-to-noise ratio is typically in the range of 100 µM to 1 mM.

  • Solvent: For room temperature measurements, use a low-dielectric solvent. For cryogenic measurements, use a solvent that forms a good glass upon freezing (e.g., a mixture of THF and toluene, or buffer containing a cryoprotectant like glycerol (B35011) or sucrose).

  • EPR Tubes: Use high-quality quartz EPR tubes (e.g., 4 mm outer diameter for X-band).

  • Degassing: Thoroughly degas the sample solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden the EPR signal.

  • Freezing: For low-temperature measurements, flash-freeze the sample in liquid nitrogen to ensure a homogenous glass.

Continuous-Wave (CW) EPR Spectroscopy Protocol

This protocol provides typical parameters for acquiring a CW-EPR spectrum of a this compound radical.

Protocol 4: CW-EPR Data Acquisition [1][2]

  • Spectrometer: X-band (≈ 9.5 GHz) CW-EPR spectrometer.

  • Sample State: Frozen solution (e.g., at 77 K in a liquid nitrogen dewar or at a specific temperature using a cryostat).

  • Typical Parameters:

    • Microwave Frequency: ~9.5 GHz

    • Microwave Power: 0.1 - 1 mW (low enough to avoid saturation)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.01 - 0.1 mT (optimized for resolution and signal-to-noise)

    • Magnetic Field Sweep: Centered around g ≈ 2.003, with a sweep width sufficient to cover the entire spectrum (e.g., 5-10 mT).

    • Time Constant: 0.01 - 0.1 s

    • Conversion Time: 20 - 80 ms

    • Number of Scans: Averaged as needed to improve signal-to-noise.

Advanced EPR Protocols (General for Flavin Radicals)

The following are generalized protocols for advanced EPR techniques. Specific parameters will need to be optimized for the particular this compound radical and spectrometer used.

Protocol 5: Pulsed ENDOR (Davies Sequence) Spectroscopy [3]

  • Spectrometer: Pulsed EPR spectrometer with ENDOR capabilities.

  • Pulse Sequence: Davies ENDOR (π - T - π/2 - τ - π - echo) with a radiofrequency (RF) pulse applied during the time T.

  • Typical Parameters:

    • Microwave π/2 pulse length: 16 - 32 ns

    • Microwave π pulse length: 32 - 64 ns

    • Inter-pulse delay τ: 200 - 400 ns

    • RF pulse length: 10 - 15 µs

    • Temperature: 10 - 80 K

    • Repetition Rate: 100 - 500 Hz

Protocol 6: HYSCORE Spectroscopy [9]

  • Spectrometer: Pulsed EPR spectrometer.

  • Pulse Sequence: π/2 - τ - π/2 - t₁ - π - t₂ - π/2 - echo.

  • Typical Parameters:

    • Microwave π/2 pulse length: 16 ns

    • Microwave π pulse length: 16 ns

    • Inter-pulse delay τ: 96 - 200 ns (chosen to avoid blind spots)

    • Starting times t₁ and t₂: ~100 - 200 ns

    • Time increments: 8 - 24 ns

    • Temperature: 10 - 80 K

Protocol 7: DEER Spectroscopy

  • Spectrometer: Pulsed EPR spectrometer with two microwave frequency channels.

  • Pulse Sequence: Four-pulse DEER (π/2(ν₁) - τ₁ - π(ν₁) - τ₁ + t - π(ν₂) - τ₂ - t - π(ν₁) - τ₂ - echo).

  • Typical Parameters:

    • Pump pulse (ν₂) frequency: Typically offset by 60-80 MHz from the observer frequency (ν₁).

    • Observer π/2 pulse length: 16 - 32 ns

    • Observer π pulse length: 32 - 64 ns

    • Pump π pulse length: 12 - 40 ns

    • Temperature: 10 - 50 K (to ensure long relaxation times).

    • Concentration: 10 - 100 µM.

Mandatory Visualizations

EPR_Workflow cluster_preparation Sample Preparation cluster_experiment EPR Experimentation cluster_analysis Data Analysis and Interpretation Radical_Generation This compound Radical Generation Sample_Preparation EPR Sample Preparation Radical_Generation->Sample_Preparation CW_EPR CW-EPR Sample_Preparation->CW_EPR ENDOR ENDOR Sample_Preparation->ENDOR HYSCORE HYSCORE Sample_Preparation->HYSCORE DEER DEER Sample_Preparation->DEER Spectral_Simulation Spectral Simulation and Fitting CW_EPR->Spectral_Simulation ENDOR->Spectral_Simulation HYSCORE->Spectral_Simulation Structural_Modeling Structural Modeling (DEER) DEER->Structural_Modeling Parameter_Extraction Extraction of g-factors and HFCs Spectral_Simulation->Parameter_Extraction Electronic_Structure Electronic Structure Determination Parameter_Extraction->Electronic_Structure Structural_Modeling->Electronic_Structure

Caption: General workflow for studying this compound radicals using EPR spectroscopy.

DEER_Principle cluster_pulses DEER Pulse Sequence cluster_output Output SpinA Spin A (Observer) Distance Distance (r) SpinA->Distance Distance_Distribution Distance Distribution P(r) SpinA->Distance_Distribution Modulated Echo Decay SpinB Spin B (Pump) SpinB->SpinA Dipolar Coupling SpinB->Distance Observer_Pulses Observer Pulses (at ν₁) Observer_Pulses->SpinA Pump_Pulse Pump Pulse (at ν₂) Pump_Pulse->SpinB

Caption: Principle of DEER spectroscopy for distance measurement.

Conclusion

EPR spectroscopy, in its various forms, provides an unparalleled view into the world of this compound radicals. From the fundamental characterization by CW-EPR to the high-resolution details offered by ENDOR and HYSCORE, and the structural insights from DEER, these techniques are essential for a comprehensive understanding of this compound radical chemistry. The protocols and data presented herein serve as a starting point for researchers embarking on the study of these important and often elusive paramagnetic species. Careful optimization of experimental parameters will be necessary to achieve the best results for each specific system under investigation.

References

Probing the Transient World of Fluoflavine Radicals: Application Notes and Protocols for EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fluoflavine and its derivatives are a class of heterocyclic compounds that play crucial roles in various biochemical processes, often involving single-electron transfer steps that generate transient radical species. Understanding the electronic structure and dynamics of these this compound radicals is paramount for elucidating reaction mechanisms and for the rational design of drugs targeting flavin-dependent enzymes. Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful and indispensable tool for the direct detection and characterization of these paramagnetic intermediates. This document provides detailed application notes and experimental protocols for the study of this compound radicals using a suite of EPR techniques.

Overview of EPR Techniques for this compound Radical Studies

EPR spectroscopy probes the transitions between electron spin states in the presence of a magnetic field. The resulting spectrum is sensitive to the local environment of the unpaired electron, providing a wealth of information. For this compound radicals, the following EPR techniques are particularly insightful:

  • Continuous-Wave (CW) EPR: This is the most fundamental EPR technique. It provides information about the g-factor and hyperfine coupling constants (HFCs), which are characteristic of a specific radical and provide insights into the distribution of the unpaired electron's spin density over the molecular framework.[1][2]

  • Electron Nuclear Double Resonance (ENDOR): ENDOR is a high-resolution technique that measures the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei (e.g., ¹H, ¹⁴N, ¹³C) with much greater precision than CW-EPR.[3][4][5][6][7] This allows for a detailed mapping of the spin density distribution and the identification of specific nuclei coupled to the radical.

  • Hyperfine Sublevel Correlation Spectroscopy (HYSCORE): HYSCORE is a two-dimensional pulsed EPR technique that is particularly useful for measuring small and anisotropic hyperfine couplings.[8][9][10][11][12] It correlates nuclear frequencies from different electron spin manifolds, providing detailed information about the hyperfine and nuclear quadrupole interactions.

  • Double Electron-Electron Resonance (DEER): DEER, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure distances between two or more paramagnetic centers in the range of approximately 1.5 to 8 nanometers.[13][14] This is invaluable for studying the structure of this compound-containing proteins and their conformational changes upon radical formation or substrate binding.

Quantitative Data Presentation

The following tables summarize key EPR parameters for different this compound radical species, providing a reference for experimental data analysis.

Table 1: Isotropic g-factors and Hyperfine Coupling Constants (HFCs) for this compound Radicals. [1][2]

Compound/Radical Speciesg_isoNucleusA_iso (MHz)
--INVALID-LINK-- (flv¹⁻•)2.00355¹⁴N (4 nuclei)8.10
¹H (4 inner)4.25
¹H (4 outer)2.50
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (flv¹⁻• complex)2.003175¹⁴N7.90
⁸⁹Y3.90
¹H4.50
¹H1.30
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (flv³⁻• complex)2.0049--

Note: HFC values were obtained from simulations of experimental spectra. The flv³⁻• complex spectrum was not simulated due to its complexity.

Experimental Protocols

Generation of this compound Radicals

The generation of a stable population of this compound radicals is a critical first step for EPR analysis.

Protocol 1: Chemical Reduction for flv¹⁻• Radical Generation [1][2]

  • Reagents:

    • This compound (flv⁰)

    • Potassium graphite (KC₈)

    • 2.2.2-cryptand

    • Anhydrous, deoxygenated tetrahydrofuran (THF)

  • Procedure: a. In an inert atmosphere glovebox, dissolve this compound and a slight excess of 2.2.2-cryptand in anhydrous, deoxygenated THF. b. Add a stoichiometric amount of KC₈ to the solution with vigorous stirring. c. The solution should change color, indicating the formation of the this compound radical anion (flv¹⁻•). d. The resulting solution can be used directly for EPR sample preparation.

Protocol 2: Photoreduction (General for Flavins)

  • Reagents:

    • This compound-containing protein solution

    • Sacrificial electron donor (e.g., EDTA, dithiothreitol)

    • Deoxygenated buffer

  • Procedure: a. Prepare the sample in a quartz EPR tube under an inert atmosphere. b. Add the sacrificial electron donor to the solution. c. Illuminate the sample with blue light (λ ≈ 450 nm) directly within the EPR cavity or externally before freezing. d. Monitor radical formation by acquiring CW-EPR spectra at intervals.

Sample Preparation for EPR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality EPR spectra.

Protocol 3: General Sample Preparation

  • Concentration: The target concentration for a good signal-to-noise ratio is typically in the range of 100 µM to 1 mM.

  • Solvent: For room temperature measurements, use a low-dielectric solvent. For cryogenic measurements, use a solvent that forms a good glass upon freezing (e.g., a mixture of THF and toluene, or buffer containing a cryoprotectant like glycerol or sucrose).

  • EPR Tubes: Use high-quality quartz EPR tubes (e.g., 4 mm outer diameter for X-band).

  • Degassing: Thoroughly degas the sample solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden the EPR signal.

  • Freezing: For low-temperature measurements, flash-freeze the sample in liquid nitrogen to ensure a homogenous glass.

Continuous-Wave (CW) EPR Spectroscopy Protocol

This protocol provides typical parameters for acquiring a CW-EPR spectrum of a this compound radical.

Protocol 4: CW-EPR Data Acquisition [1][2]

  • Spectrometer: X-band (≈ 9.5 GHz) CW-EPR spectrometer.

  • Sample State: Frozen solution (e.g., at 77 K in a liquid nitrogen dewar or at a specific temperature using a cryostat).

  • Typical Parameters:

    • Microwave Frequency: ~9.5 GHz

    • Microwave Power: 0.1 - 1 mW (low enough to avoid saturation)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.01 - 0.1 mT (optimized for resolution and signal-to-noise)

    • Magnetic Field Sweep: Centered around g ≈ 2.003, with a sweep width sufficient to cover the entire spectrum (e.g., 5-10 mT).

    • Time Constant: 0.01 - 0.1 s

    • Conversion Time: 20 - 80 ms

    • Number of Scans: Averaged as needed to improve signal-to-noise.

Advanced EPR Protocols (General for Flavin Radicals)

The following are generalized protocols for advanced EPR techniques. Specific parameters will need to be optimized for the particular this compound radical and spectrometer used.

Protocol 5: Pulsed ENDOR (Davies Sequence) Spectroscopy [3]

  • Spectrometer: Pulsed EPR spectrometer with ENDOR capabilities.

  • Pulse Sequence: Davies ENDOR (π - T - π/2 - τ - π - echo) with a radiofrequency (RF) pulse applied during the time T.

  • Typical Parameters:

    • Microwave π/2 pulse length: 16 - 32 ns

    • Microwave π pulse length: 32 - 64 ns

    • Inter-pulse delay τ: 200 - 400 ns

    • RF pulse length: 10 - 15 µs

    • Temperature: 10 - 80 K

    • Repetition Rate: 100 - 500 Hz

Protocol 6: HYSCORE Spectroscopy [9]

  • Spectrometer: Pulsed EPR spectrometer.

  • Pulse Sequence: π/2 - τ - π/2 - t₁ - π - t₂ - π/2 - echo.

  • Typical Parameters:

    • Microwave π/2 pulse length: 16 ns

    • Microwave π pulse length: 16 ns

    • Inter-pulse delay τ: 96 - 200 ns (chosen to avoid blind spots)

    • Starting times t₁ and t₂: ~100 - 200 ns

    • Time increments: 8 - 24 ns

    • Temperature: 10 - 80 K

Protocol 7: DEER Spectroscopy

  • Spectrometer: Pulsed EPR spectrometer with two microwave frequency channels.

  • Pulse Sequence: Four-pulse DEER (π/2(ν₁) - τ₁ - π(ν₁) - τ₁ + t - π(ν₂) - τ₂ - t - π(ν₁) - τ₂ - echo).

  • Typical Parameters:

    • Pump pulse (ν₂) frequency: Typically offset by 60-80 MHz from the observer frequency (ν₁).

    • Observer π/2 pulse length: 16 - 32 ns

    • Observer π pulse length: 32 - 64 ns

    • Pump π pulse length: 12 - 40 ns

    • Temperature: 10 - 50 K (to ensure long relaxation times).

    • Concentration: 10 - 100 µM.

Mandatory Visualizations

EPR_Workflow cluster_preparation Sample Preparation cluster_experiment EPR Experimentation cluster_analysis Data Analysis and Interpretation Radical_Generation This compound Radical Generation Sample_Preparation EPR Sample Preparation Radical_Generation->Sample_Preparation CW_EPR CW-EPR Sample_Preparation->CW_EPR ENDOR ENDOR Sample_Preparation->ENDOR HYSCORE HYSCORE Sample_Preparation->HYSCORE DEER DEER Sample_Preparation->DEER Spectral_Simulation Spectral Simulation and Fitting CW_EPR->Spectral_Simulation ENDOR->Spectral_Simulation HYSCORE->Spectral_Simulation Structural_Modeling Structural Modeling (DEER) DEER->Structural_Modeling Parameter_Extraction Extraction of g-factors and HFCs Spectral_Simulation->Parameter_Extraction Electronic_Structure Electronic Structure Determination Parameter_Extraction->Electronic_Structure Structural_Modeling->Electronic_Structure

Caption: General workflow for studying this compound radicals using EPR spectroscopy.

DEER_Principle cluster_pulses DEER Pulse Sequence cluster_output Output SpinA Spin A (Observer) Distance Distance (r) SpinA->Distance Distance_Distribution Distance Distribution P(r) SpinA->Distance_Distribution Modulated Echo Decay SpinB Spin B (Pump) SpinB->SpinA Dipolar Coupling SpinB->Distance Observer_Pulses Observer Pulses (at ν₁) Observer_Pulses->SpinA Pump_Pulse Pump Pulse (at ν₂) Pump_Pulse->SpinB

Caption: Principle of DEER spectroscopy for distance measurement.

Conclusion

EPR spectroscopy, in its various forms, provides an unparalleled view into the world of this compound radicals. From the fundamental characterization by CW-EPR to the high-resolution details offered by ENDOR and HYSCORE, and the structural insights from DEER, these techniques are essential for a comprehensive understanding of this compound radical chemistry. The protocols and data presented herein serve as a starting point for researchers embarking on the study of these important and often elusive paramagnetic species. Careful optimization of experimental parameters will be necessary to achieve the best results for each specific system under investigation.

References

Application Notes: The Emerging Role of Fluoflavine in Organometallic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoflavine, a redox-active tetraazaanthracene, is gaining attention for its potential applications in organometallic chemistry and catalysis.[1][2][3][4][5] Its ability to exist in multiple, stable oxidation states makes it a promising ligand for the development of novel catalysts.[1][2][3] This document provides an overview of the foundational organometallic chemistry of this compound, focusing on the synthesis and characterization of its complexes, which lay the groundwork for future catalytic applications.

Key Properties and Potential Applications

This compound's utility in organometallic catalysis stems from its facile redox switchability, allowing it to mediate electron transfer processes central to many catalytic cycles.[1][2] The isolation of stable this compound radical anions (flv¹⁻• and flv³⁻•) in organometallic complexes opens the door to exploiting these species in novel catalytic transformations.[1][2][3][4][5] Potential applications are envisioned in areas such as photoredox catalysis and the development of single-molecule magnets.[1][2]

Synthesis of this compound-Containing Organometallic Complexes

Recent research has focused on the synthesis and characterization of organometallic rare earth complexes incorporating the this compound ligand in various oxidation states.[1][2] The following diagram illustrates a synthetic workflow for accessing different this compound-yttrium complexes.

G cluster_synthesis Synthesis Workflow flv0 This compound (flv⁰) Kcrypt_flv [K(crypt-222)](flv•) (Complex 1) flv0->Kcrypt_flv + KC₈, crypt-222 Cp2Y_complex [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (Complex 2) Kcrypt_flv->Cp2Y_complex + 2 Cp*₂Y(BPh₄) Cp2Y_complex3 [(Cp*₂Y)₂(μ-flv)] (Complex 3) Cp2Y_complex->Cp2Y_complex3 + KC₈ Cp2Y_complex4 [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (Complex 4) Cp2Y_complex3->Cp2Y_complex4 + KC₈, crypt-222 G cluster_cycle Hypothetical Photoredox Catalytic Cycle M_flv_n M-flvⁿ M_flv_n_star [M-flvⁿ]* M_flv_n->M_flv_n_star M_flv_n_minus_1 M-flvⁿ⁻¹ M_flv_n_star->M_flv_n_minus_1 + Substrate_A - Product_A⁺ M_flv_n_minus_1->M_flv_n + Substrate_B - Product_B⁻ M_flv_n_plus_1 M-flvⁿ⁺¹

References

Application Notes: The Emerging Role of Fluoflavine in Organometallic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoflavine, a redox-active tetraazaanthracene, is gaining attention for its potential applications in organometallic chemistry and catalysis.[1][2][3][4][5] Its ability to exist in multiple, stable oxidation states makes it a promising ligand for the development of novel catalysts.[1][2][3] This document provides an overview of the foundational organometallic chemistry of this compound, focusing on the synthesis and characterization of its complexes, which lay the groundwork for future catalytic applications.

Key Properties and Potential Applications

This compound's utility in organometallic catalysis stems from its facile redox switchability, allowing it to mediate electron transfer processes central to many catalytic cycles.[1][2] The isolation of stable this compound radical anions (flv¹⁻• and flv³⁻•) in organometallic complexes opens the door to exploiting these species in novel catalytic transformations.[1][2][3][4][5] Potential applications are envisioned in areas such as photoredox catalysis and the development of single-molecule magnets.[1][2]

Synthesis of this compound-Containing Organometallic Complexes

Recent research has focused on the synthesis and characterization of organometallic rare earth complexes incorporating the this compound ligand in various oxidation states.[1][2] The following diagram illustrates a synthetic workflow for accessing different this compound-yttrium complexes.

G cluster_synthesis Synthesis Workflow flv0 This compound (flv⁰) Kcrypt_flv [K(crypt-222)](flv•) (Complex 1) flv0->Kcrypt_flv + KC₈, crypt-222 Cp2Y_complex [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (Complex 2) Kcrypt_flv->Cp2Y_complex + 2 Cp*₂Y(BPh₄) Cp2Y_complex3 [(Cp*₂Y)₂(μ-flv)] (Complex 3) Cp2Y_complex->Cp2Y_complex3 + KC₈ Cp2Y_complex4 [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (Complex 4) Cp2Y_complex3->Cp2Y_complex4 + KC₈, crypt-222 G cluster_cycle Hypothetical Photoredox Catalytic Cycle M_flv_n M-flvⁿ M_flv_n_star [M-flvⁿ]* M_flv_n->M_flv_n_star M_flv_n_minus_1 M-flvⁿ⁻¹ M_flv_n_star->M_flv_n_minus_1 + Substrate_A - Product_A⁺ M_flv_n_minus_1->M_flv_n + Substrate_B - Product_B⁻ M_flv_n_plus_1 M-flvⁿ⁺¹

References

Application Notes and Protocols: Fluoflavine as a Ligand for Rare-Earth Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluoflavine, a redox-active N-heterocyclic ligand, has emerged as a compelling platform for the design of novel rare-earth metal complexes. Its ability to exist in multiple oxidation states, including radical anionic forms, opens up avenues for creating complexes with unique electronic and magnetic properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based rare-earth metal complexes, with a focus on their potential applications in materials science and as probes for biological systems.

The facile switching between different oxidation states of the this compound ligand is a key feature that can be harnessed for applications in catalysis and the development of spintronic devices.[2] The isolation of stable this compound radical complexes with yttrium demonstrates the potential to create strongly coupled magnetic systems, which are of interest for developing single-molecule magnets (SMMs).[1] While the primary research has focused on yttrium, the protocols outlined here can serve as a foundation for exploring complexes with other rare-earth elements, potentially leading to new luminescent and catalytic materials.

Potential Applications

While the field of this compound-rare-earth metal complexes is still developing, the inherent properties of these compounds suggest several promising areas of application:

  • Single-Molecule Magnets (SMMs): The radical nature of the this compound ligand can facilitate strong magnetic coupling with paramagnetic rare-earth ions. This is a critical requirement for the development of SMMs, which have potential applications in high-density data storage and quantum computing.[1]

  • Redox-Switchable Luminescence: The luminescence of rare-earth ions is highly sensitive to the coordination environment. The ability to switch the oxidation state of the this compound ligand could provide a mechanism to modulate the luminescence of a complexed lanthanide ion, leading to the development of redox-responsive optical probes.[3]

  • Catalysis: The redox activity of the this compound ligand, coupled with the Lewis acidity of the rare-earth metal center, could be exploited for catalytic applications.[4] The accessibility of multiple oxidation states suggests potential for these complexes to act as catalysts in redox-based organic transformations.

  • Bioimaging: Lanthanide complexes with N-heterocyclic ligands are being explored as luminescent probes for cellular imaging.[5] While direct bioimaging applications of this compound-rare-earth complexes have not yet been reported, their potential for redox-switchable luminescence makes them intriguing candidates for developing sensors for cellular redox status.

Experimental Protocols

The following protocols are based on the successful synthesis and characterization of yttrium-fluoflavine complexes.[1] These methods can be adapted for the synthesis of complexes with other rare-earth metals.

1. Synthesis of the Free this compound Radical Anion, [K(crypt-222)][flv•] (1)

This protocol describes the one-electron reduction of neutral this compound (flv⁰) to its radical anion form.

  • Materials:

  • Procedure:

    • In a glovebox, combine this compound (1.0 equiv) and potassium graphite (1.0 equiv) in a reaction vessel.

    • Add a solution of 2.2.2-cryptand (1.0 equiv) in anhydrous THF.

    • Stir the reaction mixture at room temperature. The solution will turn dark blue.

    • After stirring for several hours, filter the solution to remove any unreacted solids.

    • Concentrate the filtrate under reduced pressure.

    • Store the concentrated solution at -35 °C for 2 days to facilitate crystallization.

    • Collect the resulting dark blue single crystals of [K(crypt-222)][flv•].

  • Characterization: The formation of the radical anion can be confirmed by room-temperature EPR spectroscopy.[1]

2. Synthesis of a Dinuclear Yttrium-Fluoflavine Radical Complex, [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)

This protocol details the synthesis of a dinuclear yttrium complex featuring a bridging this compound radical anion.

  • Materials:

    • Neutral this compound (flv⁰)

    • Potassium graphite (KC₈)

    • Cp₂Y(BPh₄) (Cp = pentamethylcyclopentadienyl)

    • [Ph₃C][Al(OC{CF₃}₃)₄]

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous dichloromethane (B109758) (DCM)

  • Procedure:

    • Preparation of Kflv: In a glovebox, react flv⁰ with KC₈ in THF to generate a solution containing the flv¹⁻• radical anion.

    • Synthesis of the Complex: In a separate vessel, dissolve Cp*₂Y(BPh₄) (2.0 equiv) in THF.

    • Slowly add the Kflv solution to the Cp*₂Y(BPh₄) solution. An immediate color change to orange-red with green fluorescence will be observed, along with the formation of a colorless precipitate (KBPh₄).

    • Stir the reaction mixture for several hours, then filter off the precipitate.

    • Remove the solvent from the filtrate under reduced pressure.

    • Anion Exchange: Dissolve the resulting solid in DCM and add a solution of [Ph₃C][Al(OC{CF₃}₃)₄] (1.0 equiv) in DCM.

    • Stir the mixture, then filter and concentrate the solution.

    • Crystallize the product from a concentrated DCM/hexane solution at low temperature to obtain single crystals of [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄].

3. Synthesis of a Dinuclear Yttrium Complex with a Dianionic this compound Bridge, [(Cp*₂Y)₂(μ-flv)] (3)

This protocol describes the synthesis of a dinuclear yttrium complex with a this compound ligand in the -2 oxidation state.

  • Materials:

    • Neutral this compound (flv⁰)

    • Potassium graphite (KC₈) (2.0 equiv)

    • Cp*₂YCl

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a glovebox, treat a solution of flv⁰ in THF with two equivalents of KC₈ to generate the flv²⁻ dianion.

    • In a separate flask, dissolve Cp*₂YCl (2.0 equiv) in THF.

    • Slowly add the solution of the flv²⁻ dianion to the Cp*₂YCl solution.

    • Stir the reaction mixture at room temperature.

    • Filter the solution to remove the KCl precipitate.

    • Concentrate the filtrate and crystallize the product from a concentrated THF solution at -35 °C to yield single crystals of [(Cp*₂Y)₂(μ-flv)].[1]

4. Synthesis of a Dinuclear Yttrium-Fluoflavine Radical Complex with a Trianionic Bridge, [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (4)

This protocol details the synthesis of a dinuclear yttrium complex with the this compound ligand in the -3 radical anion oxidation state.

  • Materials:

    • [(Cp*₂Y)₂(μ-flv)] (Complex 3 )

    • Potassium graphite (KC₈)

    • 2.2.2-Cryptand (crypt-222)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a glovebox, dissolve complex 3 in anhydrous THF.

    • Add one equivalent of potassium graphite (KC₈) and one equivalent of 2.2.2-cryptand.

    • Stir the reaction mixture at room temperature.

    • Filter the solution and concentrate the filtrate.

    • Crystallize the product from a concentrated THF solution at low temperature to obtain single crystals of [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)].[1]

Data Presentation

Table 1: Electrochemical Data for this compound and its Yttrium Complexes [1]

CompoundE¹₁/₂ (V vs. Fc⁺/Fc)E²₁/₂ (V vs. Fc⁺/Fc)
[K(crypt-222)][flv•] (1)-1.608-0.902
[(Cp*₂Y)₂(μ-flv)] (3)-1.890-1.180

Table 2: Selected Bond Lengths (Å) for Yttrium-Fluoflavine Complexes [1]

Bond[(Cp₂Y)₂(μ-flv)] (3)[(Cp₂Y)₂(μ-flv•)]⁺ in (2)
Y-N2.350(2)2.400(3)
Y···Y6.914(1)7.028(1)
C-C (central)1.458(4)1.437(5)

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound-Yttrium Complexes cluster_characterization Characterization flv0 This compound (flv⁰) complex1 [K(crypt-222)][flv•] (Complex 1) flv0->complex1 + KC₈ + crypt complex2 [(Cp*₂Y)₂(μ-flv•)]⁺ (in Complex 2) flv0->complex2 + KC₈ + 2 Cp*₂YBPh₄ + Anion Exch. complex3 [(Cp*₂Y)₂(μ-flv)] (Complex 3) flv0->complex3 + 2 KC₈ + 2 Cp*₂YCl KC8 KC₈ crypt 2.2.2-Cryptand Cp2YCl Cp*₂YCl Cp2YBPh4 Cp*₂Y(BPh₄) anion_exch Anion Exchange [Ph₃C][Al(OC{CF₃}₃)₄] epr EPR Spectroscopy complex1->epr cluster_characterization cluster_characterization xray Single-Crystal X-ray complex2->xray complex2->epr complex4 [(Cp*₂Y)₂(μ-flv•)]⁻ (in Complex 4) complex3->complex4 + KC₈ + crypt complex3->xray cv Cyclic Voltammetry complex3->cv complex4->epr uvvis UV-vis Spectroscopy complex4->uvvis

Caption: Synthetic workflow for this compound-yttrium complexes.

redox_states flv_minus1 flv¹⁻• (Radical Anion) flv_minus2 flv²⁻ (Dianion) flv_minus1->flv_minus2 + e⁻ flv_minus2->flv_minus1 - e⁻ flv_minus3 flv³⁻• (Radical Trianion) flv_minus2->flv_minus3 + e⁻ flv_minus3->flv_minus2 - e⁻

Caption: Redox states of the this compound ligand in the complexes.

References

Application Notes and Protocols: Fluoflavine as a Ligand for Rare-Earth Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluoflavine, a redox-active N-heterocyclic ligand, has emerged as a compelling platform for the design of novel rare-earth metal complexes. Its ability to exist in multiple oxidation states, including radical anionic forms, opens up avenues for creating complexes with unique electronic and magnetic properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based rare-earth metal complexes, with a focus on their potential applications in materials science and as probes for biological systems.

The facile switching between different oxidation states of the this compound ligand is a key feature that can be harnessed for applications in catalysis and the development of spintronic devices.[2] The isolation of stable this compound radical complexes with yttrium demonstrates the potential to create strongly coupled magnetic systems, which are of interest for developing single-molecule magnets (SMMs).[1] While the primary research has focused on yttrium, the protocols outlined here can serve as a foundation for exploring complexes with other rare-earth elements, potentially leading to new luminescent and catalytic materials.

Potential Applications

While the field of this compound-rare-earth metal complexes is still developing, the inherent properties of these compounds suggest several promising areas of application:

  • Single-Molecule Magnets (SMMs): The radical nature of the this compound ligand can facilitate strong magnetic coupling with paramagnetic rare-earth ions. This is a critical requirement for the development of SMMs, which have potential applications in high-density data storage and quantum computing.[1]

  • Redox-Switchable Luminescence: The luminescence of rare-earth ions is highly sensitive to the coordination environment. The ability to switch the oxidation state of the this compound ligand could provide a mechanism to modulate the luminescence of a complexed lanthanide ion, leading to the development of redox-responsive optical probes.[3]

  • Catalysis: The redox activity of the this compound ligand, coupled with the Lewis acidity of the rare-earth metal center, could be exploited for catalytic applications.[4] The accessibility of multiple oxidation states suggests potential for these complexes to act as catalysts in redox-based organic transformations.

  • Bioimaging: Lanthanide complexes with N-heterocyclic ligands are being explored as luminescent probes for cellular imaging.[5] While direct bioimaging applications of this compound-rare-earth complexes have not yet been reported, their potential for redox-switchable luminescence makes them intriguing candidates for developing sensors for cellular redox status.

Experimental Protocols

The following protocols are based on the successful synthesis and characterization of yttrium-fluoflavine complexes.[1] These methods can be adapted for the synthesis of complexes with other rare-earth metals.

1. Synthesis of the Free this compound Radical Anion, [K(crypt-222)][flv•] (1)

This protocol describes the one-electron reduction of neutral this compound (flv⁰) to its radical anion form.

  • Materials:

    • Neutral this compound (flv⁰)

    • Potassium graphite (KC₈)

    • 2.2.2-Cryptand (crypt-222)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a glovebox, combine this compound (1.0 equiv) and potassium graphite (1.0 equiv) in a reaction vessel.

    • Add a solution of 2.2.2-cryptand (1.0 equiv) in anhydrous THF.

    • Stir the reaction mixture at room temperature. The solution will turn dark blue.

    • After stirring for several hours, filter the solution to remove any unreacted solids.

    • Concentrate the filtrate under reduced pressure.

    • Store the concentrated solution at -35 °C for 2 days to facilitate crystallization.

    • Collect the resulting dark blue single crystals of [K(crypt-222)][flv•].

  • Characterization: The formation of the radical anion can be confirmed by room-temperature EPR spectroscopy.[1]

2. Synthesis of a Dinuclear Yttrium-Fluoflavine Radical Complex, [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)

This protocol details the synthesis of a dinuclear yttrium complex featuring a bridging this compound radical anion.

  • Materials:

    • Neutral this compound (flv⁰)

    • Potassium graphite (KC₈)

    • Cp₂Y(BPh₄) (Cp = pentamethylcyclopentadienyl)

    • [Ph₃C][Al(OC{CF₃}₃)₄]

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Preparation of Kflv: In a glovebox, react flv⁰ with KC₈ in THF to generate a solution containing the flv¹⁻• radical anion.

    • Synthesis of the Complex: In a separate vessel, dissolve Cp*₂Y(BPh₄) (2.0 equiv) in THF.

    • Slowly add the Kflv solution to the Cp*₂Y(BPh₄) solution. An immediate color change to orange-red with green fluorescence will be observed, along with the formation of a colorless precipitate (KBPh₄).

    • Stir the reaction mixture for several hours, then filter off the precipitate.

    • Remove the solvent from the filtrate under reduced pressure.

    • Anion Exchange: Dissolve the resulting solid in DCM and add a solution of [Ph₃C][Al(OC{CF₃}₃)₄] (1.0 equiv) in DCM.

    • Stir the mixture, then filter and concentrate the solution.

    • Crystallize the product from a concentrated DCM/hexane solution at low temperature to obtain single crystals of [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄].

3. Synthesis of a Dinuclear Yttrium Complex with a Dianionic this compound Bridge, [(Cp*₂Y)₂(μ-flv)] (3)

This protocol describes the synthesis of a dinuclear yttrium complex with a this compound ligand in the -2 oxidation state.

  • Materials:

    • Neutral this compound (flv⁰)

    • Potassium graphite (KC₈) (2.0 equiv)

    • Cp*₂YCl

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a glovebox, treat a solution of flv⁰ in THF with two equivalents of KC₈ to generate the flv²⁻ dianion.

    • In a separate flask, dissolve Cp*₂YCl (2.0 equiv) in THF.

    • Slowly add the solution of the flv²⁻ dianion to the Cp*₂YCl solution.

    • Stir the reaction mixture at room temperature.

    • Filter the solution to remove the KCl precipitate.

    • Concentrate the filtrate and crystallize the product from a concentrated THF solution at -35 °C to yield single crystals of [(Cp*₂Y)₂(μ-flv)].[1]

4. Synthesis of a Dinuclear Yttrium-Fluoflavine Radical Complex with a Trianionic Bridge, [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (4)

This protocol details the synthesis of a dinuclear yttrium complex with the this compound ligand in the -3 radical anion oxidation state.

  • Materials:

    • [(Cp*₂Y)₂(μ-flv)] (Complex 3 )

    • Potassium graphite (KC₈)

    • 2.2.2-Cryptand (crypt-222)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a glovebox, dissolve complex 3 in anhydrous THF.

    • Add one equivalent of potassium graphite (KC₈) and one equivalent of 2.2.2-cryptand.

    • Stir the reaction mixture at room temperature.

    • Filter the solution and concentrate the filtrate.

    • Crystallize the product from a concentrated THF solution at low temperature to obtain single crystals of [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)].[1]

Data Presentation

Table 1: Electrochemical Data for this compound and its Yttrium Complexes [1]

CompoundE¹₁/₂ (V vs. Fc⁺/Fc)E²₁/₂ (V vs. Fc⁺/Fc)
[K(crypt-222)][flv•] (1)-1.608-0.902
[(Cp*₂Y)₂(μ-flv)] (3)-1.890-1.180

Table 2: Selected Bond Lengths (Å) for Yttrium-Fluoflavine Complexes [1]

Bond[(Cp₂Y)₂(μ-flv)] (3)[(Cp₂Y)₂(μ-flv•)]⁺ in (2)
Y-N2.350(2)2.400(3)
Y···Y6.914(1)7.028(1)
C-C (central)1.458(4)1.437(5)

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound-Yttrium Complexes cluster_characterization Characterization flv0 This compound (flv⁰) complex1 [K(crypt-222)][flv•] (Complex 1) flv0->complex1 + KC₈ + crypt complex2 [(Cp*₂Y)₂(μ-flv•)]⁺ (in Complex 2) flv0->complex2 + KC₈ + 2 Cp*₂YBPh₄ + Anion Exch. complex3 [(Cp*₂Y)₂(μ-flv)] (Complex 3) flv0->complex3 + 2 KC₈ + 2 Cp*₂YCl KC8 KC₈ crypt 2.2.2-Cryptand Cp2YCl Cp*₂YCl Cp2YBPh4 Cp*₂Y(BPh₄) anion_exch Anion Exchange [Ph₃C][Al(OC{CF₃}₃)₄] epr EPR Spectroscopy complex1->epr cluster_characterization cluster_characterization xray Single-Crystal X-ray complex2->xray complex2->epr complex4 [(Cp*₂Y)₂(μ-flv•)]⁻ (in Complex 4) complex3->complex4 + KC₈ + crypt complex3->xray cv Cyclic Voltammetry complex3->cv complex4->epr uvvis UV-vis Spectroscopy complex4->uvvis

Caption: Synthetic workflow for this compound-yttrium complexes.

redox_states flv_minus1 flv¹⁻• (Radical Anion) flv_minus2 flv²⁻ (Dianion) flv_minus1->flv_minus2 + e⁻ flv_minus2->flv_minus1 - e⁻ flv_minus3 flv³⁻• (Radical Trianion) flv_minus2->flv_minus3 + e⁻ flv_minus3->flv_minus2 - e⁻

Caption: Redox states of the this compound ligand in the complexes.

References

Application Notes and Protocols: Utilizing Fluoflavine in the Design of Single-Molecule Magnets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of fluoflavine and its radical anions in the design and synthesis of single-molecule magnets (SMMs). The unique electronic properties of this compound radicals make them excellent candidates for mediating strong magnetic coupling between metal centers, a key requirement for developing high-performance SMMs.

Introduction to this compound in Single-Molecule Magnets

Single-molecule magnets (SMMs) are individual molecules that exhibit classical magnetic behavior, such as magnetic hysteresis, below a certain "blocking" temperature.[1] This property makes them promising for applications in high-density data storage, molecular spintronics, and quantum computing.[1][2] A critical challenge in SMM design is achieving strong magnetic exchange coupling between paramagnetic metal ions, particularly lanthanides.[3] Lanthanide ions possess large magnetic moments and anisotropy, but their contracted 4f orbitals lead to weak magnetic interactions.[3]

Radical ligands, with their diffuse spin orbitals, can effectively bridge metal centers and facilitate strong magnetic coupling.[1][3] this compound (flv) is a redox-active ligand that can be isolated in multiple oxidation states, including paramagnetic radical anions (flv¹⁻• and flv³⁻•).[3][4][5][6] These this compound radicals serve as excellent spin carriers to mediate communication between metal ions, paving the way for the development of novel SMMs with enhanced magnetic properties.[3]

Data Presentation

The following tables summarize key quantitative data for representative this compound-based radical complexes. These compounds, featuring a diamagnetic yttrium(III) center, were synthesized to study the intrinsic properties of the this compound radical ligands.

Table 1: Electrochemical Properties of this compound Radical Anion

CompoundRedox TransitionPotential (V vs. Fc/Fc⁺)
--INVALID-LINK-- (1)flv⁰/flv¹⁻•-0.902(3)
flv¹⁻•/flv²⁻-1.608(3)
Data obtained from cyclic voltammetry measurements.[3][4]

Table 2: Magnetic Properties of a this compound Radical Complex

CompoundParameterExperimental ValueTheoretical Value
[(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)χₘT at 300 K (cm³ K mol⁻¹)0.3550.375 (for S = 1/2)
The experimental value is in excellent agreement with the theoretical value for an organic radical with a spin of S = 1/2.[3][4]

Table 3: Selected Bond Lengths in this compound Radical Complexes

CompoundCentral C-C Bond Length (Å)
--INVALID-LINK-- (1)1.467(3)
[(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)1.431(6)
The shortening of the central C-C bond in the yttrium complex (2) is attributed to the coordination to the Lewis-acidic metal ions.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-based SMM precursors are provided below.

3.1. Synthesis of the Free this compound Radical, --INVALID-LINK-- (1)

This protocol describes the one-electron reduction of neutral this compound (flv⁰).

  • Materials:

  • Procedure:

    • In an inert atmosphere (e.g., a glovebox), combine equimolar amounts of flv⁰, KC₈, and crypt-222 in a reaction vessel.

    • Add anhydrous THF to dissolve the reactants.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by color change or other appropriate methods).

    • Filter the resulting solution to remove any solid byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Crystallize the product, --INVALID-LINK--, by cooling the concentrated solution to -35 °C. Dark blue single crystals should form over 2 days.[3][4]

3.2. Synthesis of the Yttrium-Fluoflavine Radical Complex (2)

This protocol involves the oxidation of a neutral dinuclear yttrium complex.

  • Materials:

  • Procedure:

    • In an inert atmosphere, dissolve the neutral complex (3) in anhydrous DCM.

    • Add one equivalent of the oxidizing agent, [Ag(Al(OC{CF₃}₃)₄)], to the solution.

    • Stir the reaction mixture at room temperature.

    • After the reaction is complete, extract the product with toluene to remove any unreacted starting material.

    • Concentrate the remaining DCM solution.

    • Crystallize the product, [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2), from the concentrated DCM solution at -35 °C.[3]

3.3. Characterization Methods

The synthesized compounds should be unambiguously characterized using a suite of analytical techniques.[3][5][6]

  • Single-Crystal X-ray Diffraction: To determine the solid-state molecular structure.

  • Cyclic Voltammetry: To probe the redox properties of the this compound ligand.

  • Infrared (IR) and UV-vis Spectroscopy: To characterize the electronic and vibrational properties of the complexes.

  • SQUID Magnetometry: To measure the magnetic susceptibility and confirm the paramagnetic nature of the radical complexes.[3]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the spin density distribution within the radical ligand and its interaction with the metal centers.[3][4]

Visualizations

4.1. Logical Workflow for SMM Design Using this compound

SMM_Design_Workflow cluster_ligand Ligand Synthesis and Characterization cluster_complex Complex Synthesis cluster_analysis Analysis and SMM Goal flv0 Neutral this compound (flv⁰) reduce One-Electron Reduction flv0->reduce KC₈, crypt-222 flv_radical K(crypt-222) Free Radical (1) reduce->flv_radical precursor Neutral Yttrium Complex [(Cp*₂Y)₂(μ-flv)] (3) flv_radical->precursor Ligand for Complexation oxidize One-Electron Oxidation precursor->oxidize Ag⁺ salt smm_precursor Radical-Bridged Complex (2) oxidize->smm_precursor characterization Full Characterization (X-ray, EPR, SQUID) smm_precursor->characterization smm Lanthanide-based SMM with Strong Coupling characterization->smm Informs Design

Caption: Workflow for designing SMMs using this compound radical ligands.

4.2. Conceptual Pathway for Strong Magnetic Coupling

Magnetic_Coupling_Pathway cluster_smm Single-Molecule Magnet Ln1 Ln³⁺ flv_rad This compound Radical Ln1->flv_rad Exchange Interaction Ln2 Ln³⁺ flv_rad->Ln2 Exchange Interaction coupling Strong Magnetic Coupling flv_rad->coupling smm_prop Enhanced SMM Properties (Higher Blocking Temp.) coupling->smm_prop

Caption: this compound radical mediating strong magnetic coupling in SMMs.

References

Application Notes and Protocols: Utilizing Fluoflavine in the Design of Single-Molecule Magnets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of fluoflavine and its radical anions in the design and synthesis of single-molecule magnets (SMMs). The unique electronic properties of this compound radicals make them excellent candidates for mediating strong magnetic coupling between metal centers, a key requirement for developing high-performance SMMs.

Introduction to this compound in Single-Molecule Magnets

Single-molecule magnets (SMMs) are individual molecules that exhibit classical magnetic behavior, such as magnetic hysteresis, below a certain "blocking" temperature.[1] This property makes them promising for applications in high-density data storage, molecular spintronics, and quantum computing.[1][2] A critical challenge in SMM design is achieving strong magnetic exchange coupling between paramagnetic metal ions, particularly lanthanides.[3] Lanthanide ions possess large magnetic moments and anisotropy, but their contracted 4f orbitals lead to weak magnetic interactions.[3]

Radical ligands, with their diffuse spin orbitals, can effectively bridge metal centers and facilitate strong magnetic coupling.[1][3] this compound (flv) is a redox-active ligand that can be isolated in multiple oxidation states, including paramagnetic radical anions (flv¹⁻• and flv³⁻•).[3][4][5][6] These this compound radicals serve as excellent spin carriers to mediate communication between metal ions, paving the way for the development of novel SMMs with enhanced magnetic properties.[3]

Data Presentation

The following tables summarize key quantitative data for representative this compound-based radical complexes. These compounds, featuring a diamagnetic yttrium(III) center, were synthesized to study the intrinsic properties of the this compound radical ligands.

Table 1: Electrochemical Properties of this compound Radical Anion

CompoundRedox TransitionPotential (V vs. Fc/Fc⁺)
--INVALID-LINK-- (1)flv⁰/flv¹⁻•-0.902(3)
flv¹⁻•/flv²⁻-1.608(3)
Data obtained from cyclic voltammetry measurements.[3][4]

Table 2: Magnetic Properties of a this compound Radical Complex

CompoundParameterExperimental ValueTheoretical Value
[(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)χₘT at 300 K (cm³ K mol⁻¹)0.3550.375 (for S = 1/2)
The experimental value is in excellent agreement with the theoretical value for an organic radical with a spin of S = 1/2.[3][4]

Table 3: Selected Bond Lengths in this compound Radical Complexes

CompoundCentral C-C Bond Length (Å)
--INVALID-LINK-- (1)1.467(3)
[(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)1.431(6)
The shortening of the central C-C bond in the yttrium complex (2) is attributed to the coordination to the Lewis-acidic metal ions.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-based SMM precursors are provided below.

3.1. Synthesis of the Free this compound Radical, --INVALID-LINK-- (1)

This protocol describes the one-electron reduction of neutral this compound (flv⁰).

  • Materials:

    • Neutral this compound (flv⁰)

    • Potassium graphite (KC₈)

    • 2.2.2-cryptand (crypt-222)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In an inert atmosphere (e.g., a glovebox), combine equimolar amounts of flv⁰, KC₈, and crypt-222 in a reaction vessel.

    • Add anhydrous THF to dissolve the reactants.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by color change or other appropriate methods).

    • Filter the resulting solution to remove any solid byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Crystallize the product, --INVALID-LINK--, by cooling the concentrated solution to -35 °C. Dark blue single crystals should form over 2 days.[3][4]

3.2. Synthesis of the Yttrium-Fluoflavine Radical Complex (2)

This protocol involves the oxidation of a neutral dinuclear yttrium complex.

  • Materials:

    • [(Cp*₂Y)₂(μ-flv)] (3) (the neutral precursor)

    • [Ag(Al(OC{CF₃}₃)₄)] (oxidizing agent)

    • Anhydrous dichloromethane (DCM)

    • Anhydrous toluene

  • Procedure:

    • In an inert atmosphere, dissolve the neutral complex (3) in anhydrous DCM.

    • Add one equivalent of the oxidizing agent, [Ag(Al(OC{CF₃}₃)₄)], to the solution.

    • Stir the reaction mixture at room temperature.

    • After the reaction is complete, extract the product with toluene to remove any unreacted starting material.

    • Concentrate the remaining DCM solution.

    • Crystallize the product, [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2), from the concentrated DCM solution at -35 °C.[3]

3.3. Characterization Methods

The synthesized compounds should be unambiguously characterized using a suite of analytical techniques.[3][5][6]

  • Single-Crystal X-ray Diffraction: To determine the solid-state molecular structure.

  • Cyclic Voltammetry: To probe the redox properties of the this compound ligand.

  • Infrared (IR) and UV-vis Spectroscopy: To characterize the electronic and vibrational properties of the complexes.

  • SQUID Magnetometry: To measure the magnetic susceptibility and confirm the paramagnetic nature of the radical complexes.[3]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the spin density distribution within the radical ligand and its interaction with the metal centers.[3][4]

Visualizations

4.1. Logical Workflow for SMM Design Using this compound

SMM_Design_Workflow cluster_ligand Ligand Synthesis and Characterization cluster_complex Complex Synthesis cluster_analysis Analysis and SMM Goal flv0 Neutral this compound (flv⁰) reduce One-Electron Reduction flv0->reduce KC₈, crypt-222 flv_radical K(crypt-222) Free Radical (1) reduce->flv_radical precursor Neutral Yttrium Complex [(Cp*₂Y)₂(μ-flv)] (3) flv_radical->precursor Ligand for Complexation oxidize One-Electron Oxidation precursor->oxidize Ag⁺ salt smm_precursor Radical-Bridged Complex (2) oxidize->smm_precursor characterization Full Characterization (X-ray, EPR, SQUID) smm_precursor->characterization smm Lanthanide-based SMM with Strong Coupling characterization->smm Informs Design

Caption: Workflow for designing SMMs using this compound radical ligands.

4.2. Conceptual Pathway for Strong Magnetic Coupling

Magnetic_Coupling_Pathway cluster_smm Single-Molecule Magnet Ln1 Ln³⁺ flv_rad This compound Radical Ln1->flv_rad Exchange Interaction Ln2 Ln³⁺ flv_rad->Ln2 Exchange Interaction coupling Strong Magnetic Coupling flv_rad->coupling smm_prop Enhanced SMM Properties (Higher Blocking Temp.) coupling->smm_prop

Caption: this compound radical mediating strong magnetic coupling in SMMs.

References

Application Notes and Protocols for Spectroelectrochemical Analysis of Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoflavine (5,6,11,12-tetraazanaphthacene) is a redox-active heteroaromatic molecule valued for its accessible and switchable electronic states.[1] As a member of the flavin family, its electrochemical behavior is of significant interest in various fields, including the development of spintronic devices, single-molecule magnets, and as a potential redox mediator in biological and chemical systems.[2][3] Spectroelectrochemistry, a technique that combines electrochemistry with spectroscopy, provides a powerful tool for investigating the intricate relationship between the electronic structure and redox properties of this compound.[4] By simultaneously monitoring spectroscopic changes (e.g., UV-Vis absorption) as a function of applied potential, researchers can gain detailed insights into its reaction mechanisms, identify transient intermediates, and determine the electronic properties of its various oxidation states.[5]

This document provides a detailed experimental setup and protocol for the spectroelectrochemical analysis of this compound, intended to guide researchers in obtaining high-quality, reproducible data.

Signaling Pathway: Redox States of this compound

The electrochemical behavior of this compound is characterized by multiple, stepwise redox reactions, allowing it to exist in several distinct oxidation states. The following diagram illustrates the key redox transitions of the this compound (flv) molecule.

Fluoflavine_Redox_States flv0 This compound (flv⁰) Neutral flv1_rad Radical Anion (flv¹⁻•) flv0->flv1_rad + e⁻ flv2_dianion Dianion (flv²⁻) flv1_rad->flv2_dianion + e⁻ flv3_rad Radical Trianion (flv³⁻•) flv2_dianion->flv3_rad + e⁻

Caption: Redox states of the this compound molecule.

Experimental Setup and Workflow

A typical spectroelectrochemical setup combines a potentiostat for electrochemical control, a spectrometer for optical measurements, and a specialized spectroelectrochemical cell.[4][6] The workflow ensures synchronized electrochemical perturbation and spectroscopic data acquisition.

Required Equipment and Materials

Equipment:

  • Potentiostat/Galvanostat with software capable of triggering a spectrometer.[7]

  • UV-Vis-NIR Spectrometer with fiber optic cables.[6]

  • Light Source (Deuterium and Tungsten-Halogen combination).[4]

  • Spectroelectrochemical cell (Optically Transparent Thin-Layer Electrochemical - OTTLE cell or a cuvette-based cell with a mesh working electrode).[5][8]

  • Working Electrode: Platinum or gold minigrid.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Ion (Ag/Ag+) non-aqueous reference electrode.[6]

  • Counter Electrode: Platinum wire or mesh.

  • Inert gas supply (Argon or Nitrogen) for deoxygenation.

  • Standard laboratory glassware and analytical balance.

Chemicals and Reagents:

  • This compound (H₂flv) or its neutral form (flv⁰).

  • Anhydrous, spectrophotometric grade solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN)).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) ([ⁿBu₄N]PF₆) or similar non-aqueous electrolyte.

  • Ferrocene (B1249389) (for use as an internal potential reference).

Experimental Workflow Diagram

The following diagram outlines the general workflow for a spectroelectrochemical experiment.

Spectroelectrochemistry_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare this compound solution with supporting electrolyte assemble_cell Assemble and clean spectroelectrochemical cell prep_solution->assemble_cell connect_hardware Connect potentiostat, spectrometer, and light source to the cell deoxygenate Deoxygenate solution with inert gas assemble_cell->deoxygenate record_initial_spectrum Record initial spectrum at open circuit potential deoxygenate->record_initial_spectrum configure_software Configure software for synchronized measurement connect_hardware->configure_software configure_software->record_initial_spectrum apply_potential Apply potential steps (e.g., Cyclic Voltammetry) record_initial_spectrum->apply_potential acquire_spectra Acquire spectra at each potential step apply_potential->acquire_spectra plot_data Plot spectra vs. potential acquire_spectra->plot_data analyze_results Analyze spectral changes and correlate with redox events plot_data->analyze_results

Caption: General workflow for spectroelectrochemical analysis.

Experimental Protocols

Protocol for Cyclic Voltammetry of this compound

This protocol establishes the redox potentials of this compound.

  • Solution Preparation: Prepare a ~1 mM solution of this compound in the chosen anhydrous solvent containing 0.1 M supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell. Ensure the working electrode is polished and clean.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Electrochemical Measurement:

    • Connect the electrodes to the potentiostat.

    • Perform a cyclic voltammetry (CV) scan over a potential range that encompasses the expected redox events of this compound. A typical scan rate is 100 mV/s.

    • Record several cycles to ensure the stability of the redox processes.

    • After the measurement, add a small amount of ferrocene and record the CV to reference the measured potentials against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

Protocol for UV-Vis Spectroelectrochemistry

This protocol allows for the correlation of spectral changes with the electrochemical events observed in the CV.

  • Setup: Use the same solution and deoxygenation procedure as in the CV protocol. Place the spectroelectrochemical cell in the sample compartment of the spectrometer, ensuring the light beam passes through the working electrode.[5]

  • Initial Spectrum: Record a UV-Vis spectrum of the solution at the open-circuit potential before applying any voltage.

  • Synchronized Measurement:

    • Set the potentiostat to perform a potential step experiment or a slow-scan cyclic voltammetry (e.g., 2-10 mV/s).

    • Configure the software to trigger the spectrometer to acquire a spectrum at each potential step or at defined intervals during the scan.[7]

  • Data Acquisition:

    • Initiate the experiment. The potentiostat will apply the potential waveform, and the spectrometer will collect a series of spectra corresponding to the different potentials.

  • Data Analysis:

    • Plot the absorbance at specific wavelengths as a function of the applied potential to generate a spectrovoltammogram.

    • Analyze the evolution of spectral features to identify the spectra of the different redox species.

Quantitative Data

The following tables summarize the electrochemical and spectroscopic data for various this compound species, compiled from the literature.[1][2]

Table 1: Redox Potentials of this compound Species.

Redox CoupleE₁/₂ (V vs. Fc/Fc⁺)Measurement ConditionsReference
flv⁰ / flv¹⁻•-1.73THF, [ⁿBu₄N]PF₆[1]
flv¹⁻• / flv²⁻-0.96THF, [ⁿBu₄N]PF₆[1]
--INVALID-LINK-- / --INVALID-LINK---1.608THF, [ⁿBu₄N]PF₆[1]
--INVALID-LINK-- / --INVALID-LINK---0.902THF, [ⁿBu₄N]PF₆[1]

Table 2: UV-Vis Absorption Maxima for this compound Radical Complexes.

CompoundSolventλ_max (nm)Reference
--INVALID-LINK--THF~550, ~600, ~850[2]
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄]DCM~580, ~630[2]
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)]THF~600, ~700, ~950[2]

(Note: Cp = pentamethylcyclopentadienyl)*

Conclusion

The combination of electrochemical and spectroscopic techniques provides a robust framework for the detailed characterization of this compound and its various redox states. The protocols and data presented in these application notes offer a comprehensive guide for researchers to investigate the spectroelectrochemical properties of this versatile molecule. The insights gained from such studies are crucial for the rational design of new materials and for understanding the fundamental electron transfer properties of flavin systems.

References

Application Notes and Protocols for Spectroelectrochemical Analysis of Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoflavine (5,6,11,12-tetraazanaphthacene) is a redox-active heteroaromatic molecule valued for its accessible and switchable electronic states.[1] As a member of the flavin family, its electrochemical behavior is of significant interest in various fields, including the development of spintronic devices, single-molecule magnets, and as a potential redox mediator in biological and chemical systems.[2][3] Spectroelectrochemistry, a technique that combines electrochemistry with spectroscopy, provides a powerful tool for investigating the intricate relationship between the electronic structure and redox properties of this compound.[4] By simultaneously monitoring spectroscopic changes (e.g., UV-Vis absorption) as a function of applied potential, researchers can gain detailed insights into its reaction mechanisms, identify transient intermediates, and determine the electronic properties of its various oxidation states.[5]

This document provides a detailed experimental setup and protocol for the spectroelectrochemical analysis of this compound, intended to guide researchers in obtaining high-quality, reproducible data.

Signaling Pathway: Redox States of this compound

The electrochemical behavior of this compound is characterized by multiple, stepwise redox reactions, allowing it to exist in several distinct oxidation states. The following diagram illustrates the key redox transitions of the this compound (flv) molecule.

Fluoflavine_Redox_States flv0 This compound (flv⁰) Neutral flv1_rad Radical Anion (flv¹⁻•) flv0->flv1_rad + e⁻ flv2_dianion Dianion (flv²⁻) flv1_rad->flv2_dianion + e⁻ flv3_rad Radical Trianion (flv³⁻•) flv2_dianion->flv3_rad + e⁻

Caption: Redox states of the this compound molecule.

Experimental Setup and Workflow

A typical spectroelectrochemical setup combines a potentiostat for electrochemical control, a spectrometer for optical measurements, and a specialized spectroelectrochemical cell.[4][6] The workflow ensures synchronized electrochemical perturbation and spectroscopic data acquisition.

Required Equipment and Materials

Equipment:

  • Potentiostat/Galvanostat with software capable of triggering a spectrometer.[7]

  • UV-Vis-NIR Spectrometer with fiber optic cables.[6]

  • Light Source (Deuterium and Tungsten-Halogen combination).[4]

  • Spectroelectrochemical cell (Optically Transparent Thin-Layer Electrochemical - OTTLE cell or a cuvette-based cell with a mesh working electrode).[5][8]

  • Working Electrode: Platinum or gold minigrid.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Ion (Ag/Ag+) non-aqueous reference electrode.[6]

  • Counter Electrode: Platinum wire or mesh.

  • Inert gas supply (Argon or Nitrogen) for deoxygenation.

  • Standard laboratory glassware and analytical balance.

Chemicals and Reagents:

  • This compound (H₂flv) or its neutral form (flv⁰).

  • Anhydrous, spectrophotometric grade solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN)).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ([ⁿBu₄N]PF₆) or similar non-aqueous electrolyte.

  • Ferrocene (for use as an internal potential reference).

Experimental Workflow Diagram

The following diagram outlines the general workflow for a spectroelectrochemical experiment.

Spectroelectrochemistry_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare this compound solution with supporting electrolyte assemble_cell Assemble and clean spectroelectrochemical cell prep_solution->assemble_cell connect_hardware Connect potentiostat, spectrometer, and light source to the cell deoxygenate Deoxygenate solution with inert gas assemble_cell->deoxygenate record_initial_spectrum Record initial spectrum at open circuit potential deoxygenate->record_initial_spectrum configure_software Configure software for synchronized measurement connect_hardware->configure_software configure_software->record_initial_spectrum apply_potential Apply potential steps (e.g., Cyclic Voltammetry) record_initial_spectrum->apply_potential acquire_spectra Acquire spectra at each potential step apply_potential->acquire_spectra plot_data Plot spectra vs. potential acquire_spectra->plot_data analyze_results Analyze spectral changes and correlate with redox events plot_data->analyze_results

Caption: General workflow for spectroelectrochemical analysis.

Experimental Protocols

Protocol for Cyclic Voltammetry of this compound

This protocol establishes the redox potentials of this compound.

  • Solution Preparation: Prepare a ~1 mM solution of this compound in the chosen anhydrous solvent containing 0.1 M supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell. Ensure the working electrode is polished and clean.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Electrochemical Measurement:

    • Connect the electrodes to the potentiostat.

    • Perform a cyclic voltammetry (CV) scan over a potential range that encompasses the expected redox events of this compound. A typical scan rate is 100 mV/s.

    • Record several cycles to ensure the stability of the redox processes.

    • After the measurement, add a small amount of ferrocene and record the CV to reference the measured potentials against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

Protocol for UV-Vis Spectroelectrochemistry

This protocol allows for the correlation of spectral changes with the electrochemical events observed in the CV.

  • Setup: Use the same solution and deoxygenation procedure as in the CV protocol. Place the spectroelectrochemical cell in the sample compartment of the spectrometer, ensuring the light beam passes through the working electrode.[5]

  • Initial Spectrum: Record a UV-Vis spectrum of the solution at the open-circuit potential before applying any voltage.

  • Synchronized Measurement:

    • Set the potentiostat to perform a potential step experiment or a slow-scan cyclic voltammetry (e.g., 2-10 mV/s).

    • Configure the software to trigger the spectrometer to acquire a spectrum at each potential step or at defined intervals during the scan.[7]

  • Data Acquisition:

    • Initiate the experiment. The potentiostat will apply the potential waveform, and the spectrometer will collect a series of spectra corresponding to the different potentials.

  • Data Analysis:

    • Plot the absorbance at specific wavelengths as a function of the applied potential to generate a spectrovoltammogram.

    • Analyze the evolution of spectral features to identify the spectra of the different redox species.

Quantitative Data

The following tables summarize the electrochemical and spectroscopic data for various this compound species, compiled from the literature.[1][2]

Table 1: Redox Potentials of this compound Species.

Redox CoupleE₁/₂ (V vs. Fc/Fc⁺)Measurement ConditionsReference
flv⁰ / flv¹⁻•-1.73THF, [ⁿBu₄N]PF₆[1]
flv¹⁻• / flv²⁻-0.96THF, [ⁿBu₄N]PF₆[1]
--INVALID-LINK-- / --INVALID-LINK---1.608THF, [ⁿBu₄N]PF₆[1]
--INVALID-LINK-- / --INVALID-LINK---0.902THF, [ⁿBu₄N]PF₆[1]

Table 2: UV-Vis Absorption Maxima for this compound Radical Complexes.

CompoundSolventλ_max (nm)Reference
--INVALID-LINK--THF~550, ~600, ~850[2]
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄]DCM~580, ~630[2]
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)]THF~600, ~700, ~950[2]

(Note: Cp = pentamethylcyclopentadienyl)*

Conclusion

The combination of electrochemical and spectroscopic techniques provides a robust framework for the detailed characterization of this compound and its various redox states. The protocols and data presented in these application notes offer a comprehensive guide for researchers to investigate the spectroelectrochemical properties of this versatile molecule. The insights gained from such studies are crucial for the rational design of new materials and for understanding the fundamental electron transfer properties of flavin systems.

References

Fluoflavine: A Promising Scaffold for Next-Generation Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoflavine, a linearly fused, nitrogen-rich polycyclic aromatic compound, is emerging as a compelling candidate for applications in organic electronics. Its large π-aromatic system, inherent redox activity, and potential for facile chemical modification make it an attractive building block for active materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This document provides a summary of the key properties of this compound relevant to organic electronics, alongside detailed protocols for its synthesis and the fabrication and characterization of thin-film devices.

Key Properties of this compound

This compound's electronic properties are intrinsically linked to its extended π-conjugated structure and the presence of electron-withdrawing nitrogen atoms. These features lead to a high electron affinity and the ability to undergo reversible redox reactions, which are crucial for charge transport in electronic devices.[1]

Electrochemical and Optical Properties

The electrochemical behavior of this compound has been investigated using cyclic voltammetry, revealing its capacity to accept electrons in successive, reversible steps. This redox flexibility is a key attribute for n-type semiconductor behavior in OFETs and for facilitating charge injection and transport in OLEDs.[1] The UV-visible absorption spectrum of this compound is characterized by a sharp, intense absorption at approximately 280 nm and a broader absorption feature between 360 and 440 nm in acetonitrile.[1]

PropertyValueMeasurement ConditionsReference
First Reduction Potential (E¹₁⸝₂) (flv⁰/flv¹⁻•) -0.96 (1) Vvs. Ferrocene/Ferrocenium in THF[1]
Second Reduction Potential (E²₁⸝₂) (flv¹⁻•/flv²⁻) -1.73 (1) Vvs. Ferrocene/Ferrocenium in THF[1]
UV-vis Absorption Maxima ~280 nm (sharp), 360-440 nm (broad)in Acetonitrile[1]

Note: As of the latest literature survey, experimental data for the charge carrier mobility, HOMO/LUMO energy levels, and photoluminescence quantum yield of pristine this compound in a solid-state device configuration have not been reported. The provided redox potentials can be used to estimate the LUMO level, and further experimental characterization is highly encouraged.

Experimental Protocols

Synthesis of this compound (H₂flv)

This protocol is adapted from the synthesis described by Demir et al. (2024).[1]

Materials:

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol.

  • Heat the mixture to a high temperature (e.g., in a hot ethylene glycol bath).

  • A condensation reaction will occur, leading to the formation of a microcrystalline golden solid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.

  • Dry the purified this compound product under vacuum.

Logical Workflow for this compound Synthesis:

A Combine o-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol B Heat the reaction mixture A->B C Condensation reaction and precipitation B->C D Cool to room temperature C->D E Filter to collect the solid product D->E F Wash with a suitable solvent E->F G Dry under vacuum F->G H Purified this compound (H₂flv) G->H

Caption: Synthesis of this compound.
Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This is a general protocol that can be adapted for this compound. Optimization of solvent, concentration, and annealing conditions will be necessary.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • This compound

  • Anhydrous organic solvent (e.g., chlorobenzene, dichlorobenzene)

  • Gold (Au) for source and drain electrodes

Procedure:

  • Substrate Cleaning:

    • Sonication of the Si/SiO₂ substrate in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Active Layer Deposition (Spin Coating):

    • Prepare a solution of this compound in the chosen organic solvent (e.g., 5-10 mg/mL). Gentle heating may be required to aid dissolution.

    • Filter the solution through a 0.2 µm PTFE filter.

    • Spin-coat the this compound solution onto the prepared Si/SiO₂ substrate. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-50 nm).

    • Anneal the film on a hotplate at a temperature below the decomposition temperature of this compound to remove residual solvent and improve film morphology.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate Gold (Au) source and drain electrodes onto the this compound thin film in a high-vacuum chamber (< 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.

Experimental Workflow for OFET Fabrication:

cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Device Finalization A Si/SiO₂ Substrate B Solvent Cleaning (Sonication) A->B C Drying (N₂ gas) B->C D Surface Treatment (O₂ Plasma) C->D F Spin Coating D->F E This compound Solution E->F G Thermal Annealing F->G I Thermal Evaporation of Au Electrodes G->I H Shadow Mask H->I J Completed OFET Device I->J

Caption: OFET Fabrication Workflow.
Characterization of the OFET Device

Procedure:

  • Place the fabricated OFET on a probe station.

  • Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.

  • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).

  • Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant high drain-source voltage (in the saturation regime).

  • Mobility Calculation: The charge carrier mobility (µ) can be calculated from the transfer characteristics in the saturation regime using the following equation:

    Id = (µ * Ci * W) / (2 * L) * (Vgs - Vth)²

    where:

    • Ci is the capacitance per unit area of the gate dielectric.

    • W is the channel width.

    • L is the channel length.

    • Vth is the threshold voltage.

Fabrication of a Vacuum-Deposited Organic Light-Emitting Diode (OLED)

This is a general protocol for a simple bilayer OLED structure that can be adapted for this compound as the emissive layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • This compound (Emissive Layer - EML)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum - Al)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates using a standard solvent cleaning procedure as described for OFET fabrication.

    • Treat the ITO surface with oxygen plasma to increase its work function and improve hole injection.

  • Organic and Metal Layer Deposition:

    • Load the cleaned ITO substrates into a high-vacuum thermal evaporation system.

    • Sequentially deposit the following layers by thermal evaporation:

      • HTL (e.g., 40 nm of TAPC)

      • EML (e.g., 20 nm of this compound)

      • ETL (e.g., 30 nm of TPBi)

      • EIL (e.g., 1 nm of LiF)

      • Cathode (e.g., 100 nm of Al)

    • The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Signaling Pathway for OLED Operation:

cluster_anode Anode (ITO) cluster_cathode Cathode (Al) Anode Hole Injection HTL Hole Transport Layer (HTL) Anode->HTL Holes (h⁺) Cathode Electron Injection ETL Electron Transport Layer (ETL) Cathode->ETL Electrons (e⁻) EML Emissive Layer (EML) (this compound) HTL->EML Recombination Exciton Formation (Recombination) EML->Recombination ETL->EML Light Photon Emission (Electroluminescence) Recombination->Light

Caption: OLED Charge Injection and Emission.
Characterization of the OLED Device

Procedure:

  • Connect the fabricated OLED to a source meter unit and a spectrometer.

  • Current-Voltage-Luminance (IVL) Characteristics:

    • Apply a forward bias to the device and measure the current density and luminance as a function of the applied voltage.

  • Electroluminescence (EL) Spectrum:

    • Measure the spectrum of the emitted light at a constant driving voltage.

  • External Quantum Efficiency (EQE):

    • The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, can be calculated from the luminance, current density, and EL spectrum.

Future Outlook

While this compound shows significant promise, further research is required to fully elucidate its potential in organic electronics. Key areas for future investigation include:

  • Synthesis of Derivatives: The electronic properties of this compound can be tuned by chemical functionalization to optimize its energy levels for specific device architectures.

  • Device Optimization: Systematic studies are needed to optimize the device architecture, including the choice of electrode materials, dielectrics, and charge transport layers, to maximize the performance of this compound-based devices.

  • Thin-Film Morphology: The charge transport properties of organic semiconductors are highly dependent on the molecular packing in the solid state. Detailed studies of the thin-film morphology of this compound are crucial for understanding and improving device performance.

By addressing these research directions, the full potential of this compound and its derivatives as high-performance materials for the next generation of organic electronic devices can be realized.

References

Fluoflavine: A Promising Scaffold for Next-Generation Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoflavine, a linearly fused, nitrogen-rich polycyclic aromatic compound, is emerging as a compelling candidate for applications in organic electronics. Its large π-aromatic system, inherent redox activity, and potential for facile chemical modification make it an attractive building block for active materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This document provides a summary of the key properties of this compound relevant to organic electronics, alongside detailed protocols for its synthesis and the fabrication and characterization of thin-film devices.

Key Properties of this compound

This compound's electronic properties are intrinsically linked to its extended π-conjugated structure and the presence of electron-withdrawing nitrogen atoms. These features lead to a high electron affinity and the ability to undergo reversible redox reactions, which are crucial for charge transport in electronic devices.[1]

Electrochemical and Optical Properties

The electrochemical behavior of this compound has been investigated using cyclic voltammetry, revealing its capacity to accept electrons in successive, reversible steps. This redox flexibility is a key attribute for n-type semiconductor behavior in OFETs and for facilitating charge injection and transport in OLEDs.[1] The UV-visible absorption spectrum of this compound is characterized by a sharp, intense absorption at approximately 280 nm and a broader absorption feature between 360 and 440 nm in acetonitrile.[1]

PropertyValueMeasurement ConditionsReference
First Reduction Potential (E¹₁⸝₂) (flv⁰/flv¹⁻•) -0.96 (1) Vvs. Ferrocene/Ferrocenium in THF[1]
Second Reduction Potential (E²₁⸝₂) (flv¹⁻•/flv²⁻) -1.73 (1) Vvs. Ferrocene/Ferrocenium in THF[1]
UV-vis Absorption Maxima ~280 nm (sharp), 360-440 nm (broad)in Acetonitrile[1]

Note: As of the latest literature survey, experimental data for the charge carrier mobility, HOMO/LUMO energy levels, and photoluminescence quantum yield of pristine this compound in a solid-state device configuration have not been reported. The provided redox potentials can be used to estimate the LUMO level, and further experimental characterization is highly encouraged.

Experimental Protocols

Synthesis of this compound (H₂flv)

This protocol is adapted from the synthesis described by Demir et al. (2024).[1]

Materials:

  • o-phenylenediamine

  • 2,3-dichloroquinoxaline

  • Ethylene glycol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol.

  • Heat the mixture to a high temperature (e.g., in a hot ethylene glycol bath).

  • A condensation reaction will occur, leading to the formation of a microcrystalline golden solid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.

  • Dry the purified this compound product under vacuum.

Logical Workflow for this compound Synthesis:

A Combine o-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol B Heat the reaction mixture A->B C Condensation reaction and precipitation B->C D Cool to room temperature C->D E Filter to collect the solid product D->E F Wash with a suitable solvent E->F G Dry under vacuum F->G H Purified this compound (H₂flv) G->H

Caption: Synthesis of this compound.
Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This is a general protocol that can be adapted for this compound. Optimization of solvent, concentration, and annealing conditions will be necessary.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • This compound

  • Anhydrous organic solvent (e.g., chlorobenzene, dichlorobenzene)

  • Gold (Au) for source and drain electrodes

Procedure:

  • Substrate Cleaning:

    • Sonication of the Si/SiO₂ substrate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Active Layer Deposition (Spin Coating):

    • Prepare a solution of this compound in the chosen organic solvent (e.g., 5-10 mg/mL). Gentle heating may be required to aid dissolution.

    • Filter the solution through a 0.2 µm PTFE filter.

    • Spin-coat the this compound solution onto the prepared Si/SiO₂ substrate. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-50 nm).

    • Anneal the film on a hotplate at a temperature below the decomposition temperature of this compound to remove residual solvent and improve film morphology.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate Gold (Au) source and drain electrodes onto the this compound thin film in a high-vacuum chamber (< 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.

Experimental Workflow for OFET Fabrication:

cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Device Finalization A Si/SiO₂ Substrate B Solvent Cleaning (Sonication) A->B C Drying (N₂ gas) B->C D Surface Treatment (O₂ Plasma) C->D F Spin Coating D->F E This compound Solution E->F G Thermal Annealing F->G I Thermal Evaporation of Au Electrodes G->I H Shadow Mask H->I J Completed OFET Device I->J

Caption: OFET Fabrication Workflow.
Characterization of the OFET Device

Procedure:

  • Place the fabricated OFET on a probe station.

  • Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.

  • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).

  • Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant high drain-source voltage (in the saturation regime).

  • Mobility Calculation: The charge carrier mobility (µ) can be calculated from the transfer characteristics in the saturation regime using the following equation:

    Id = (µ * Ci * W) / (2 * L) * (Vgs - Vth)²

    where:

    • Ci is the capacitance per unit area of the gate dielectric.

    • W is the channel width.

    • L is the channel length.

    • Vth is the threshold voltage.

Fabrication of a Vacuum-Deposited Organic Light-Emitting Diode (OLED)

This is a general protocol for a simple bilayer OLED structure that can be adapted for this compound as the emissive layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • This compound (Emissive Layer - EML)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum - Al)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates using a standard solvent cleaning procedure as described for OFET fabrication.

    • Treat the ITO surface with oxygen plasma to increase its work function and improve hole injection.

  • Organic and Metal Layer Deposition:

    • Load the cleaned ITO substrates into a high-vacuum thermal evaporation system.

    • Sequentially deposit the following layers by thermal evaporation:

      • HTL (e.g., 40 nm of TAPC)

      • EML (e.g., 20 nm of this compound)

      • ETL (e.g., 30 nm of TPBi)

      • EIL (e.g., 1 nm of LiF)

      • Cathode (e.g., 100 nm of Al)

    • The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Signaling Pathway for OLED Operation:

cluster_anode Anode (ITO) cluster_cathode Cathode (Al) Anode Hole Injection HTL Hole Transport Layer (HTL) Anode->HTL Holes (h⁺) Cathode Electron Injection ETL Electron Transport Layer (ETL) Cathode->ETL Electrons (e⁻) EML Emissive Layer (EML) (this compound) HTL->EML Recombination Exciton Formation (Recombination) EML->Recombination ETL->EML Light Photon Emission (Electroluminescence) Recombination->Light

Caption: OLED Charge Injection and Emission.
Characterization of the OLED Device

Procedure:

  • Connect the fabricated OLED to a source meter unit and a spectrometer.

  • Current-Voltage-Luminance (IVL) Characteristics:

    • Apply a forward bias to the device and measure the current density and luminance as a function of the applied voltage.

  • Electroluminescence (EL) Spectrum:

    • Measure the spectrum of the emitted light at a constant driving voltage.

  • External Quantum Efficiency (EQE):

    • The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, can be calculated from the luminance, current density, and EL spectrum.

Future Outlook

While this compound shows significant promise, further research is required to fully elucidate its potential in organic electronics. Key areas for future investigation include:

  • Synthesis of Derivatives: The electronic properties of this compound can be tuned by chemical functionalization to optimize its energy levels for specific device architectures.

  • Device Optimization: Systematic studies are needed to optimize the device architecture, including the choice of electrode materials, dielectrics, and charge transport layers, to maximize the performance of this compound-based devices.

  • Thin-Film Morphology: The charge transport properties of organic semiconductors are highly dependent on the molecular packing in the solid state. Detailed studies of the thin-film morphology of this compound are crucial for understanding and improving device performance.

By addressing these research directions, the full potential of this compound and its derivatives as high-performance materials for the next generation of organic electronic devices can be realized.

References

Application Notes and Protocols: Investigating Fluoflavine Derivatives in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the emerging role of fluoflavine derivatives in photocatalysis, highlighting their versatile redox chemistry. The detailed protocols and data presented are derived from recent studies on the isolation and characterization of novel this compound radical complexes, offering a foundational methodology for their synthesis and investigation.

Introduction to this compound Derivatives in Photocatalysis

This compound and its derivatives are a class of organic compounds recognized for their facile redox switchability, making them promising candidates for photocatalysis.[1] While flavins have been traditionally utilized as catalysts in oxidative photoredox catalysis, their application in reductive processes has been less explored.[2] This is primarily due to the transient nature of the flavin radical intermediates (semiquinones) that are key to photoreductions.[2]

Recent advancements have led to the successful isolation and characterization of stable this compound radicals in various oxidation states.[1][3][4] This breakthrough opens new avenues for their application in challenging chemical transformations. By undergoing reduction and subsequent excitation with visible light, flavin derivatives can form long-lived excited states that act as exceptionally strong reducing agents, with reduction potentials comparable to those of alkali metals.[5] This capability could enable a range of difficult-to-achieve reactions in organic synthesis.[5]

The following sections detail the synthesis, characterization, and electrochemical properties of a series of yttrium-coordinated this compound complexes, providing a practical guide for researchers interested in exploring these compounds for novel photocatalytic applications.

Key Experimental Protocols

Synthesis of Parent H₂flv

The precursor, H₂flv, is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in hot ethylene glycol. The reaction yields a microcrystalline golden solid upon filtration.[1]

Synthesis of K(crypt-222) (1)

This protocol describes the isolation of the this compound radical anion.

  • Reduction of flv⁰: A one-electron reduction of the neutral this compound (flv⁰) is performed using potassium graphite (KC₈) as a strong reducing agent.

  • Chelation: The reduction is carried out in the presence of the chelating agent 2.2.2-cryptand (crypt-222).

  • Crystallization: Dark blue single crystals of the product are obtained from a concentrated THF solution at -35 °C over two days, resulting in a 60% yield.[1]

Synthesis of [(Cp*₂Y)₂(μ-flv)] (3)

This procedure outlines the synthesis of the neutral dinuclear yttrocene complex.

  • Deprotonation of H₂flv: H₂flv is deprotonated using potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) in THF to yield K₂flv as a yellow powder in 77% yield.

  • Salt Metathesis: K₂flv is reacted with two equivalents of Cp*₂Y(BPh₄).

  • Recrystallization: The crude product is recrystallized from THF at 60 °C, followed by cooling and storage at -35 °C, to afford the final product in 66% crystalline yield.[1]

Synthesis of [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)

This protocol details the synthesis of the monoanionic this compound radical complex via oxidation.

  • Oxidation: The neutral complex [(Cp*₂Y)₂(μ-flv)] (3) is oxidized using thianthrenium [Al(OC{CF₃}₃)₄]. This reaction yields the title compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the characterization of the this compound derivatives.

Table 1: Electrochemical Properties of this compound Derivatives

CompoundRedox ProcessE₁/₂ (V vs. Fc/Fc⁺)
flv⁰flv⁰/flv¹⁻•-0.96(1)
flv¹⁻•/flv²⁻-1.73(1)
--INVALID-LINK-- (1)flv¹⁻•/flv²⁻-0.902(3)
flv²⁻/flv³⁻•-1.608(3)

Data obtained from cyclic voltammetry experiments.[1]

Table 2: Magnetic Properties of Paramagnetic this compound Complex

CompoundExperimental χMT (cm³ K mol⁻¹) at RTExpected χMT (cm³ K mol⁻¹) for S = 1/2
[(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)0.3550.375

Magnetic properties were determined by SQUID magnetometry.[1]

Table 3: Selected Bond Lengths in this compound Radical Complexes

Bond--INVALID-LINK-- (1) (Å)[(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2) (Å)
Central C-C1.467(3)1.431(6)

Data obtained from single-crystal X-ray diffraction analysis.[1]

Table 4: EPR Spectroscopy Simulation Parameters for this compound Radicals

Compoundgisoaiso(¹⁴N) (MHz)aiso(¹H) (MHz)aiso(⁸⁹Y) (MHz)
--INVALID-LINK-- (1)2.00335.9, 8.71.8, 4.2, 5.9-
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)2.00336.2, 8.41.7, 4.21.7
[K(crypt-222)][(Cp₂Y)₂(μ-flv³⁻•)] (4)2.00399.0, 13.71.7, 5.05.0

Parameters obtained from simulation of variable-temperature EPR spectra.[1]

Visualizations: Pathways and Workflows

Synthesis Pathways of this compound Radical Complexes

Synthesis_Pathways cluster_neutral Synthesis of Neutral Precursor cluster_radicals Generation of Radical Species H2flv H₂flv K2flv K₂flv H2flv->K2flv KN(SiMe₃)₂ Complex_3 [(Cp₂Y)₂(μ-flv)] (3) K2flv->Complex_3 Cp_Y 2 Cp₂Y(BPh₄) Cp_Y->Complex_3 Complex_2 [(Cp*₂Y)₂(μ-flv•)] [Al(OC{CF₃}₃)₄] (2) Complex_3->Complex_2 flv0 flv⁰ Complex_1 K(crypt-222) (1) flv0->Complex_1 KC8 KC₈, crypt-222 KC8->Complex_1 Oxidant Thianthrenium [Al(OC{CF₃}₃)₄] Oxidant->Complex_2

Caption: Synthesis routes to this compound radical species.

Redox States of this compound

Redox_States flv0 flv⁰ flv1_rad flv¹⁻• (Radical) flv0->flv1_rad + e⁻ flv1_rad->flv0 - e⁻ flv2 flv²⁻ flv1_rad->flv2 + e⁻ flv2->flv1_rad - e⁻ flv3_rad flv³⁻• (Radical) flv2->flv3_rad + e⁻ flv3_rad->flv2 - e⁻

Caption: Reversible redox states of the this compound ligand.

Experimental Characterization Workflow

Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Chemical Synthesis Crystallization Crystallization Synthesis->Crystallization CV Cyclic Voltammetry Synthesis->CV UVVis UV-Vis Spectroscopy Synthesis->UVVis EPR EPR Spectroscopy Synthesis->EPR SQUID SQUID Magnetometry Synthesis->SQUID XRD Single-Crystal X-ray Diffraction Crystallization->XRD DFT DFT Calculations EPR->DFT Bonding Bonding & Spin Density Analysis DFT->Bonding

Caption: Workflow for this compound derivative characterization.

References

Application Notes and Protocols: Investigating Fluoflavine Derivatives in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the emerging role of fluoflavine derivatives in photocatalysis, highlighting their versatile redox chemistry. The detailed protocols and data presented are derived from recent studies on the isolation and characterization of novel this compound radical complexes, offering a foundational methodology for their synthesis and investigation.

Introduction to this compound Derivatives in Photocatalysis

This compound and its derivatives are a class of organic compounds recognized for their facile redox switchability, making them promising candidates for photocatalysis.[1] While flavins have been traditionally utilized as catalysts in oxidative photoredox catalysis, their application in reductive processes has been less explored.[2] This is primarily due to the transient nature of the flavin radical intermediates (semiquinones) that are key to photoreductions.[2]

Recent advancements have led to the successful isolation and characterization of stable this compound radicals in various oxidation states.[1][3][4] This breakthrough opens new avenues for their application in challenging chemical transformations. By undergoing reduction and subsequent excitation with visible light, flavin derivatives can form long-lived excited states that act as exceptionally strong reducing agents, with reduction potentials comparable to those of alkali metals.[5] This capability could enable a range of difficult-to-achieve reactions in organic synthesis.[5]

The following sections detail the synthesis, characterization, and electrochemical properties of a series of yttrium-coordinated this compound complexes, providing a practical guide for researchers interested in exploring these compounds for novel photocatalytic applications.

Key Experimental Protocols

Synthesis of Parent H₂flv

The precursor, H₂flv, is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline (B139996) in hot ethylene (B1197577) glycol. The reaction yields a microcrystalline golden solid upon filtration.[1]

Synthesis of K(crypt-222) (1)

This protocol describes the isolation of the this compound radical anion.

  • Reduction of flv⁰: A one-electron reduction of the neutral this compound (flv⁰) is performed using potassium graphite (B72142) (KC₈) as a strong reducing agent.

  • Chelation: The reduction is carried out in the presence of the chelating agent 2.2.2-cryptand (crypt-222).

  • Crystallization: Dark blue single crystals of the product are obtained from a concentrated THF solution at -35 °C over two days, resulting in a 60% yield.[1]

Synthesis of [(Cp*₂Y)₂(μ-flv)] (3)

This procedure outlines the synthesis of the neutral dinuclear yttrocene complex.

  • Deprotonation of H₂flv: H₂flv is deprotonated using potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) in THF to yield K₂flv as a yellow powder in 77% yield.

  • Salt Metathesis: K₂flv is reacted with two equivalents of Cp*₂Y(BPh₄).

  • Recrystallization: The crude product is recrystallized from THF at 60 °C, followed by cooling and storage at -35 °C, to afford the final product in 66% crystalline yield.[1]

Synthesis of [(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)

This protocol details the synthesis of the monoanionic this compound radical complex via oxidation.

  • Oxidation: The neutral complex [(Cp*₂Y)₂(μ-flv)] (3) is oxidized using thianthrenium [Al(OC{CF₃}₃)₄]. This reaction yields the title compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the characterization of the this compound derivatives.

Table 1: Electrochemical Properties of this compound Derivatives

CompoundRedox ProcessE₁/₂ (V vs. Fc/Fc⁺)
flv⁰flv⁰/flv¹⁻•-0.96(1)
flv¹⁻•/flv²⁻-1.73(1)
--INVALID-LINK-- (1)flv¹⁻•/flv²⁻-0.902(3)
flv²⁻/flv³⁻•-1.608(3)

Data obtained from cyclic voltammetry experiments.[1]

Table 2: Magnetic Properties of Paramagnetic this compound Complex

CompoundExperimental χMT (cm³ K mol⁻¹) at RTExpected χMT (cm³ K mol⁻¹) for S = 1/2
[(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)0.3550.375

Magnetic properties were determined by SQUID magnetometry.[1]

Table 3: Selected Bond Lengths in this compound Radical Complexes

Bond--INVALID-LINK-- (1) (Å)[(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2) (Å)
Central C-C1.467(3)1.431(6)

Data obtained from single-crystal X-ray diffraction analysis.[1]

Table 4: EPR Spectroscopy Simulation Parameters for this compound Radicals

Compoundgisoaiso(¹⁴N) (MHz)aiso(¹H) (MHz)aiso(⁸⁹Y) (MHz)
--INVALID-LINK-- (1)2.00335.9, 8.71.8, 4.2, 5.9-
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)2.00336.2, 8.41.7, 4.21.7
[K(crypt-222)][(Cp₂Y)₂(μ-flv³⁻•)] (4)2.00399.0, 13.71.7, 5.05.0

Parameters obtained from simulation of variable-temperature EPR spectra.[1]

Visualizations: Pathways and Workflows

Synthesis Pathways of this compound Radical Complexes

Synthesis_Pathways cluster_neutral Synthesis of Neutral Precursor cluster_radicals Generation of Radical Species H2flv H₂flv K2flv K₂flv H2flv->K2flv KN(SiMe₃)₂ Complex_3 [(Cp₂Y)₂(μ-flv)] (3) K2flv->Complex_3 Cp_Y 2 Cp₂Y(BPh₄) Cp_Y->Complex_3 Complex_2 [(Cp*₂Y)₂(μ-flv•)] [Al(OC{CF₃}₃)₄] (2) Complex_3->Complex_2 flv0 flv⁰ Complex_1 K(crypt-222) (1) flv0->Complex_1 KC8 KC₈, crypt-222 KC8->Complex_1 Oxidant Thianthrenium [Al(OC{CF₃}₃)₄] Oxidant->Complex_2

Caption: Synthesis routes to this compound radical species.

Redox States of this compound

Redox_States flv0 flv⁰ flv1_rad flv¹⁻• (Radical) flv0->flv1_rad + e⁻ flv1_rad->flv0 - e⁻ flv2 flv²⁻ flv1_rad->flv2 + e⁻ flv2->flv1_rad - e⁻ flv3_rad flv³⁻• (Radical) flv2->flv3_rad + e⁻ flv3_rad->flv2 - e⁻

Caption: Reversible redox states of the this compound ligand.

Experimental Characterization Workflow

Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Chemical Synthesis Crystallization Crystallization Synthesis->Crystallization CV Cyclic Voltammetry Synthesis->CV UVVis UV-Vis Spectroscopy Synthesis->UVVis EPR EPR Spectroscopy Synthesis->EPR SQUID SQUID Magnetometry Synthesis->SQUID XRD Single-Crystal X-ray Diffraction Crystallization->XRD DFT DFT Calculations EPR->DFT Bonding Bonding & Spin Density Analysis DFT->Bonding

Caption: Workflow for this compound derivative characterization.

References

The Rising Potential of Fluoflavine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Within this landscape, fluoflavine analogs and related flavonoid structures are emerging as a promising class of compounds. Their core scaffold offers a versatile platform for chemical modification, leading to derivatives with a wide spectrum of biological activities. Of particular interest is the incorporation of fluorine atoms and other functional groups, which can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

This document provides a comprehensive overview of the potential of this compound analogs, with a focus on closely related and well-studied fluorinated isoflavones and aminophenoxy flavones. It includes a compilation of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.

I. Biological Activity of this compound Analogs

Recent studies have highlighted the significant anticancer properties of fluorinated isoflavone (B191592) and aminophenoxy flavone (B191248) analogs. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected this compound analogs.

Table 1: Anticancer Activity of Fluorinated Isoflavone Analogs against MCF-7 Human Breast Cancer Cells [2][3][4]

CompoundStructureIC50 (µM)
4 7-O-carboxymethyl-4′-fluoroisoflavone13.66
5 4′-fluoro-7-hydroxy-2-trifluoromethylisoflavone15.43
7 7-O-carboxymethyl-4′-fluoro-2-trifluoromethylisoflavone11.73

Table 2: Anticancer Activity of Aminophenoxy Flavone Analog (APF-1) against Non-Small Cell Lung Cancer (NSCLC) Cell Lines [5][6]

CompoundStructureCell LineIC50 (µM)
APF-1 6-(4-aminophenoxy)-3-phenoxy-flavoneA5492.8
NCI-H19751.5

II. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on published research.

A. Synthesis Protocols

1. General Protocol for the Synthesis of Fluorinated Isoflavone Analogs [2][4]

This protocol describes a general method for synthesizing fluorinated isoflavones, starting from a deoxybenzoin (B349326) precursor.

  • Step 1: Cyclization to form the Isoflavone Core.

    • To a solution of 2,4-dihydroxy-4′-fluorodeoxybenzoin in dry DMF, add BF3.Et2O.

    • Add methanesulfonyl chloride dropwise at 0 °C.

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours.

    • Pour the mixture into ice-cold water and collect the precipitate by filtration.

    • Wash the solid with water and dry to obtain the 4′-fluoro-7-hydroxyisoflavone.

  • Step 2: O-Alkylation.

    • Suspend the 4′-fluoro-7-hydroxyisoflavone in a suitable solvent (e.g., acetone).

    • Add a base (e.g., K2CO3) and the desired alkylating agent (e.g., methyl bromoacetate).

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Step 3: Hydrolysis (for carboxymethyl analogs).

    • Dissolve the ester intermediate from Step 2 in a mixture of formic acid and a catalytic amount of p-toluenesulfonic acid.

    • Heat the solution at 75 °C for 2-4 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry to yield the final carboxylic acid product.

2. General Protocol for the Synthesis of Aminophenoxy Flavone Analogs [5][6][7]

This protocol outlines the synthesis of aminophenoxy flavone derivatives.

  • Step 1: Synthesis of the Hydroxyflavone Intermediate.

    • Synthesize the appropriate hydroxy-substituted chalcone (B49325) via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.

    • Cyclize the chalcone to the corresponding flavone using a suitable cyclizing agent (e.g., I2/DMSO).

  • Step 2: Nucleophilic Aromatic Substitution.

    • To a solution of the hydroxyflavone in a polar aprotic solvent (e.g., DMF), add a base (e.g., K2CO3).

    • Add the appropriate fluoronitrobenzene derivative.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and evaporate the solvent. Purify the nitro-intermediate by column chromatography.

  • Step 3: Reduction of the Nitro Group.

    • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol (B145695)/water mixture).

    • Add a reducing agent (e.g., sodium dithionite (B78146) or catalytic hydrogenation with Pd/C).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the catalyst by filtration (if applicable) and evaporate the solvent.

    • Extract the product and purify by column chromatography to obtain the final aminophenoxy flavone analog.

B. Biological Assay Protocols

1. MTT Assay for Cytotoxicity [1][8][9][10][11]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.5%) and incubate for 48-72 hours. Include a vehicle control (DMSO only).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry [12][13][14][15]

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol

    • RNase A solution (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Harvest cells (approximately 1 x 10^6 cells per sample) by trypsinization and wash with cold PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20 °C for at least 2 hours.

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37 °C for 30 minutes.

    • Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

3. Apoptosis Assay by Annexin V-FITC and PI Staining [16][17][18]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Harvest cells (1-5 x 10^5 cells per sample) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

III. Signaling Pathways and Mechanisms of Action

This compound analogs exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in the anticancer activity of isoflavones is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[19][20][21][22]

The aminophenoxy flavone analog APF-1 has been shown to induce apoptosis and cell cycle arrest at the G2/M phase, a process mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[5][6]

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate these signaling pathways and experimental workflows.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibition Isoflavones Isoflavone Analogs Isoflavones->PI3K Inhibition Isoflavones->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway and points of inhibition by isoflavone analogs.

APF1_Mechanism Mechanism of Action of APF-1 APF1 APF-1 p21 p21 (CDKN1A) Upregulation APF1->p21 Apoptosis Apoptosis APF1->Apoptosis CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest G2M_Arrest->Apoptosis Leads to

Caption: APF-1 induces G2/M arrest and apoptosis via p21 upregulation.

Experimental_Workflow Experimental Workflow for Analog Evaluation Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V) Mechanism->ApoptosisAssay

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

References

The Rising Potential of Fluoflavine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Within this landscape, fluoflavine analogs and related flavonoid structures are emerging as a promising class of compounds. Their core scaffold offers a versatile platform for chemical modification, leading to derivatives with a wide spectrum of biological activities. Of particular interest is the incorporation of fluorine atoms and other functional groups, which can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

This document provides a comprehensive overview of the potential of this compound analogs, with a focus on closely related and well-studied fluorinated isoflavones and aminophenoxy flavones. It includes a compilation of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.

I. Biological Activity of this compound Analogs

Recent studies have highlighted the significant anticancer properties of fluorinated isoflavone and aminophenoxy flavone analogs. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected this compound analogs.

Table 1: Anticancer Activity of Fluorinated Isoflavone Analogs against MCF-7 Human Breast Cancer Cells [2][3][4]

CompoundStructureIC50 (µM)
4 7-O-carboxymethyl-4′-fluoroisoflavone13.66
5 4′-fluoro-7-hydroxy-2-trifluoromethylisoflavone15.43
7 7-O-carboxymethyl-4′-fluoro-2-trifluoromethylisoflavone11.73

Table 2: Anticancer Activity of Aminophenoxy Flavone Analog (APF-1) against Non-Small Cell Lung Cancer (NSCLC) Cell Lines [5][6]

CompoundStructureCell LineIC50 (µM)
APF-1 6-(4-aminophenoxy)-3-phenoxy-flavoneA5492.8
NCI-H19751.5

II. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on published research.

A. Synthesis Protocols

1. General Protocol for the Synthesis of Fluorinated Isoflavone Analogs [2][4]

This protocol describes a general method for synthesizing fluorinated isoflavones, starting from a deoxybenzoin precursor.

  • Step 1: Cyclization to form the Isoflavone Core.

    • To a solution of 2,4-dihydroxy-4′-fluorodeoxybenzoin in dry DMF, add BF3.Et2O.

    • Add methanesulfonyl chloride dropwise at 0 °C.

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours.

    • Pour the mixture into ice-cold water and collect the precipitate by filtration.

    • Wash the solid with water and dry to obtain the 4′-fluoro-7-hydroxyisoflavone.

  • Step 2: O-Alkylation.

    • Suspend the 4′-fluoro-7-hydroxyisoflavone in a suitable solvent (e.g., acetone).

    • Add a base (e.g., K2CO3) and the desired alkylating agent (e.g., methyl bromoacetate).

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Step 3: Hydrolysis (for carboxymethyl analogs).

    • Dissolve the ester intermediate from Step 2 in a mixture of formic acid and a catalytic amount of p-toluenesulfonic acid.

    • Heat the solution at 75 °C for 2-4 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry to yield the final carboxylic acid product.

2. General Protocol for the Synthesis of Aminophenoxy Flavone Analogs [5][6][7]

This protocol outlines the synthesis of aminophenoxy flavone derivatives.

  • Step 1: Synthesis of the Hydroxyflavone Intermediate.

    • Synthesize the appropriate hydroxy-substituted chalcone via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.

    • Cyclize the chalcone to the corresponding flavone using a suitable cyclizing agent (e.g., I2/DMSO).

  • Step 2: Nucleophilic Aromatic Substitution.

    • To a solution of the hydroxyflavone in a polar aprotic solvent (e.g., DMF), add a base (e.g., K2CO3).

    • Add the appropriate fluoronitrobenzene derivative.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and evaporate the solvent. Purify the nitro-intermediate by column chromatography.

  • Step 3: Reduction of the Nitro Group.

    • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol/water mixture).

    • Add a reducing agent (e.g., sodium dithionite or catalytic hydrogenation with Pd/C).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the catalyst by filtration (if applicable) and evaporate the solvent.

    • Extract the product and purify by column chromatography to obtain the final aminophenoxy flavone analog.

B. Biological Assay Protocols

1. MTT Assay for Cytotoxicity [1][8][9][10][11]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.5%) and incubate for 48-72 hours. Include a vehicle control (DMSO only).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry [12][13][14][15]

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol

    • RNase A solution (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Harvest cells (approximately 1 x 10^6 cells per sample) by trypsinization and wash with cold PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20 °C for at least 2 hours.

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37 °C for 30 minutes.

    • Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

3. Apoptosis Assay by Annexin V-FITC and PI Staining [16][17][18]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Harvest cells (1-5 x 10^5 cells per sample) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

III. Signaling Pathways and Mechanisms of Action

This compound analogs exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in the anticancer activity of isoflavones is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[19][20][21][22]

The aminophenoxy flavone analog APF-1 has been shown to induce apoptosis and cell cycle arrest at the G2/M phase, a process mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[5][6]

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate these signaling pathways and experimental workflows.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibition Isoflavones Isoflavone Analogs Isoflavones->PI3K Inhibition Isoflavones->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway and points of inhibition by isoflavone analogs.

APF1_Mechanism Mechanism of Action of APF-1 APF1 APF-1 p21 p21 (CDKN1A) Upregulation APF1->p21 Apoptosis Apoptosis APF1->Apoptosis CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest G2M_Arrest->Apoptosis Leads to

Caption: APF-1 induces G2/M arrest and apoptosis via p21 upregulation.

Experimental_Workflow Experimental Workflow for Analog Evaluation Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V) Mechanism->ApoptosisAssay

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

References

Troubleshooting & Optimization

Common challenges in the synthesis of Fluoflavine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Fluoflavine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (H₂flv)?

A1: The most widely used method for synthesizing the parent this compound (H₂flv), also known as 5,6,11,12-tetraazanaphthacene, is the condensation reaction of o-phenylenediamine (B120857) with 2,3-dichloroquinoxaline (B139996).[1][2] This reaction is typically carried out in a high-boiling solvent such as ethylene (B1197577) glycol.[1][2]

Q2: I am getting a low yield for my this compound synthesis. What are the common causes and how can I improve it?

A2: Low yields in this compound synthesis are a common issue. Several factors can contribute to this:

  • Incomplete Reaction: The condensation reaction may require sufficient time and temperature to go to completion. Ensure the reaction mixture is heated appropriately and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Side Reactions: The starting material, o-phenylenediamine, can be susceptible to oxidation.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products.[3]

  • Product Loss During Workup: this compound has poor solubility in many common solvents, which can be an advantage for purification by filtration but may also lead to premature precipitation and loss if not handled carefully.

For related this compound complexes, alternative synthetic routes like salt metathesis have been shown to significantly improve yields, in some cases nearly tripling them.[1][2]

Q3: What is the best way to purify crude this compound?

A3: this compound is typically obtained as a microcrystalline golden solid that precipitates from the reaction mixture.[1][2] Purification can be achieved through the following methods:

  • Filtration and Washing: The crude product can be isolated by filtration, followed by washing with appropriate solvents to remove unreacted starting materials and soluble impurities.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[4][5][6] The choice of solvent is critical; an ideal solvent will dissolve the this compound at high temperatures but not at low temperatures.[6][7] It is important to allow for slow cooling to obtain pure crystals.[5][6] For some this compound derivatives, recrystallization from solvents like THF has been reported.[1][2]

Q4: I am trying to synthesize this compound radical anions (flv¹⁻• or flv³⁻•) but the products are unstable. What are the main challenges?

A4: The synthesis and isolation of this compound radicals are challenging due to their inherent reactivity.[1] Key challenges and solutions include:

  • Elusive Nature: These radical species are often transient and difficult to isolate.[1]

  • Synthetic Strategy: Successful isolation often requires specific synthetic protocols. For instance, the monoanionic radical (flv¹⁻•) has been isolated as a "bottleable" potassium salt by using a strong reducing agent like potassium graphite (B72142) (KC₈) in the presence of a chelating agent like 2.2.2-cryptand.[1]

  • Inert Atmosphere: All manipulations involving this compound radicals must be carried out under strictly anaerobic and anhydrous conditions to prevent decomposition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of this compound (H₂flv) Incomplete reaction.Ensure the reaction is heated at the appropriate temperature (e.g., in hot ethylene glycol) and for a sufficient duration. Monitor the reaction by TLC.
Oxidation of o-phenylenediamine.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is lost during workup.Carefully select washing solvents to avoid dissolving the product.
Product is impure after initial filtration. Trapped starting materials or side products.Purify the crude product by recrystallization.[4][5] Experiment with different solvent systems to find one with optimal solubility characteristics for this compound.[6][7]
Formation of polymeric byproducts.Ensure high-purity starting materials. Polymerization of reactants can sometimes occur under non-optimal conditions.[3]
Difficulty in isolating this compound radical species. Instability of the radical species.Use a strong reducing agent (e.g., KC₈) and a sequestering agent (e.g., crypt-222) to stabilize the radical anion as a salt.[1]
Presence of oxygen or moisture.All glassware should be oven-dried, and all solvents and reagents should be anhydrous and degassed. The entire experiment should be conducted under a high-purity inert atmosphere.
Unexpected color changes or decomposition of the product. Product instability under acidic or basic conditions.Check the pH of your reaction and workup conditions. Quinoxaline derivatives can be sensitive to strong acids or bases.[3]
Light sensitivity.Protect the reaction mixture and the isolated product from light, especially if you are working with photochemically active derivatives.

Experimental Protocols

Synthesis of this compound (H₂flv)

This protocol is based on the condensation reaction described in the literature.[1][2]

  • Reactants:

    • o-phenylenediamine

    • 2,3-dichloroquinoxaline

    • Ethylene glycol (solvent)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol. b. Heat the reaction mixture to reflux. The product will begin to precipitate as a golden microcrystalline solid. c. Monitor the reaction by TLC to ensure the consumption of starting materials. d. After the reaction is complete, allow the mixture to cool to room temperature. e. Isolate the solid product by vacuum filtration. f. Wash the collected solid with a suitable solvent (e.g., ethanol, then diethyl ether) to remove residual ethylene glycol and other soluble impurities. g. Dry the purified this compound under vacuum.

Synthesis of a "Bottleable" this compound Radical Anion (K(crypt-222))

This protocol is a conceptual summary of the method for isolating the monoanionic radical.[1]

  • Reactants:

    • Neutral this compound (flv⁰, obtained by oxidation of H₂flv)

    • Potassium graphite (KC₈)

    • 2.2.2-cryptand

  • Procedure (under inert atmosphere): a. In a Schlenk flask, combine neutral this compound and 2.2.2-cryptand in an anhydrous, degassed solvent (e.g., THF). b. Add one equivalent of potassium graphite to the solution with vigorous stirring. c. The reduction of this compound to its radical anion will be indicated by a color change. d. Stir the reaction for the appropriate amount of time at a controlled temperature. e. Filter the reaction mixture to remove any unreacted KC₈ and other solids. f. Carefully crystallize the product from the filtrate, for example, by slow evaporation or by layering with a non-polar solvent. g. Isolate the crystalline product (--INVALID-LINK--) by filtration under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound-containing yttrium complexes, illustrating the impact of the synthetic route on yield.[1][2]

Compound Synthetic Route Yield
[(Cp₂Y)₂(μ-flv)]Salt Metathesis66% (crystalline)
K₂flvDeprotonation of H₂flv77%
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄]Oxidation of [(Cp*₂Y)₂(μ-flv)]61%

Visualizations

Synthetic Workflow for this compound and its Radical Anion

Synthesis_Workflow A o-phenylenediamine + 2,3-dichloroquinoxaline B This compound (H₂flv) A->B Condensation in hot ethylene glycol C Oxidation (e.g., with PbO₂) B->C D Neutral this compound (flv⁰) C->D E Reduction (e.g., KC₈) + Crypt-222 D->E F This compound Radical Anion Salt (K(crypt-222)) E->F

Caption: General synthetic scheme for this compound and its radical anion.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Yield Start Low Yield of this compound Check_TLC Check TLC of crude product Start->Check_TLC Starting_Material Unreacted starting material present? Check_TLC->Starting_Material Side_Products Significant side products? Starting_Material->Side_Products No Increase_Time_Temp Increase reaction time or temperature Starting_Material->Increase_Time_Temp Yes Inert_Atmosphere Use inert atmosphere to prevent oxidation Side_Products->Inert_Atmosphere Yes Optimize_Workup Review workup procedure for product loss Side_Products->Optimize_Workup No Purify Purify by recrystallization Inert_Atmosphere->Purify

References

Common challenges in the synthesis of Fluoflavine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Fluoflavine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (H₂flv)?

A1: The most widely used method for synthesizing the parent this compound (H₂flv), also known as 5,6,11,12-tetraazanaphthacene, is the condensation reaction of o-phenylenediamine with 2,3-dichloroquinoxaline.[1][2] This reaction is typically carried out in a high-boiling solvent such as ethylene glycol.[1][2]

Q2: I am getting a low yield for my this compound synthesis. What are the common causes and how can I improve it?

A2: Low yields in this compound synthesis are a common issue. Several factors can contribute to this:

  • Incomplete Reaction: The condensation reaction may require sufficient time and temperature to go to completion. Ensure the reaction mixture is heated appropriately and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Side Reactions: The starting material, o-phenylenediamine, can be susceptible to oxidation.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products.[3]

  • Product Loss During Workup: this compound has poor solubility in many common solvents, which can be an advantage for purification by filtration but may also lead to premature precipitation and loss if not handled carefully.

For related this compound complexes, alternative synthetic routes like salt metathesis have been shown to significantly improve yields, in some cases nearly tripling them.[1][2]

Q3: What is the best way to purify crude this compound?

A3: this compound is typically obtained as a microcrystalline golden solid that precipitates from the reaction mixture.[1][2] Purification can be achieved through the following methods:

  • Filtration and Washing: The crude product can be isolated by filtration, followed by washing with appropriate solvents to remove unreacted starting materials and soluble impurities.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[4][5][6] The choice of solvent is critical; an ideal solvent will dissolve the this compound at high temperatures but not at low temperatures.[6][7] It is important to allow for slow cooling to obtain pure crystals.[5][6] For some this compound derivatives, recrystallization from solvents like THF has been reported.[1][2]

Q4: I am trying to synthesize this compound radical anions (flv¹⁻• or flv³⁻•) but the products are unstable. What are the main challenges?

A4: The synthesis and isolation of this compound radicals are challenging due to their inherent reactivity.[1] Key challenges and solutions include:

  • Elusive Nature: These radical species are often transient and difficult to isolate.[1]

  • Synthetic Strategy: Successful isolation often requires specific synthetic protocols. For instance, the monoanionic radical (flv¹⁻•) has been isolated as a "bottleable" potassium salt by using a strong reducing agent like potassium graphite (KC₈) in the presence of a chelating agent like 2.2.2-cryptand.[1]

  • Inert Atmosphere: All manipulations involving this compound radicals must be carried out under strictly anaerobic and anhydrous conditions to prevent decomposition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of this compound (H₂flv) Incomplete reaction.Ensure the reaction is heated at the appropriate temperature (e.g., in hot ethylene glycol) and for a sufficient duration. Monitor the reaction by TLC.
Oxidation of o-phenylenediamine.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is lost during workup.Carefully select washing solvents to avoid dissolving the product.
Product is impure after initial filtration. Trapped starting materials or side products.Purify the crude product by recrystallization.[4][5] Experiment with different solvent systems to find one with optimal solubility characteristics for this compound.[6][7]
Formation of polymeric byproducts.Ensure high-purity starting materials. Polymerization of reactants can sometimes occur under non-optimal conditions.[3]
Difficulty in isolating this compound radical species. Instability of the radical species.Use a strong reducing agent (e.g., KC₈) and a sequestering agent (e.g., crypt-222) to stabilize the radical anion as a salt.[1]
Presence of oxygen or moisture.All glassware should be oven-dried, and all solvents and reagents should be anhydrous and degassed. The entire experiment should be conducted under a high-purity inert atmosphere.
Unexpected color changes or decomposition of the product. Product instability under acidic or basic conditions.Check the pH of your reaction and workup conditions. Quinoxaline derivatives can be sensitive to strong acids or bases.[3]
Light sensitivity.Protect the reaction mixture and the isolated product from light, especially if you are working with photochemically active derivatives.

Experimental Protocols

Synthesis of this compound (H₂flv)

This protocol is based on the condensation reaction described in the literature.[1][2]

  • Reactants:

    • o-phenylenediamine

    • 2,3-dichloroquinoxaline

    • Ethylene glycol (solvent)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol. b. Heat the reaction mixture to reflux. The product will begin to precipitate as a golden microcrystalline solid. c. Monitor the reaction by TLC to ensure the consumption of starting materials. d. After the reaction is complete, allow the mixture to cool to room temperature. e. Isolate the solid product by vacuum filtration. f. Wash the collected solid with a suitable solvent (e.g., ethanol, then diethyl ether) to remove residual ethylene glycol and other soluble impurities. g. Dry the purified this compound under vacuum.

Synthesis of a "Bottleable" this compound Radical Anion (K(crypt-222))

This protocol is a conceptual summary of the method for isolating the monoanionic radical.[1]

  • Reactants:

    • Neutral this compound (flv⁰, obtained by oxidation of H₂flv)

    • Potassium graphite (KC₈)

    • 2.2.2-cryptand

  • Procedure (under inert atmosphere): a. In a Schlenk flask, combine neutral this compound and 2.2.2-cryptand in an anhydrous, degassed solvent (e.g., THF). b. Add one equivalent of potassium graphite to the solution with vigorous stirring. c. The reduction of this compound to its radical anion will be indicated by a color change. d. Stir the reaction for the appropriate amount of time at a controlled temperature. e. Filter the reaction mixture to remove any unreacted KC₈ and other solids. f. Carefully crystallize the product from the filtrate, for example, by slow evaporation or by layering with a non-polar solvent. g. Isolate the crystalline product (--INVALID-LINK--) by filtration under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound-containing yttrium complexes, illustrating the impact of the synthetic route on yield.[1][2]

Compound Synthetic Route Yield
[(Cp₂Y)₂(μ-flv)]Salt Metathesis66% (crystalline)
K₂flvDeprotonation of H₂flv77%
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄]Oxidation of [(Cp*₂Y)₂(μ-flv)]61%

Visualizations

Synthetic Workflow for this compound and its Radical Anion

Synthesis_Workflow A o-phenylenediamine + 2,3-dichloroquinoxaline B This compound (H₂flv) A->B Condensation in hot ethylene glycol C Oxidation (e.g., with PbO₂) B->C D Neutral this compound (flv⁰) C->D E Reduction (e.g., KC₈) + Crypt-222 D->E F This compound Radical Anion Salt (K(crypt-222)) E->F

Caption: General synthetic scheme for this compound and its radical anion.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Yield Start Low Yield of this compound Check_TLC Check TLC of crude product Start->Check_TLC Starting_Material Unreacted starting material present? Check_TLC->Starting_Material Side_Products Significant side products? Starting_Material->Side_Products No Increase_Time_Temp Increase reaction time or temperature Starting_Material->Increase_Time_Temp Yes Inert_Atmosphere Use inert atmosphere to prevent oxidation Side_Products->Inert_Atmosphere Yes Optimize_Workup Review workup procedure for product loss Side_Products->Optimize_Workup No Purify Purify by recrystallization Inert_Atmosphere->Purify

References

How to improve the yield and purity of Fluoflavine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluoflavine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, enabling the improvement of this compound yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthesis method for this compound?

The most common laboratory synthesis of the this compound precursor, referred to as H₂flv, involves the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline.[1] This reaction is typically carried out in a high-boiling solvent such as ethylene glycol. The resulting H₂flv is then oxidized to neutral this compound (flv⁰) using an oxidizing agent like lead(IV) oxide (PbO₂) in a solvent such as boiling chloroform.[1]

Q2: What are some common causes of low yield in this compound synthesis?

Low yields in this compound synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to incomplete reaction, while excessive temperatures can cause decomposition of reactants or products.[2]

  • Poor Quality of Starting Materials: o-Phenylenediamine is susceptible to oxidation and can darken upon exposure to air, which can introduce impurities and lower the yield.[2] It is advisable to use freshly purified starting materials.

  • Side Reactions: Undesired side reactions, such as the self-condensation of the dicarbonyl compound or polymerization, can consume reactants and reduce the yield of the desired product.[2]

  • Inefficient Purification: Product loss during purification steps like filtration and recrystallization can significantly impact the final isolated yield.

Q3: How can I improve the purity of my crude this compound?

Several techniques can be employed to purify crude this compound:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature.[3] Ethanol is often a suitable solvent for recrystallizing quinoxaline derivatives.[2]

  • Column Chromatography: For more challenging separations or when dealing with smaller quantities, column chromatography is a powerful technique.[4] Silica gel is a common stationary phase for the purification of quinoxaline-type compounds.

  • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities from the crude product. By adjusting the pH of a solution containing the crude mixture, acidic and basic components can be selectively moved into an aqueous layer, separating them from the neutral this compound which will remain in the organic layer.[5]

Q4: Are there alternative synthetic routes that may offer higher yields?

Yes, exploring alternative synthetic strategies can lead to improved yields. For instance, a salt metathesis reaction has been reported to nearly triple the yield of a dinuclear yttrium complex of a this compound derivative.[1][6] This approach involves the deprotonation of H₂flv to form a salt, which is then reacted with a suitable metal complex. While this is for a derivative, it highlights that modifying the synthetic pathway can have a significant impact on yield. Researchers can also explore different catalysts and reaction conditions to optimize the condensation reaction.[2]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive or impure starting materials.[2]2. Incorrect reaction temperature or time.[2][7]3. Inefficient mixing of reactants.1. Use freshly purified o-phenylenediamine and high-quality 2,3-dichloroquinoxaline.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Carefully control the temperature, as excessive heat can lead to degradation.[2][7]3. Ensure efficient stirring throughout the reaction.
Presence of a dark, tarry substance in the crude product 1. Oxidation of o-phenylenediamine.[2][7]2. Polymerization of side products.[7]1. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]2. Use fresh, high-quality reagents.
Product is an oil and does not solidify 1. Presence of impurities that lower the melting point.2. The product may be an isomer with a lower melting point.1. Attempt purification using column chromatography.[4]2. Characterize the product using analytical techniques such as NMR to confirm its structure.
Difficulty in purifying the product by recrystallization 1. Choosing an inappropriate solvent.2. The presence of impurities that co-crystallize with the product.1. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system.[3]2. Consider a preliminary purification step, such as passing the crude product through a short silica gel plug, before recrystallization.

Data on Yield Improvement Strategies

While specific quantitative data for the parent this compound is limited in the provided search results, the following table summarizes the impact of a significant strategy change on a this compound derivative, illustrating the potential for yield improvement.

Synthetic Route Product Yield Reference
Initial Synthesis[(Cp₂Y)₂(μ-flv)] (3)24%[1]
Salt Metathesis Route[(Cp₂Y)₂(μ-flv)] (3)66% (crystalline)[1][6]

Key Experimental Protocols

Protocol 1: Synthesis of H₂flv (this compound Precursor)
  • Reactants: ortho-phenylenediamine and 2,3-dichloroquinoxaline.

  • Solvent: Ethylene glycol.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve ortho-phenylenediamine in hot ethylene glycol. b. Add 2,3-dichloroquinoxaline to the solution. c. Heat the reaction mixture to reflux and maintain for the required time, monitoring the reaction by TLC. d. Upon completion, cool the mixture to room temperature. e. The product will precipitate as a microcrystalline golden solid. f. Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol).[1]

Protocol 2: Oxidation of H₂flv to this compound (flv⁰)
  • Reactant: H₂flv.

  • Oxidizing Agent: Lead(IV) oxide (PbO₂).

  • Solvent: Chloroform.

  • Procedure: a. Suspend H₂flv in boiling chloroform. b. Add an excess of PbO₂ to the suspension. c. Continue boiling the mixture until the reaction is complete (monitor by TLC). d. Filter the hot solution to remove the lead salts. e. Evaporate the filtrate to dryness to obtain the crude this compound as a red-brown solid.[1]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent (e.g., ethanol).[3]

  • Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the purified crystals by filtration and wash with a small amount of the cold solvent. e. Dry the crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of H₂flv cluster_oxidation Oxidation cluster_purification Purification o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline->Condensation H₂flv (crude) H₂flv (crude) Condensation->H₂flv (crude) Oxidation (PbO₂) Oxidation (PbO₂) H₂flv (crude)->Oxidation (PbO₂) This compound (crude) This compound (crude) Oxidation (PbO₂)->this compound (crude) Purification Purification This compound (crude)->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Inert_Atmosphere Consider Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Alternative_Route Explore Alternative Synthetic Route Inert_Atmosphere->Alternative_Route

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

How to improve the yield and purity of Fluoflavine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluoflavine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, enabling the improvement of this compound yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthesis method for this compound?

The most common laboratory synthesis of the this compound precursor, referred to as H₂flv, involves the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline (B139996).[1] This reaction is typically carried out in a high-boiling solvent such as ethylene (B1197577) glycol. The resulting H₂flv is then oxidized to neutral this compound (flv⁰) using an oxidizing agent like lead(IV) oxide (PbO₂) in a solvent such as boiling chloroform.[1]

Q2: What are some common causes of low yield in this compound synthesis?

Low yields in this compound synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to incomplete reaction, while excessive temperatures can cause decomposition of reactants or products.[2]

  • Poor Quality of Starting Materials: o-Phenylenediamine (B120857) is susceptible to oxidation and can darken upon exposure to air, which can introduce impurities and lower the yield.[2] It is advisable to use freshly purified starting materials.

  • Side Reactions: Undesired side reactions, such as the self-condensation of the dicarbonyl compound or polymerization, can consume reactants and reduce the yield of the desired product.[2]

  • Inefficient Purification: Product loss during purification steps like filtration and recrystallization can significantly impact the final isolated yield.

Q3: How can I improve the purity of my crude this compound?

Several techniques can be employed to purify crude this compound:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature.[3] Ethanol is often a suitable solvent for recrystallizing quinoxaline (B1680401) derivatives.[2]

  • Column Chromatography: For more challenging separations or when dealing with smaller quantities, column chromatography is a powerful technique.[4] Silica (B1680970) gel is a common stationary phase for the purification of quinoxaline-type compounds.

  • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities from the crude product. By adjusting the pH of a solution containing the crude mixture, acidic and basic components can be selectively moved into an aqueous layer, separating them from the neutral this compound which will remain in the organic layer.[5]

Q4: Are there alternative synthetic routes that may offer higher yields?

Yes, exploring alternative synthetic strategies can lead to improved yields. For instance, a salt metathesis reaction has been reported to nearly triple the yield of a dinuclear yttrium complex of a this compound derivative.[1][6] This approach involves the deprotonation of H₂flv to form a salt, which is then reacted with a suitable metal complex. While this is for a derivative, it highlights that modifying the synthetic pathway can have a significant impact on yield. Researchers can also explore different catalysts and reaction conditions to optimize the condensation reaction.[2]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive or impure starting materials.[2]2. Incorrect reaction temperature or time.[2][7]3. Inefficient mixing of reactants.1. Use freshly purified o-phenylenediamine and high-quality 2,3-dichloroquinoxaline.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Carefully control the temperature, as excessive heat can lead to degradation.[2][7]3. Ensure efficient stirring throughout the reaction.
Presence of a dark, tarry substance in the crude product 1. Oxidation of o-phenylenediamine.[2][7]2. Polymerization of side products.[7]1. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]2. Use fresh, high-quality reagents.
Product is an oil and does not solidify 1. Presence of impurities that lower the melting point.2. The product may be an isomer with a lower melting point.1. Attempt purification using column chromatography.[4]2. Characterize the product using analytical techniques such as NMR to confirm its structure.
Difficulty in purifying the product by recrystallization 1. Choosing an inappropriate solvent.2. The presence of impurities that co-crystallize with the product.1. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system.[3]2. Consider a preliminary purification step, such as passing the crude product through a short silica gel plug, before recrystallization.

Data on Yield Improvement Strategies

While specific quantitative data for the parent this compound is limited in the provided search results, the following table summarizes the impact of a significant strategy change on a this compound derivative, illustrating the potential for yield improvement.

Synthetic Route Product Yield Reference
Initial Synthesis[(Cp₂Y)₂(μ-flv)] (3)24%[1]
Salt Metathesis Route[(Cp₂Y)₂(μ-flv)] (3)66% (crystalline)[1][6]

Key Experimental Protocols

Protocol 1: Synthesis of H₂flv (this compound Precursor)
  • Reactants: ortho-phenylenediamine and 2,3-dichloroquinoxaline.

  • Solvent: Ethylene glycol.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve ortho-phenylenediamine in hot ethylene glycol. b. Add 2,3-dichloroquinoxaline to the solution. c. Heat the reaction mixture to reflux and maintain for the required time, monitoring the reaction by TLC. d. Upon completion, cool the mixture to room temperature. e. The product will precipitate as a microcrystalline golden solid. f. Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol).[1]

Protocol 2: Oxidation of H₂flv to this compound (flv⁰)
  • Reactant: H₂flv.

  • Oxidizing Agent: Lead(IV) oxide (PbO₂).

  • Solvent: Chloroform.

  • Procedure: a. Suspend H₂flv in boiling chloroform. b. Add an excess of PbO₂ to the suspension. c. Continue boiling the mixture until the reaction is complete (monitor by TLC). d. Filter the hot solution to remove the lead salts. e. Evaporate the filtrate to dryness to obtain the crude this compound as a red-brown solid.[1]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent (e.g., ethanol).[3]

  • Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the purified crystals by filtration and wash with a small amount of the cold solvent. e. Dry the crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of H₂flv cluster_oxidation Oxidation cluster_purification Purification o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline->Condensation H₂flv (crude) H₂flv (crude) Condensation->H₂flv (crude) Oxidation (PbO₂) Oxidation (PbO₂) H₂flv (crude)->Oxidation (PbO₂) This compound (crude) This compound (crude) Oxidation (PbO₂)->this compound (crude) Purification Purification This compound (crude)->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Inert_Atmosphere Consider Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Alternative_Route Explore Alternative Synthetic Route Inert_Atmosphere->Alternative_Route

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

Troubleshooting irreversible peaks in Fluoflavine cyclic voltammetry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering irreversible peaks in Fluoflavine cyclic voltammetry (CV) experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound cyclic voltammogram shows an irreversible peak. What are the potential causes?

An irreversible peak in the cyclic voltammetry of this compound suggests that the electron transfer process is not fully reversible on the timescale of the experiment. The primary causes for this phenomenon can be categorized as follows:

  • Slow Electron Transfer Kinetics: The rate of electron transfer between the electrode and this compound is slow. In such cases, the reverse peak may be significantly shifted or absent altogether.[1][2]

  • Chemical Instability of the Redox Product: The product formed after the initial electron transfer (either oxidation or reduction) may be chemically unstable and undergo a subsequent chemical reaction. This is often referred to as an "EC" mechanism (Electrochemical-Chemical).[1][3] This secondary reaction consumes the product, preventing it from being converted back to the starting material during the reverse scan, leading to an irreversible or quasi-reversible peak.

  • Experimental Setup Issues: Problems with the experimental setup can also manifest as distorted or irreversible peaks. These issues can include:

    • High uncompensated resistance in the solution.[4]

    • Poor electrode surface condition (e.g., fouling or contamination).[5]

    • Incorrect electrode connections or a malfunctioning reference electrode.[4][6]

    • Inappropriate solvent or supporting electrolyte.[7]

Q2: How can I distinguish between slow electron transfer and a chemical follow-up reaction?

Varying the scan rate is a powerful diagnostic tool to differentiate between these two causes:

  • Effect of Scan Rate on Slow Electron Transfer: For a process with slow electron transfer, the peak potential (Ep) will shift with the scan rate. Specifically, for an irreversible process, a plot of Ep versus the logarithm of the scan rate (log(ν)) is expected to be linear.[1]

  • Effect of Scan Rate on an EC Mechanism: In an EC mechanism, at slow scan rates, the chemical reaction has more time to occur, leading to a more pronounced irreversibility (smaller or absent reverse peak). As the scan rate is increased, the timescale of the experiment can become faster than the rate of the chemical reaction, and the reverse peak may start to appear, making the process appear more reversible.[3]

Q3: What are the first steps I should take to troubleshoot an irreversible peak?

Start by systematically checking your experimental setup and parameters. The following flowchart outlines a general troubleshooting workflow.

TroubleshootingWorkflow Start Irreversible Peak Observed CheckSetup Verify Experimental Setup Start->CheckSetup CheckElectrodes Inspect & Clean Electrodes CheckSetup->CheckElectrodes Setup OK SetupIssue Conclusion: Setup Issue Resolved CheckSetup->SetupIssue Issue Found & Fixed CheckElectrolyte Check Solvent & Electrolyte CheckElectrodes->CheckElectrolyte Electrodes OK CheckElectrodes->SetupIssue Issue Found & Fixed VaryScanRate Perform Scan Rate Study CheckElectrolyte->VaryScanRate Solvent/Electrolyte OK CheckElectrolyte->SetupIssue Issue Found & Fixed AnalyzeResults Analyze Scan Rate Data VaryScanRate->AnalyzeResults SlowKinetics Conclusion: Slow Electron Transfer AnalyzeResults->SlowKinetics Ep shifts with log(ν) EC_Mechanism Conclusion: EC Mechanism AnalyzeResults->EC_Mechanism Reversibility increases with ν

A troubleshooting workflow for irreversible peaks.

Troubleshooting Guides

Guide 1: Verifying the Experimental Setup
  • Electrode Connections: Ensure the working, reference, and counter electrodes are correctly connected to the potentiostat. Swapping the working and counter electrode connections is a common mistake that can lead to distorted voltammograms.[6]

  • Reference Electrode: Check for air bubbles in the reference electrode tip and ensure the frit is not clogged. A poorly functioning reference electrode can cause significant potential drift.[4]

  • Electrolyte Concentration: Insufficient supporting electrolyte concentration can lead to high uncompensated resistance, which distorts the shape and position of the CV peaks.[4] A typical concentration for the supporting electrolyte is 0.1 M.

  • Cell Assembly: Ensure the reference electrode tip is placed close to the working electrode to minimize iR drop.

Guide 2: Electrode Preparation and Maintenance
  • Electrode Polishing: The working electrode surface must be clean and smooth. Before each experiment, polish the electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent used in the experiment.[5]

  • Electrode Fouling: The surface of the working electrode can become contaminated by adsorption of the analyte or its reaction products. If you suspect fouling, after a scan, rinse the electrode and run a CV in a blank electrolyte solution. If redox peaks are still observed, more rigorous cleaning is required.[5]

Guide 3: Scan Rate Study

A scan rate study is a critical diagnostic experiment.

  • Procedure: Record cyclic voltammograms at a range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

  • Analysis for Slow Electron Transfer: Plot the peak potential (Ep) against the logarithm of the scan rate (log(ν)). A linear relationship suggests that slow electron transfer kinetics are the cause of the irreversibility.[1]

  • Analysis for EC Mechanism: Observe the ratio of the anodic to cathodic peak currents (ipa/ipc). If this ratio approaches unity as the scan rate increases, it is indicative of a chemical reaction following the electron transfer.[3][8]

The following diagram illustrates the concept of an EC mechanism.

EC_Mechanism A This compound (Analyte) B This compound Radical Ion (Unstable) A->B + e- (Electrochemical Step) B->A - e- (Reverse Electrochemical Step) C Product of Chemical Reaction B->C k (Chemical Step)

Diagram of an Electrochemical-Chemical (EC) mechanism.

Quantitative Data

The electrochemical behavior of this compound and its derivatives can be sensitive to the experimental conditions. Below is a summary of reported redox potentials for this compound-related species.

Compound/ProcessE₁/₂ or Ep (V vs. Fc/Fc⁺)ReversibilitySolventSupporting ElectrolyteReference
flv⁰ → flv¹⁻•-1.73Reversible1,2-difluorobenzene (B135520)(ⁿBu₄N)PF₆[7][9]
flv¹⁻• → flv²⁻-0.96Reversible1,2-difluorobenzene(ⁿBu₄N)PF₆[7][9]
--INVALID-LINK---1.608Reversible1,2-difluorobenzene(ⁿBu₄N)PF₆[7][9]
--INVALID-LINK---0.902Reversible1,2-difluorobenzene(ⁿBu₄N)PF₆[7][9]
flv²⁻ dianion oxidation+0.36IrreversibleTHF(ⁿBu₄N)PF₆[9]
flv²⁻ dianion reduction-0.81IrreversibleTHF(ⁿBu₄N)PF₆[9]

Experimental Protocols

Protocol 1: Standard Cyclic Voltammetry of this compound
  • Solution Preparation:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, (ⁿBu₄N)PF₆) in an appropriate anhydrous solvent (e.g., 1,2-difluorobenzene or THF).

    • Dissolve the this compound sample in the electrolyte solution to a final concentration of approximately 1 mM.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon or platinum) with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment.

    • Ensure the reference electrode (e.g., Ag/AgCl or a silver wire quasi-reference) and the counter electrode (e.g., a platinum wire) are clean.

  • Data Acquisition:

    • Assemble the three-electrode cell, ensuring the inert gas atmosphere is maintained over the solution.

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan over the expected redox events of this compound.

    • Set the initial scan rate to 100 mV/s.

    • Initiate the scan and record the voltammogram.

    • It is good practice to run a blank scan of the electrolyte solution first to identify any background peaks.[4]

Protocol 2: Diagnostic Scan Rate Study
  • Initial Setup: Follow steps 1 and 2 of Protocol 1.

  • Varying Scan Rate:

    • Record a cyclic voltammogram at an initial scan rate of 100 mV/s.

    • Without changing the solution, record subsequent voltammograms at different scan rates, for example, 20, 50, 200, and 500 mV/s. It is advisable to stir the solution briefly between scans to replenish the analyte at the electrode surface.[8]

  • Data Analysis:

    • Measure the peak potentials (Epa and Epc) and peak currents (ipa and ipc) for each scan rate.

    • Plot Epa and Epc vs. log(scan rate).

    • Plot ipa/ipc vs. scan rate.

    • Analyze these plots as described in "Guide 3: Scan Rate Study" to diagnose the cause of irreversibility.

References

Troubleshooting irreversible peaks in Fluoflavine cyclic voltammetry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering irreversible peaks in Fluoflavine cyclic voltammetry (CV) experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound cyclic voltammogram shows an irreversible peak. What are the potential causes?

An irreversible peak in the cyclic voltammetry of this compound suggests that the electron transfer process is not fully reversible on the timescale of the experiment. The primary causes for this phenomenon can be categorized as follows:

  • Slow Electron Transfer Kinetics: The rate of electron transfer between the electrode and this compound is slow. In such cases, the reverse peak may be significantly shifted or absent altogether.[1][2]

  • Chemical Instability of the Redox Product: The product formed after the initial electron transfer (either oxidation or reduction) may be chemically unstable and undergo a subsequent chemical reaction. This is often referred to as an "EC" mechanism (Electrochemical-Chemical).[1][3] This secondary reaction consumes the product, preventing it from being converted back to the starting material during the reverse scan, leading to an irreversible or quasi-reversible peak.

  • Experimental Setup Issues: Problems with the experimental setup can also manifest as distorted or irreversible peaks. These issues can include:

    • High uncompensated resistance in the solution.[4]

    • Poor electrode surface condition (e.g., fouling or contamination).[5]

    • Incorrect electrode connections or a malfunctioning reference electrode.[4][6]

    • Inappropriate solvent or supporting electrolyte.[7]

Q2: How can I distinguish between slow electron transfer and a chemical follow-up reaction?

Varying the scan rate is a powerful diagnostic tool to differentiate between these two causes:

  • Effect of Scan Rate on Slow Electron Transfer: For a process with slow electron transfer, the peak potential (Ep) will shift with the scan rate. Specifically, for an irreversible process, a plot of Ep versus the logarithm of the scan rate (log(ν)) is expected to be linear.[1]

  • Effect of Scan Rate on an EC Mechanism: In an EC mechanism, at slow scan rates, the chemical reaction has more time to occur, leading to a more pronounced irreversibility (smaller or absent reverse peak). As the scan rate is increased, the timescale of the experiment can become faster than the rate of the chemical reaction, and the reverse peak may start to appear, making the process appear more reversible.[3]

Q3: What are the first steps I should take to troubleshoot an irreversible peak?

Start by systematically checking your experimental setup and parameters. The following flowchart outlines a general troubleshooting workflow.

TroubleshootingWorkflow Start Irreversible Peak Observed CheckSetup Verify Experimental Setup Start->CheckSetup CheckElectrodes Inspect & Clean Electrodes CheckSetup->CheckElectrodes Setup OK SetupIssue Conclusion: Setup Issue Resolved CheckSetup->SetupIssue Issue Found & Fixed CheckElectrolyte Check Solvent & Electrolyte CheckElectrodes->CheckElectrolyte Electrodes OK CheckElectrodes->SetupIssue Issue Found & Fixed VaryScanRate Perform Scan Rate Study CheckElectrolyte->VaryScanRate Solvent/Electrolyte OK CheckElectrolyte->SetupIssue Issue Found & Fixed AnalyzeResults Analyze Scan Rate Data VaryScanRate->AnalyzeResults SlowKinetics Conclusion: Slow Electron Transfer AnalyzeResults->SlowKinetics Ep shifts with log(ν) EC_Mechanism Conclusion: EC Mechanism AnalyzeResults->EC_Mechanism Reversibility increases with ν

A troubleshooting workflow for irreversible peaks.

Troubleshooting Guides

Guide 1: Verifying the Experimental Setup
  • Electrode Connections: Ensure the working, reference, and counter electrodes are correctly connected to the potentiostat. Swapping the working and counter electrode connections is a common mistake that can lead to distorted voltammograms.[6]

  • Reference Electrode: Check for air bubbles in the reference electrode tip and ensure the frit is not clogged. A poorly functioning reference electrode can cause significant potential drift.[4]

  • Electrolyte Concentration: Insufficient supporting electrolyte concentration can lead to high uncompensated resistance, which distorts the shape and position of the CV peaks.[4] A typical concentration for the supporting electrolyte is 0.1 M.

  • Cell Assembly: Ensure the reference electrode tip is placed close to the working electrode to minimize iR drop.

Guide 2: Electrode Preparation and Maintenance
  • Electrode Polishing: The working electrode surface must be clean and smooth. Before each experiment, polish the electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent used in the experiment.[5]

  • Electrode Fouling: The surface of the working electrode can become contaminated by adsorption of the analyte or its reaction products. If you suspect fouling, after a scan, rinse the electrode and run a CV in a blank electrolyte solution. If redox peaks are still observed, more rigorous cleaning is required.[5]

Guide 3: Scan Rate Study

A scan rate study is a critical diagnostic experiment.

  • Procedure: Record cyclic voltammograms at a range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

  • Analysis for Slow Electron Transfer: Plot the peak potential (Ep) against the logarithm of the scan rate (log(ν)). A linear relationship suggests that slow electron transfer kinetics are the cause of the irreversibility.[1]

  • Analysis for EC Mechanism: Observe the ratio of the anodic to cathodic peak currents (ipa/ipc). If this ratio approaches unity as the scan rate increases, it is indicative of a chemical reaction following the electron transfer.[3][8]

The following diagram illustrates the concept of an EC mechanism.

EC_Mechanism A This compound (Analyte) B This compound Radical Ion (Unstable) A->B + e- (Electrochemical Step) B->A - e- (Reverse Electrochemical Step) C Product of Chemical Reaction B->C k (Chemical Step)

Diagram of an Electrochemical-Chemical (EC) mechanism.

Quantitative Data

The electrochemical behavior of this compound and its derivatives can be sensitive to the experimental conditions. Below is a summary of reported redox potentials for this compound-related species.

Compound/ProcessE₁/₂ or Ep (V vs. Fc/Fc⁺)ReversibilitySolventSupporting ElectrolyteReference
flv⁰ → flv¹⁻•-1.73Reversible1,2-difluorobenzene(ⁿBu₄N)PF₆[7][9]
flv¹⁻• → flv²⁻-0.96Reversible1,2-difluorobenzene(ⁿBu₄N)PF₆[7][9]
--INVALID-LINK---1.608Reversible1,2-difluorobenzene(ⁿBu₄N)PF₆[7][9]
--INVALID-LINK---0.902Reversible1,2-difluorobenzene(ⁿBu₄N)PF₆[7][9]
flv²⁻ dianion oxidation+0.36IrreversibleTHF(ⁿBu₄N)PF₆[9]
flv²⁻ dianion reduction-0.81IrreversibleTHF(ⁿBu₄N)PF₆[9]

Experimental Protocols

Protocol 1: Standard Cyclic Voltammetry of this compound
  • Solution Preparation:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, (ⁿBu₄N)PF₆) in an appropriate anhydrous solvent (e.g., 1,2-difluorobenzene or THF).

    • Dissolve the this compound sample in the electrolyte solution to a final concentration of approximately 1 mM.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon or platinum) with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment.

    • Ensure the reference electrode (e.g., Ag/AgCl or a silver wire quasi-reference) and the counter electrode (e.g., a platinum wire) are clean.

  • Data Acquisition:

    • Assemble the three-electrode cell, ensuring the inert gas atmosphere is maintained over the solution.

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan over the expected redox events of this compound.

    • Set the initial scan rate to 100 mV/s.

    • Initiate the scan and record the voltammogram.

    • It is good practice to run a blank scan of the electrolyte solution first to identify any background peaks.[4]

Protocol 2: Diagnostic Scan Rate Study
  • Initial Setup: Follow steps 1 and 2 of Protocol 1.

  • Varying Scan Rate:

    • Record a cyclic voltammogram at an initial scan rate of 100 mV/s.

    • Without changing the solution, record subsequent voltammograms at different scan rates, for example, 20, 50, 200, and 500 mV/s. It is advisable to stir the solution briefly between scans to replenish the analyte at the electrode surface.[8]

  • Data Analysis:

    • Measure the peak potentials (Epa and Epc) and peak currents (ipa and ipc) for each scan rate.

    • Plot Epa and Epc vs. log(scan rate).

    • Plot ipa/ipc vs. scan rate.

    • Analyze these plots as described in "Guide 3: Scan Rate Study" to diagnose the cause of irreversibility.

References

Optimizing solvent and electrolyte for Fluoflavine electrochemistry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the electrochemistry of Fluoflavine.

Troubleshooting Guides

This section addresses common problems encountered during this compound electrochemistry experiments in a question-and-answer format.

Question: My cyclic voltammogram (CV) shows distorted or broad peaks. What are the possible causes and solutions?

Answer: Distorted or broad peaks in the CV of this compound can arise from several factors:

  • High Uncompensated Resistance (iR drop): This is a common issue, especially in organic solvents which may have lower conductivity than aqueous solutions. It causes peaks to flatten and shift.

    • Solution:

      • Increase the concentration of the supporting electrolyte (e.g., (nBu4N)PF6) to 0.1 M or higher to improve solution conductivity.

      • Minimize the distance between the working electrode and the reference electrode tip.

      • Use a smaller working electrode to reduce the overall current.

      • Ensure all electrical connections to the potentiostat are secure and corrosion-free.

  • Slow Electron Transfer Kinetics: The intrinsic rate of electron transfer for the this compound redox couple might be slow.

    • Solution:

      • Vary the scan rate. Slower scan rates can sometimes improve the peak shape for quasi-reversible systems.

      • Ensure the surface of your working electrode is clean and properly polished. Contamination can inhibit electron transfer.

  • Analyte Adsorption or Precipitation: this compound or its reduced/oxidized forms may adsorb onto the electrode surface or precipitate out of solution, especially if its solubility changes with its oxidation state.[1]

    • Solution:

      • Clean the working electrode thoroughly between experiments.[1]

      • Consider using a different solvent in which all this compound species are highly soluble.

      • Stir the solution between scans to bring fresh analyte to the electrode surface.[1]

Question: I am observing unexpected peaks in my voltammogram. What is their origin?

Answer: Extraneous peaks can be due to:

  • Impurities: The this compound sample, solvent, or electrolyte may contain impurities that are electroactive in the potential window of interest.

    • Solution:

      • Use high-purity (e.g., HPLC or electrochemical grade) solvents and electrolytes.

      • Purify the this compound sample if necessary.

      • Run a background scan of the solvent and electrolyte without this compound to identify peaks from impurities.[2]

  • Solvent or Electrolyte Decomposition: Applying potentials beyond the solvent or electrolyte's electrochemical window will cause it to break down, generating additional peaks.

    • Solution:

      • Consult literature for the electrochemical window of your solvent/electrolyte system and restrict your potential range accordingly.

  • Presence of Oxygen: Dissolved oxygen is easily reduced and can show up as a significant peak, particularly in the negative potential range.

    • Solution:

      • De-gas your solution thoroughly with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.

Question: The signal in my experiment is very noisy. How can I improve the signal-to-noise ratio?

Answer: A noisy signal can obscure the features of your voltammogram. To reduce noise:

  • Solution:

    • Ensure proper grounding and shielding of your electrochemical setup to minimize electromagnetic interference from nearby equipment.

    • Check for loose cable connections between the electrodes and the potentiostat.

    • A defective or improperly assembled reference electrode can introduce noise. Check for air bubbles in the tip and ensure it is filled with the correct solution.

    • Decrease the scan rate. Slower scan rates often result in less noise.

Question: The current response decreases with each subsequent cycle in my CV. Why is this happening?

Answer: A decreasing current response over multiple cycles often indicates:

  • Electrode Passivation: The product of the redox reaction may be adsorbing onto the electrode surface, preventing further reaction of the analyte in the solution.

    • Solution: Clean the electrode between each experiment.

  • Analyte Degradation: The radical ions of this compound can be unstable under certain conditions and may undergo chemical reactions, leading to a decrease in the concentration of the electroactive species.

    • Solution:

      • Try a different solvent to see if it improves the stability of the generated radicals. For example, the flv¹⁻˙ radical has been noted to be unstable in THF under certain electrochemical conditions.[3]

      • Work at lower temperatures if possible.

      • Use faster scan rates to outrun the degradation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent and electrolyte combination for this compound electrochemistry?

A1: The optimal choice depends on the specific goals of your experiment. Here are some guidelines based on reported studies:

  • Tetrahydrofuran (THF) with 0.1 M (nBu4N)PF6 is a commonly used system, particularly for studying the reduction of neutral this compound (flv⁰).[2][3]

  • 1,2-Difluorobenzene with 0.1 M (nBu4N)PF6 has been successfully used for studying the oxidation of this compound complexes, especially when solubility in THF is poor.[3]

  • Dichloromethane (DCM) can also be used, for instance, in chemical oxidation studies.[3] The choice of solvent can significantly impact the solubility of this compound and the stability of its various redox states. It is advisable to test a few different aprotic, polar solvents to find the one that provides the best results for your specific compound and experimental conditions.

Q2: How can I determine the redox potentials of this compound accurately?

A2: To ensure accuracy and reproducibility, it is crucial to reference your potentials to a known standard.

  • Internal Standard: Ferrocene (B1249389) (Fc/Fc⁺) is the recommended internal standard for non-aqueous electrochemistry. Its redox potential is stable and well-defined. Report your potentials in Volts versus Fc/Fc⁺.

  • Reference Electrode: A stable reference electrode, such as a silver wire in a solution of AgNO₃ in the same solvent/electrolyte (a pseudo-reference electrode), should be used. Its potential should be calibrated against the ferrocene/ferrocenium couple at the end of each experiment.

Q3: My this compound sample is poorly soluble in the chosen solvent. What should I do?

A3: Poor solubility can lead to low currents and distorted voltammograms.

  • Consider switching to a different solvent. As mentioned, difluorobenzene was used as an alternative to THF when solubility was an issue for a this compound complex.[3]

  • Gently warming the solution may help, but be cautious as this could also increase the rate of any degradation reactions.

  • If studying a neutral this compound species, ensure it is fully dissolved before starting the experiment. Sonication can sometimes aid dissolution.

Q4: How can I confirm the identity of the species generated at different potentials?

A4: While cyclic voltammetry can identify redox events, it doesn't definitively identify the species. To do this, you can use spectroelectrochemistry.

  • UV-Vis Spectroelectrochemistry: By coupling an ultraviolet-visible (UV-Vis) spectrometer with your electrochemical cell, you can record the absorption spectra of the species generated at the electrode surface at different applied potentials. This can help identify the different oxidation states of this compound (e.g., flv⁰, flv¹⁻˙, flv²⁻, flv³⁻˙), as they often have distinct colors and spectra.

Data Presentation

Table 1: Electrochemical Data for this compound (flv⁰) and its Potassium Salt in THF.

CompoundRedox ProcessE₁/₂ (V vs. Fc/Fc⁺)SolventSupporting ElectrolyteReversibility
flv⁰flv⁰ / flv¹⁻˙-1.73THF0.1 M (nBu4N)PF6Reversible
flv⁰flv¹⁻˙ / flv²⁻-0.96THF0.1 M (nBu4N)PF6Reversible
--INVALID-LINK--flv¹⁻˙ / flv²⁻-1.608THF0.1 M (nBu4N)PF6Reversible
--INVALID-LINK--flv⁰ / flv¹⁻˙-0.902THF0.1 M (nBu4N)PF6Reversible

Data extracted from literature.[2][3]

Table 2: Electrochemical Data for a Dinuclear Yttrium-Fluoflavine Complex.

Compound/ProcessE₁/₂ (V vs. Fc/Fc⁺)SolventSupporting ElectrolyteReversibility
Oxidation of [(Cp*₂Y)₂(μ-flv²⁻)]-0.0951,2-Difluorobenzene0.1 M (nBu4N)PF6Quasi-reversible

Data extracted from literature.[3]

Experimental Protocols

Protocol 1: Cyclic Voltammetry of this compound
  • Preparation:

    • Prepare a 1-2 mM solution of your this compound compound in the chosen solvent (e.g., anhydrous THF).

    • Add the supporting electrolyte (e.g., 0.1 M (nBu4N)PF6) to the solution.

    • Polish the working electrode (e.g., glassy carbon or platinum) with alumina (B75360) slurry, rinse thoroughly with deionized water and then the solvent, and dry completely.

    • Assemble the three-electrode cell with the working electrode, a platinum wire counter electrode, and a Ag/Ag⁺ pseudo-reference electrode.

  • De-gassing:

    • Bubble a stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen. Maintain the inert atmosphere above the solution for the duration of the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial and Final Potentials: Define a potential window that brackets the expected redox events of this compound.

      • Scan Rate: Start with a typical scan rate of 100 mV/s.

      • Number of Cycles: Typically 1-3 cycles are sufficient.

    • Run a background scan on the solvent and electrolyte solution first.

    • Run the scan with the this compound solution.

  • Internal Referencing:

    • After the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram.

    • Calculate the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple and reference all your measured potentials to this value.

Protocol 2: UV-Vis Spectroelectrochemistry of this compound
  • Setup:

    • Use a specialized spectroelectrochemical cell with optically transparent windows and a transparent working electrode (e.g., a platinum mini-grid or indium tin oxide (ITO) coated glass).

    • Assemble the cell with the working, counter, and reference electrodes.

    • Place the cell in the sample compartment of a UV-Vis spectrometer, ensuring the light beam passes through the working electrode.

    • Connect the electrodes to a potentiostat.

  • Experiment:

    • Prepare the this compound solution as described in the CV protocol and add it to the cell.

    • Record an initial UV-Vis spectrum at the open-circuit potential.

    • Apply a series of potentials stepwise, holding at each potential for a sufficient time for the system to reach equilibrium (i.e., until the current stabilizes).

    • Record a UV-Vis spectrum at each potential step.

    • Monitor the changes in the absorption bands to identify the formation and disappearance of different redox species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound Solution (Solvent + Electrolyte) assemble_cell Assemble 3-Electrode Cell prep_sol->assemble_cell polish_we Polish & Clean Working Electrode polish_we->assemble_cell degas De-gas with Inert Gas assemble_cell->degas connect_pot Connect to Potentiostat degas->connect_pot run_cv Run Cyclic Voltammetry connect_pot->run_cv add_fc Add Ferrocene Standard run_cv->add_fc record_fc Record Ferrocene CV add_fc->record_fc analyze Analyze Data & Reference Potentials record_fc->analyze

Caption: Experimental workflow for a typical this compound cyclic voltammetry study.

fluoflavine_redox_states flv0 flv⁰ (Neutral) flv1 flv¹⁻˙ (Radical Anion) flv0->flv1 + e⁻ flv2 flv²⁻ (Dianion) flv1->flv2 + e⁻ flv3 flv³⁻˙ (Radical Trianion) flv2->flv3 + e⁻

Caption: Redox states of this compound showing stepwise electron transfer.

References

Optimizing solvent and electrolyte for Fluoflavine electrochemistry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the electrochemistry of Fluoflavine.

Troubleshooting Guides

This section addresses common problems encountered during this compound electrochemistry experiments in a question-and-answer format.

Question: My cyclic voltammogram (CV) shows distorted or broad peaks. What are the possible causes and solutions?

Answer: Distorted or broad peaks in the CV of this compound can arise from several factors:

  • High Uncompensated Resistance (iR drop): This is a common issue, especially in organic solvents which may have lower conductivity than aqueous solutions. It causes peaks to flatten and shift.

    • Solution:

      • Increase the concentration of the supporting electrolyte (e.g., (nBu4N)PF6) to 0.1 M or higher to improve solution conductivity.

      • Minimize the distance between the working electrode and the reference electrode tip.

      • Use a smaller working electrode to reduce the overall current.

      • Ensure all electrical connections to the potentiostat are secure and corrosion-free.

  • Slow Electron Transfer Kinetics: The intrinsic rate of electron transfer for the this compound redox couple might be slow.

    • Solution:

      • Vary the scan rate. Slower scan rates can sometimes improve the peak shape for quasi-reversible systems.

      • Ensure the surface of your working electrode is clean and properly polished. Contamination can inhibit electron transfer.

  • Analyte Adsorption or Precipitation: this compound or its reduced/oxidized forms may adsorb onto the electrode surface or precipitate out of solution, especially if its solubility changes with its oxidation state.[1]

    • Solution:

      • Clean the working electrode thoroughly between experiments.[1]

      • Consider using a different solvent in which all this compound species are highly soluble.

      • Stir the solution between scans to bring fresh analyte to the electrode surface.[1]

Question: I am observing unexpected peaks in my voltammogram. What is their origin?

Answer: Extraneous peaks can be due to:

  • Impurities: The this compound sample, solvent, or electrolyte may contain impurities that are electroactive in the potential window of interest.

    • Solution:

      • Use high-purity (e.g., HPLC or electrochemical grade) solvents and electrolytes.

      • Purify the this compound sample if necessary.

      • Run a background scan of the solvent and electrolyte without this compound to identify peaks from impurities.[2]

  • Solvent or Electrolyte Decomposition: Applying potentials beyond the solvent or electrolyte's electrochemical window will cause it to break down, generating additional peaks.

    • Solution:

      • Consult literature for the electrochemical window of your solvent/electrolyte system and restrict your potential range accordingly.

  • Presence of Oxygen: Dissolved oxygen is easily reduced and can show up as a significant peak, particularly in the negative potential range.

    • Solution:

      • De-gas your solution thoroughly with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.

Question: The signal in my experiment is very noisy. How can I improve the signal-to-noise ratio?

Answer: A noisy signal can obscure the features of your voltammogram. To reduce noise:

  • Solution:

    • Ensure proper grounding and shielding of your electrochemical setup to minimize electromagnetic interference from nearby equipment.

    • Check for loose cable connections between the electrodes and the potentiostat.

    • A defective or improperly assembled reference electrode can introduce noise. Check for air bubbles in the tip and ensure it is filled with the correct solution.

    • Decrease the scan rate. Slower scan rates often result in less noise.

Question: The current response decreases with each subsequent cycle in my CV. Why is this happening?

Answer: A decreasing current response over multiple cycles often indicates:

  • Electrode Passivation: The product of the redox reaction may be adsorbing onto the electrode surface, preventing further reaction of the analyte in the solution.

    • Solution: Clean the electrode between each experiment.

  • Analyte Degradation: The radical ions of this compound can be unstable under certain conditions and may undergo chemical reactions, leading to a decrease in the concentration of the electroactive species.

    • Solution:

      • Try a different solvent to see if it improves the stability of the generated radicals. For example, the flv¹⁻˙ radical has been noted to be unstable in THF under certain electrochemical conditions.[3]

      • Work at lower temperatures if possible.

      • Use faster scan rates to outrun the degradation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent and electrolyte combination for this compound electrochemistry?

A1: The optimal choice depends on the specific goals of your experiment. Here are some guidelines based on reported studies:

  • Tetrahydrofuran (THF) with 0.1 M (nBu4N)PF6 is a commonly used system, particularly for studying the reduction of neutral this compound (flv⁰).[2][3]

  • 1,2-Difluorobenzene with 0.1 M (nBu4N)PF6 has been successfully used for studying the oxidation of this compound complexes, especially when solubility in THF is poor.[3]

  • Dichloromethane (DCM) can also be used, for instance, in chemical oxidation studies.[3] The choice of solvent can significantly impact the solubility of this compound and the stability of its various redox states. It is advisable to test a few different aprotic, polar solvents to find the one that provides the best results for your specific compound and experimental conditions.

Q2: How can I determine the redox potentials of this compound accurately?

A2: To ensure accuracy and reproducibility, it is crucial to reference your potentials to a known standard.

  • Internal Standard: Ferrocene (Fc/Fc⁺) is the recommended internal standard for non-aqueous electrochemistry. Its redox potential is stable and well-defined. Report your potentials in Volts versus Fc/Fc⁺.

  • Reference Electrode: A stable reference electrode, such as a silver wire in a solution of AgNO₃ in the same solvent/electrolyte (a pseudo-reference electrode), should be used. Its potential should be calibrated against the ferrocene/ferrocenium couple at the end of each experiment.

Q3: My this compound sample is poorly soluble in the chosen solvent. What should I do?

A3: Poor solubility can lead to low currents and distorted voltammograms.

  • Consider switching to a different solvent. As mentioned, difluorobenzene was used as an alternative to THF when solubility was an issue for a this compound complex.[3]

  • Gently warming the solution may help, but be cautious as this could also increase the rate of any degradation reactions.

  • If studying a neutral this compound species, ensure it is fully dissolved before starting the experiment. Sonication can sometimes aid dissolution.

Q4: How can I confirm the identity of the species generated at different potentials?

A4: While cyclic voltammetry can identify redox events, it doesn't definitively identify the species. To do this, you can use spectroelectrochemistry.

  • UV-Vis Spectroelectrochemistry: By coupling an ultraviolet-visible (UV-Vis) spectrometer with your electrochemical cell, you can record the absorption spectra of the species generated at the electrode surface at different applied potentials. This can help identify the different oxidation states of this compound (e.g., flv⁰, flv¹⁻˙, flv²⁻, flv³⁻˙), as they often have distinct colors and spectra.

Data Presentation

Table 1: Electrochemical Data for this compound (flv⁰) and its Potassium Salt in THF.

CompoundRedox ProcessE₁/₂ (V vs. Fc/Fc⁺)SolventSupporting ElectrolyteReversibility
flv⁰flv⁰ / flv¹⁻˙-1.73THF0.1 M (nBu4N)PF6Reversible
flv⁰flv¹⁻˙ / flv²⁻-0.96THF0.1 M (nBu4N)PF6Reversible
--INVALID-LINK--flv¹⁻˙ / flv²⁻-1.608THF0.1 M (nBu4N)PF6Reversible
--INVALID-LINK--flv⁰ / flv¹⁻˙-0.902THF0.1 M (nBu4N)PF6Reversible

Data extracted from literature.[2][3]

Table 2: Electrochemical Data for a Dinuclear Yttrium-Fluoflavine Complex.

Compound/ProcessE₁/₂ (V vs. Fc/Fc⁺)SolventSupporting ElectrolyteReversibility
Oxidation of [(Cp*₂Y)₂(μ-flv²⁻)]-0.0951,2-Difluorobenzene0.1 M (nBu4N)PF6Quasi-reversible

Data extracted from literature.[3]

Experimental Protocols

Protocol 1: Cyclic Voltammetry of this compound
  • Preparation:

    • Prepare a 1-2 mM solution of your this compound compound in the chosen solvent (e.g., anhydrous THF).

    • Add the supporting electrolyte (e.g., 0.1 M (nBu4N)PF6) to the solution.

    • Polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry, rinse thoroughly with deionized water and then the solvent, and dry completely.

    • Assemble the three-electrode cell with the working electrode, a platinum wire counter electrode, and a Ag/Ag⁺ pseudo-reference electrode.

  • De-gassing:

    • Bubble a stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen. Maintain the inert atmosphere above the solution for the duration of the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial and Final Potentials: Define a potential window that brackets the expected redox events of this compound.

      • Scan Rate: Start with a typical scan rate of 100 mV/s.

      • Number of Cycles: Typically 1-3 cycles are sufficient.

    • Run a background scan on the solvent and electrolyte solution first.

    • Run the scan with the this compound solution.

  • Internal Referencing:

    • After the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram.

    • Calculate the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple and reference all your measured potentials to this value.

Protocol 2: UV-Vis Spectroelectrochemistry of this compound
  • Setup:

    • Use a specialized spectroelectrochemical cell with optically transparent windows and a transparent working electrode (e.g., a platinum mini-grid or indium tin oxide (ITO) coated glass).

    • Assemble the cell with the working, counter, and reference electrodes.

    • Place the cell in the sample compartment of a UV-Vis spectrometer, ensuring the light beam passes through the working electrode.

    • Connect the electrodes to a potentiostat.

  • Experiment:

    • Prepare the this compound solution as described in the CV protocol and add it to the cell.

    • Record an initial UV-Vis spectrum at the open-circuit potential.

    • Apply a series of potentials stepwise, holding at each potential for a sufficient time for the system to reach equilibrium (i.e., until the current stabilizes).

    • Record a UV-Vis spectrum at each potential step.

    • Monitor the changes in the absorption bands to identify the formation and disappearance of different redox species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound Solution (Solvent + Electrolyte) assemble_cell Assemble 3-Electrode Cell prep_sol->assemble_cell polish_we Polish & Clean Working Electrode polish_we->assemble_cell degas De-gas with Inert Gas assemble_cell->degas connect_pot Connect to Potentiostat degas->connect_pot run_cv Run Cyclic Voltammetry connect_pot->run_cv add_fc Add Ferrocene Standard run_cv->add_fc record_fc Record Ferrocene CV add_fc->record_fc analyze Analyze Data & Reference Potentials record_fc->analyze

Caption: Experimental workflow for a typical this compound cyclic voltammetry study.

fluoflavine_redox_states flv0 flv⁰ (Neutral) flv1 flv¹⁻˙ (Radical Anion) flv0->flv1 + e⁻ flv2 flv²⁻ (Dianion) flv1->flv2 + e⁻ flv3 flv³⁻˙ (Radical Trianion) flv2->flv3 + e⁻

Caption: Redox states of this compound showing stepwise electron transfer.

References

Resolving hyperfine structure in the EPR spectrum of Fluoflavine radicals.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on resolving the hyperfine structure in the EPR spectrum of Fluoflavine radicals.

Frequently Asked Questions (FAQs)

Q1: What is the significance of resolving the hyperfine structure of this compound radicals?

Resolving the hyperfine structure is crucial as it provides detailed information about the electronic structure and the environment of the unpaired electron in the this compound radical. The hyperfine coupling constants (HFCs) are directly proportional to the spin density of the unpaired electron at a particular magnetic nucleus (e.g., ¹H, ¹⁴N).[1][2] By analyzing these splittings, researchers can map the electron density distribution within the radical, which is essential for understanding its reactivity, stability, and interaction with other molecules.[1][2] This information is invaluable in fields like organic electronics and the design of single-molecule magnets.[1][3]

Q2: Which nuclei typically show hyperfine coupling in the EPR spectrum of this compound radicals?

The EPR spectra of this compound radicals commonly exhibit hyperfine coupling to ¹H (I=1/2) and ¹⁴N (I=1) nuclei within the this compound framework.[1][2] If the radical is part of a metal complex, coupling to the metal nucleus may also be observed, such as with ⁸⁹Y (I=1/2) in yttrium complexes.[1][2]

Q3: What is the typical g-value for a this compound radical?

For organic radicals like this compound, the g-value is typically close to that of a free electron (g ≈ 2.0023).[4] Deviations from this value can provide insights into the electronic environment and spin-orbit coupling effects within the molecule.[4][5]

Q4: How can I be sure that the observed EPR signal is from a this compound radical?

Confirmation can be achieved through a combination of experimental evidence and simulation. The g-value, the number of lines in the hyperfine structure, and the magnitude of the hyperfine coupling constants should be consistent with the expected structure of the this compound radical.[4] Isotopic substitution, for example, replacing ¹H with ²H (deuterium), can help assign specific hyperfine splittings.[6] Furthermore, simulating the EPR spectrum using software like EasySpin or SpinFit with predicted hyperfine coupling constants from DFT calculations can help validate the experimental spectrum.[1][2][7]

Q5: What is the role of variable-temperature EPR spectroscopy in studying this compound radicals?

Variable-temperature EPR spectroscopy is a powerful tool to study the electronic structure and spin density of radical complexes.[1][2] By analyzing the EPR signal intensity as a function of temperature, one can investigate the magnetic properties and potential interactions between paramagnetic centers.[1][2] Low-temperature (cryogenic) measurements are often employed to enhance spectral resolution by reducing thermal motion and can help trap and study short-lived radical species.[4]

Troubleshooting Guide

Problem: I am not observing any hyperfine splitting; all I see is a single broad line.

This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem:

  • Step 1: Check Your Sample Concentration.

    • Question: Is your sample concentration too high?

    • Answer: High concentrations of radicals can lead to spin-spin interactions, causing exchange broadening that obscures the hyperfine structure.[8] Try diluting your sample. A typical concentration range for good signal-to-noise without significant broadening in X-band EPR is 100-200 µM.[8]

  • Step 2: Optimize Spectrometer Parameters.

    • Question: Are your modulation amplitude and microwave power settings appropriate?

    • Answer:

      • Modulation Amplitude: If the modulation amplitude is larger than the hyperfine splitting, the fine structure will be washed out.[9] Start with a low modulation amplitude (e.g., 0.01 G) and gradually increase it to find the optimal value that gives good signal-to-noise without sacrificing resolution.

      • Microwave Power: High microwave power can lead to saturation of the EPR signal, which also causes line broadening.[9] Record the spectrum at a low microwave power (e.g., 1 mW) and check for signal saturation by progressively increasing the power.[9]

  • Step 3: Consider the Solvent and Temperature.

    • Question: Are you using an appropriate solvent, and is the sample at the right temperature?

    • Answer:

      • Solvent: For room temperature measurements, use a low-dielectric solvent to maintain a high resonator Q-factor and good sensitivity.[10] For frozen solution measurements, ensure the solvent forms a good glass upon freezing to avoid sample heterogeneity.[10]

      • Temperature: Molecular tumbling in solution can average out anisotropic interactions, but if the tumbling is in the intermediate regime, it can lead to line broadening. Recording the spectrum at a lower temperature (e.g., 77 K in liquid nitrogen) can slow down the tumbling and improve resolution.[4][9]

  • Step 4: Degas Your Sample.

    • Question: Have you removed dissolved oxygen from your sample?

    • Answer: Dissolved molecular oxygen is paramagnetic and can cause significant line broadening. Degas your sample thoroughly by freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution before freezing.

Problem: The observed hyperfine lines are too broad to be properly resolved.

  • Question: What can I do to narrow the linewidths?

  • Answer:

    • Reduce Modulation Amplitude: As mentioned above, a high modulation amplitude is a common cause of artificially broadened lines.[9]

    • Lower the Temperature: Cryogenic temperatures reduce motional broadening and can significantly sharpen the hyperfine lines.[4]

    • Use a Deuterated Solvent: If proton hyperfine couplings from the solvent are contributing to the linewidth, using a deuterated solvent can help to narrow the lines.

    • Check for Unresolved Splittings: The broad lines could be due to unresolved smaller hyperfine couplings. High-field EPR can sometimes help to resolve these smaller splittings.[5]

Problem: My simulated spectrum does not match the experimental data.

  • Question: How can I improve the fit of my simulation?

  • Answer:

    • Re-evaluate Hyperfine Coupling Constants (HFCs): The initial HFCs used in the simulation (perhaps from DFT calculations) may need to be adjusted to better fit the experimental data.[1][2]

    • Include All Relevant Nuclei: Ensure that you have included all magnetic nuclei that are expected to couple to the unpaired electron.

    • Consider Anisotropy: For frozen solution or solid-state samples, the g-value and HFCs can be anisotropic. Make sure your simulation software is set to simulate an anisotropic spectrum.[7]

    • Linewidth and Lineshape: Adjust the linewidth and lineshape (e.g., Gaussian vs. Lorentzian) in your simulation to match the experimental spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for Frozen Solution EPR

  • Dissolve the Sample: Dissolve the this compound radical sample in a suitable solvent that forms a good glass upon freezing (e.g., 2-methyltetrahydrofuran, toluene, or a mixture of solvents). The final concentration should ideally be in the range of 100-200 µM.[8]

  • Transfer to EPR Tube: Transfer the solution to a high-quality quartz EPR tube (e.g., 4 mm outer diameter). The sample height should be sufficient to fill the active volume of the EPR resonator (typically 3-4 cm).[10]

  • Degas the Sample: Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Freeze the sample in liquid nitrogen.

    • Apply a vacuum to the tube.

    • Thaw the sample to release dissolved gases.

    • Repeat this cycle two more times.

  • Seal the Tube: After the final cycle, seal the EPR tube under vacuum or an inert atmosphere.

  • Flash Freeze: Immediately freeze the sample in liquid nitrogen, ensuring a rapid and uniform freezing process to form a clear glass.[10] Store the sample in liquid nitrogen until measurement.

Protocol 2: Continuous Wave (CW) EPR Data Acquisition

  • Spectrometer Setup:

    • Insert the frozen sample into the pre-cooled EPR resonator.

    • Tune the spectrometer to the resonant frequency of the cavity.

  • Initial Parameter Settings (X-band):

    • Center Field: Set according to the expected g-value (for g ≈ 2, this is around 3400 G for X-band).

    • Sweep Width: Start with a wide sweep width (e.g., 100 G) to locate the signal, then narrow it to encompass the entire spectrum.

    • Microwave Frequency: Record the exact microwave frequency.

    • Microwave Power: Begin with a low power setting (e.g., 0.1 - 1 mW) to avoid saturation.[9]

    • Modulation Frequency: Typically 100 kHz.

    • Modulation Amplitude: Start with a low value (e.g., 0.1 G) and optimize for resolution and signal-to-noise.[9]

    • Time Constant and Conversion Time: Set appropriate values to achieve a good signal-to-noise ratio without distorting the lineshape. A good starting point is a time constant that is about one-tenth of the time taken to sweep through a single line.

  • Data Acquisition:

    • Record the spectrum.

    • Optimize the signal-to-noise ratio by adjusting the number of scans.

  • Saturation Study (Optional but Recommended):

    • Record a series of spectra at increasing microwave power levels to check for signal saturation. This helps in choosing a non-saturating power for accurate lineshape analysis.

Quantitative Data Summary

The following table summarizes experimentally determined and simulated hyperfine coupling constants (HFCs) for yttrium-fluoflavine radical complexes, as reported in the literature.[1][2]

Radical ComplexNucleusHyperfine Coupling Constant (MHz)Method
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (flv¹⁻•)¹⁴N7.90Simulation
⁸⁹Y3.90Simulation
¹H4.50Simulation
¹H1.30Simulation
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (flv³⁻•)¹⁴N5.85Simulation
⁸⁹Y1.0Simulation
¹H2.25Simulation
¹H1.0Simulation
Related Bbim³⁻• complex¹⁴N5.1Simulation
⁸⁹Y0.42Simulation

Visualizations

EPR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample B Degas Solution A->B C Transfer to EPR Tube B->C D Flash Freeze C->D E Tune Spectrometer D->E F Set Initial Parameters E->F G Acquire Spectrum F->G H Optimize Parameters (Modulation, Power) G->H H->G Re-acquire I Process Data (Baseline Correction, Integration) H->I J Simulate Spectrum I->J K Fit Simulation to Data J->K L Extract g-values and HFCs K->L

Caption: Workflow for an EPR experiment to resolve hyperfine structure.

Troubleshooting_Hyperfine Start Poor/No Hyperfine Resolution Conc Is sample concentration > 500 µM? Start->Conc ModAmp Is modulation amplitude > expected splitting? Conc->ModAmp No Dilute Dilute Sample Conc->Dilute Yes Power Is microwave power causing saturation? ModAmp->Power No ReduceMod Decrease Modulation Amplitude ModAmp->ReduceMod Yes Oxygen Is dissolved oxygen present? Power->Oxygen No ReducePower Decrease Microwave Power Power->ReducePower Yes Degas Degas Sample (Freeze-Pump-Thaw) Oxygen->Degas Yes Resolved Hyperfine Structure Resolved Oxygen->Resolved No Dilute->ModAmp ReduceMod->Power ReducePower->Oxygen Degas->Resolved

Caption: Troubleshooting logic for poor hyperfine resolution in EPR.

References

Resolving hyperfine structure in the EPR spectrum of Fluoflavine radicals.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on resolving the hyperfine structure in the EPR spectrum of Fluoflavine radicals.

Frequently Asked Questions (FAQs)

Q1: What is the significance of resolving the hyperfine structure of this compound radicals?

Resolving the hyperfine structure is crucial as it provides detailed information about the electronic structure and the environment of the unpaired electron in the this compound radical. The hyperfine coupling constants (HFCs) are directly proportional to the spin density of the unpaired electron at a particular magnetic nucleus (e.g., ¹H, ¹⁴N).[1][2] By analyzing these splittings, researchers can map the electron density distribution within the radical, which is essential for understanding its reactivity, stability, and interaction with other molecules.[1][2] This information is invaluable in fields like organic electronics and the design of single-molecule magnets.[1][3]

Q2: Which nuclei typically show hyperfine coupling in the EPR spectrum of this compound radicals?

The EPR spectra of this compound radicals commonly exhibit hyperfine coupling to ¹H (I=1/2) and ¹⁴N (I=1) nuclei within the this compound framework.[1][2] If the radical is part of a metal complex, coupling to the metal nucleus may also be observed, such as with ⁸⁹Y (I=1/2) in yttrium complexes.[1][2]

Q3: What is the typical g-value for a this compound radical?

For organic radicals like this compound, the g-value is typically close to that of a free electron (g ≈ 2.0023).[4] Deviations from this value can provide insights into the electronic environment and spin-orbit coupling effects within the molecule.[4][5]

Q4: How can I be sure that the observed EPR signal is from a this compound radical?

Confirmation can be achieved through a combination of experimental evidence and simulation. The g-value, the number of lines in the hyperfine structure, and the magnitude of the hyperfine coupling constants should be consistent with the expected structure of the this compound radical.[4] Isotopic substitution, for example, replacing ¹H with ²H (deuterium), can help assign specific hyperfine splittings.[6] Furthermore, simulating the EPR spectrum using software like EasySpin or SpinFit with predicted hyperfine coupling constants from DFT calculations can help validate the experimental spectrum.[1][2][7]

Q5: What is the role of variable-temperature EPR spectroscopy in studying this compound radicals?

Variable-temperature EPR spectroscopy is a powerful tool to study the electronic structure and spin density of radical complexes.[1][2] By analyzing the EPR signal intensity as a function of temperature, one can investigate the magnetic properties and potential interactions between paramagnetic centers.[1][2] Low-temperature (cryogenic) measurements are often employed to enhance spectral resolution by reducing thermal motion and can help trap and study short-lived radical species.[4]

Troubleshooting Guide

Problem: I am not observing any hyperfine splitting; all I see is a single broad line.

This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem:

  • Step 1: Check Your Sample Concentration.

    • Question: Is your sample concentration too high?

    • Answer: High concentrations of radicals can lead to spin-spin interactions, causing exchange broadening that obscures the hyperfine structure.[8] Try diluting your sample. A typical concentration range for good signal-to-noise without significant broadening in X-band EPR is 100-200 µM.[8]

  • Step 2: Optimize Spectrometer Parameters.

    • Question: Are your modulation amplitude and microwave power settings appropriate?

    • Answer:

      • Modulation Amplitude: If the modulation amplitude is larger than the hyperfine splitting, the fine structure will be washed out.[9] Start with a low modulation amplitude (e.g., 0.01 G) and gradually increase it to find the optimal value that gives good signal-to-noise without sacrificing resolution.

      • Microwave Power: High microwave power can lead to saturation of the EPR signal, which also causes line broadening.[9] Record the spectrum at a low microwave power (e.g., 1 mW) and check for signal saturation by progressively increasing the power.[9]

  • Step 3: Consider the Solvent and Temperature.

    • Question: Are you using an appropriate solvent, and is the sample at the right temperature?

    • Answer:

      • Solvent: For room temperature measurements, use a low-dielectric solvent to maintain a high resonator Q-factor and good sensitivity.[10] For frozen solution measurements, ensure the solvent forms a good glass upon freezing to avoid sample heterogeneity.[10]

      • Temperature: Molecular tumbling in solution can average out anisotropic interactions, but if the tumbling is in the intermediate regime, it can lead to line broadening. Recording the spectrum at a lower temperature (e.g., 77 K in liquid nitrogen) can slow down the tumbling and improve resolution.[4][9]

  • Step 4: Degas Your Sample.

    • Question: Have you removed dissolved oxygen from your sample?

    • Answer: Dissolved molecular oxygen is paramagnetic and can cause significant line broadening. Degas your sample thoroughly by freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution before freezing.

Problem: The observed hyperfine lines are too broad to be properly resolved.

  • Question: What can I do to narrow the linewidths?

  • Answer:

    • Reduce Modulation Amplitude: As mentioned above, a high modulation amplitude is a common cause of artificially broadened lines.[9]

    • Lower the Temperature: Cryogenic temperatures reduce motional broadening and can significantly sharpen the hyperfine lines.[4]

    • Use a Deuterated Solvent: If proton hyperfine couplings from the solvent are contributing to the linewidth, using a deuterated solvent can help to narrow the lines.

    • Check for Unresolved Splittings: The broad lines could be due to unresolved smaller hyperfine couplings. High-field EPR can sometimes help to resolve these smaller splittings.[5]

Problem: My simulated spectrum does not match the experimental data.

  • Question: How can I improve the fit of my simulation?

  • Answer:

    • Re-evaluate Hyperfine Coupling Constants (HFCs): The initial HFCs used in the simulation (perhaps from DFT calculations) may need to be adjusted to better fit the experimental data.[1][2]

    • Include All Relevant Nuclei: Ensure that you have included all magnetic nuclei that are expected to couple to the unpaired electron.

    • Consider Anisotropy: For frozen solution or solid-state samples, the g-value and HFCs can be anisotropic. Make sure your simulation software is set to simulate an anisotropic spectrum.[7]

    • Linewidth and Lineshape: Adjust the linewidth and lineshape (e.g., Gaussian vs. Lorentzian) in your simulation to match the experimental spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for Frozen Solution EPR

  • Dissolve the Sample: Dissolve the this compound radical sample in a suitable solvent that forms a good glass upon freezing (e.g., 2-methyltetrahydrofuran, toluene, or a mixture of solvents). The final concentration should ideally be in the range of 100-200 µM.[8]

  • Transfer to EPR Tube: Transfer the solution to a high-quality quartz EPR tube (e.g., 4 mm outer diameter). The sample height should be sufficient to fill the active volume of the EPR resonator (typically 3-4 cm).[10]

  • Degas the Sample: Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Freeze the sample in liquid nitrogen.

    • Apply a vacuum to the tube.

    • Thaw the sample to release dissolved gases.

    • Repeat this cycle two more times.

  • Seal the Tube: After the final cycle, seal the EPR tube under vacuum or an inert atmosphere.

  • Flash Freeze: Immediately freeze the sample in liquid nitrogen, ensuring a rapid and uniform freezing process to form a clear glass.[10] Store the sample in liquid nitrogen until measurement.

Protocol 2: Continuous Wave (CW) EPR Data Acquisition

  • Spectrometer Setup:

    • Insert the frozen sample into the pre-cooled EPR resonator.

    • Tune the spectrometer to the resonant frequency of the cavity.

  • Initial Parameter Settings (X-band):

    • Center Field: Set according to the expected g-value (for g ≈ 2, this is around 3400 G for X-band).

    • Sweep Width: Start with a wide sweep width (e.g., 100 G) to locate the signal, then narrow it to encompass the entire spectrum.

    • Microwave Frequency: Record the exact microwave frequency.

    • Microwave Power: Begin with a low power setting (e.g., 0.1 - 1 mW) to avoid saturation.[9]

    • Modulation Frequency: Typically 100 kHz.

    • Modulation Amplitude: Start with a low value (e.g., 0.1 G) and optimize for resolution and signal-to-noise.[9]

    • Time Constant and Conversion Time: Set appropriate values to achieve a good signal-to-noise ratio without distorting the lineshape. A good starting point is a time constant that is about one-tenth of the time taken to sweep through a single line.

  • Data Acquisition:

    • Record the spectrum.

    • Optimize the signal-to-noise ratio by adjusting the number of scans.

  • Saturation Study (Optional but Recommended):

    • Record a series of spectra at increasing microwave power levels to check for signal saturation. This helps in choosing a non-saturating power for accurate lineshape analysis.

Quantitative Data Summary

The following table summarizes experimentally determined and simulated hyperfine coupling constants (HFCs) for yttrium-fluoflavine radical complexes, as reported in the literature.[1][2]

Radical ComplexNucleusHyperfine Coupling Constant (MHz)Method
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (flv¹⁻•)¹⁴N7.90Simulation
⁸⁹Y3.90Simulation
¹H4.50Simulation
¹H1.30Simulation
[K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (flv³⁻•)¹⁴N5.85Simulation
⁸⁹Y1.0Simulation
¹H2.25Simulation
¹H1.0Simulation
Related Bbim³⁻• complex¹⁴N5.1Simulation
⁸⁹Y0.42Simulation

Visualizations

EPR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample B Degas Solution A->B C Transfer to EPR Tube B->C D Flash Freeze C->D E Tune Spectrometer D->E F Set Initial Parameters E->F G Acquire Spectrum F->G H Optimize Parameters (Modulation, Power) G->H H->G Re-acquire I Process Data (Baseline Correction, Integration) H->I J Simulate Spectrum I->J K Fit Simulation to Data J->K L Extract g-values and HFCs K->L

Caption: Workflow for an EPR experiment to resolve hyperfine structure.

Troubleshooting_Hyperfine Start Poor/No Hyperfine Resolution Conc Is sample concentration > 500 µM? Start->Conc ModAmp Is modulation amplitude > expected splitting? Conc->ModAmp No Dilute Dilute Sample Conc->Dilute Yes Power Is microwave power causing saturation? ModAmp->Power No ReduceMod Decrease Modulation Amplitude ModAmp->ReduceMod Yes Oxygen Is dissolved oxygen present? Power->Oxygen No ReducePower Decrease Microwave Power Power->ReducePower Yes Degas Degas Sample (Freeze-Pump-Thaw) Oxygen->Degas Yes Resolved Hyperfine Structure Resolved Oxygen->Resolved No Dilute->ModAmp ReduceMod->Power ReducePower->Oxygen Degas->Resolved

Caption: Troubleshooting logic for poor hyperfine resolution in EPR.

References

Technical Support Center: Handling and Storing Air-Sensitive Fluoflavine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing air-sensitive Fluoflavine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in air-sensitive this compound compounds?

A1: Degradation of air-sensitive this compound compounds, particularly radical species, can be observed through several indicators. These include a visible color change of the solid compound or its solution, a decrease or complete loss of expected fluorescence, and inconsistent results in spectroscopic analyses such as EPR for radical species or changes in the peaks of UV-vis spectra. In electrochemical measurements like cyclic voltammetry, the disappearance of reversible redox features or the appearance of irreversible ones can also signify decomposition.[1][2]

Q2: What is the recommended general procedure for storing air-sensitive this compound compounds?

A2: Air-sensitive this compound compounds should always be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.[1][2] The ideal storage location is within a glovebox with low oxygen and moisture levels. If a glovebox is not available, storing the compound in a sealed Schlenk flask or a vial with a gas-tight septum under a positive pressure of inert gas is a suitable alternative. For long-term storage, sealing the compound in a glass ampoule under vacuum or inert gas is the most secure method. It is also crucial to protect these compounds from light by using amber-colored vials or by wrapping the container in aluminum foil, and to store them at low temperatures as specified in the product's technical data sheet.

Q3: Can I handle air-sensitive this compound compounds on the benchtop?

A3: Handling of highly air-sensitive this compound compounds, especially radical species, on an open benchtop is strongly discouraged as it will likely lead to rapid decomposition. All manipulations, including weighing and preparing solutions, should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques. These techniques are essential for maintaining the integrity of the compound and ensuring the reproducibility of your experimental results.

Q4: What solvents are recommended for dissolving air-sensitive this compound compounds?

A4: The choice of solvent depends on the specific this compound derivative and the intended application. However, it is critical that any solvent used is anhydrous and deoxygenated. Common solvents for organometallic and air-sensitive compounds, such as tetrahydrofuran (B95107) (THF), toluene, or dichloromethane, should be rigorously dried and degassed before use. This can be achieved by distilling from an appropriate drying agent or by passing the solvent through a solvent purification system.

Troubleshooting Guides

Problem 1: My this compound compound changed color upon storage/dissolution.

  • Possible Cause 1: Exposure to Air/Moisture. Even brief exposure to atmospheric oxygen or moisture can cause oxidation or hydrolysis, leading to a color change.

  • Solution: Ensure that all handling and storage procedures are performed under strictly inert conditions. Re-evaluate your glovebox or Schlenk line technique for any potential leaks. Use freshly dried and degassed solvents for all dissolutions.

  • Possible Cause 2: Light-Induced Degradation. Some this compound derivatives may be sensitive to light.

  • Solution: Store the compound in an amber vial or wrap the container with aluminum foil to protect it from light. Conduct experiments in a darkened room or with light-protected glassware if necessary.

Problem 2: I am not observing the expected signal in my Electron Paramagnetic Resonance (EPR) spectroscopy for a this compound radical.

  • Possible Cause 1: Decomposition of the Radical Species. The radical may have decomposed due to exposure to air, moisture, or incompatible chemicals.

  • Solution: Prepare fresh samples under rigorously inert conditions. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous and deoxygenated solvents.

  • Possible Cause 2: Incorrect Sample Preparation. The concentration of the radical species may be too low, or the chosen solvent may be inappropriate for EPR measurements.

  • Solution: Prepare samples with a concentration of approximately 0.5 mmol/L for optimal signal detection.[1] Use solvents that are known to be compatible with your specific this compound radical and the conditions of the EPR experiment (e.g., THF or difluorobenzene).[1]

Problem 3: My reaction to synthesize a this compound derivative is failing or giving a low yield.

  • Possible Cause 1: Impure or Wet Reagents/Solvents. The presence of impurities, especially water, in your starting materials or solvents can inhibit the reaction or lead to side products.

  • Solution: Use high-purity, anhydrous reagents. Ensure all solvents are thoroughly dried and degassed prior to use.

  • Possible Cause 2: Inadequate Inert Atmosphere. Even small amounts of oxygen can interfere with reactions involving sensitive intermediates.

  • Solution: Use Schlenk line techniques or a glovebox to maintain a strict inert atmosphere throughout the entire reaction setup and duration. Ensure all joints in your glassware are well-sealed.

  • Possible Cause 3: Incorrect Reagent Stoichiometry or Addition Order. The precise ratio and order of addition of reagents can be critical for the success of the synthesis.

  • Solution: Carefully review the experimental protocol and ensure accurate measurement and addition of all reagents in the specified order.

Quantitative Data

The electrochemical stability of this compound compounds in different oxidation states can be assessed using cyclic voltammetry. The redox potentials provide a quantitative measure of the ease of oxidation or reduction of the compound.

Table 1: Redox Potentials of Selected this compound Species

Compound/SpeciesRedox ProcessPotential (V vs. Fc+/Fc)Solvent
flv⁰flv⁰/flv¹⁻•-0.961,2-difluorobenzene
flv⁰flv¹⁻•/flv²⁻-1.731,2-difluorobenzene
--INVALID-LINK-- (1)flv¹⁻•/flv²⁻-1.731,2-difluorobenzene
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)flv¹⁻•/flv²⁻-1.221,2-difluorobenzene
[(Cp₂Y)₂(μ-flv)] (3)flv¹⁻•/flv²⁻-1.821,2-difluorobenzene
[K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (4)flv²⁻/flv³⁻•-2.31THF

Data extracted from Demir et al., J. Am. Chem. Soc. 2024.[1] This table illustrates how the redox potentials of the this compound core are influenced by its coordination environment.

Experimental Protocols

Protocol 1: General Handling of Air-Sensitive this compound Solids in a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (O₂ and H₂O levels < 1 ppm). Bring the sealed container of the this compound compound, a spatula, a balance, and a clean, dry vial for weighing into the glovebox antechamber.

  • Inerting: Cycle the antechamber with the inert gas (e.g., three purge-and-refill cycles) to remove any atmospheric contaminants.

  • Transfer: Move the items into the main chamber of the glovebox.

  • Weighing: Carefully open the container of the this compound compound. Using the clean spatula, weigh the desired amount of the solid into the tared vial.

  • Sealing: Securely seal the vial containing the weighed compound and the original container.

  • Removal: Remove the sealed vial from the glovebox via the antechamber, again using the appropriate inerting cycles.

Protocol 2: Preparation of a Solution from an Air-Sensitive this compound Solid using Schlenk Line Technique

  • Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and seal it with a rubber septum while hot. Allow the flask to cool to room temperature under a positive pressure of inert gas (nitrogen or argon) connected to a Schlenk line.

  • Solid Transfer: In a glovebox, weigh the desired amount of the this compound solid into the prepared Schlenk flask. Seal the flask before removing it from the glovebox.

  • Solvent Preparation: Use a cannula or a gas-tight syringe to transfer the required volume of anhydrous, deoxygenated solvent from a solvent still or a bottle with a Sure/Seal™ septum into the Schlenk flask containing the solid.

  • Dissolution: Stir the mixture until the solid is completely dissolved. Maintain a positive pressure of inert gas throughout the process. The resulting solution is now ready for use in subsequent reactions.

Visualizations

experimental_workflow cluster_glovebox Glovebox Operations cluster_schlenk Schlenk Line Operations cluster_reaction Reaction Setup weigh Weigh this compound Solid prepare_flask Prepare Inert Atmosphere Flask weigh->prepare_flask Transfer Solid add_solvent Add Anhydrous/Degassed Solvent prepare_flask->add_solvent dissolve Dissolve Solid add_solvent->dissolve reaction Perform Reaction dissolve->reaction Transfer Solution

Caption: Experimental workflow for preparing a this compound solution.

troubleshooting_workflow start Unexpected Result (e.g., Color Change, No Product) check_inert Verify Inert Atmosphere (Glovebox/Schlenk Line) start->check_inert check_reagents Check Reagent/Solvent Purity (Anhydrous, Degassed) start->check_reagents check_light Assess Light Sensitivity start->check_light improve_inert Refine Inert Technique check_inert->improve_inert Issue Found retry Retry Experiment check_inert->retry No Issue purify_reagents Purify/Dry Reagents/Solvents check_reagents->purify_reagents Issue Found check_reagents->retry No Issue protect_light Use Amber Vials/Protect from Light check_light->protect_light Issue Found check_light->retry No Issue improve_inert->retry purify_reagents->retry protect_light->retry

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Handling and Storing Air-Sensitive Fluoflavine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing air-sensitive Fluoflavine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in air-sensitive this compound compounds?

A1: Degradation of air-sensitive this compound compounds, particularly radical species, can be observed through several indicators. These include a visible color change of the solid compound or its solution, a decrease or complete loss of expected fluorescence, and inconsistent results in spectroscopic analyses such as EPR for radical species or changes in the peaks of UV-vis spectra. In electrochemical measurements like cyclic voltammetry, the disappearance of reversible redox features or the appearance of irreversible ones can also signify decomposition.[1][2]

Q2: What is the recommended general procedure for storing air-sensitive this compound compounds?

A2: Air-sensitive this compound compounds should always be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.[1][2] The ideal storage location is within a glovebox with low oxygen and moisture levels. If a glovebox is not available, storing the compound in a sealed Schlenk flask or a vial with a gas-tight septum under a positive pressure of inert gas is a suitable alternative. For long-term storage, sealing the compound in a glass ampoule under vacuum or inert gas is the most secure method. It is also crucial to protect these compounds from light by using amber-colored vials or by wrapping the container in aluminum foil, and to store them at low temperatures as specified in the product's technical data sheet.

Q3: Can I handle air-sensitive this compound compounds on the benchtop?

A3: Handling of highly air-sensitive this compound compounds, especially radical species, on an open benchtop is strongly discouraged as it will likely lead to rapid decomposition. All manipulations, including weighing and preparing solutions, should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques. These techniques are essential for maintaining the integrity of the compound and ensuring the reproducibility of your experimental results.

Q4: What solvents are recommended for dissolving air-sensitive this compound compounds?

A4: The choice of solvent depends on the specific this compound derivative and the intended application. However, it is critical that any solvent used is anhydrous and deoxygenated. Common solvents for organometallic and air-sensitive compounds, such as tetrahydrofuran (THF), toluene, or dichloromethane, should be rigorously dried and degassed before use. This can be achieved by distilling from an appropriate drying agent or by passing the solvent through a solvent purification system.

Troubleshooting Guides

Problem 1: My this compound compound changed color upon storage/dissolution.

  • Possible Cause 1: Exposure to Air/Moisture. Even brief exposure to atmospheric oxygen or moisture can cause oxidation or hydrolysis, leading to a color change.

  • Solution: Ensure that all handling and storage procedures are performed under strictly inert conditions. Re-evaluate your glovebox or Schlenk line technique for any potential leaks. Use freshly dried and degassed solvents for all dissolutions.

  • Possible Cause 2: Light-Induced Degradation. Some this compound derivatives may be sensitive to light.

  • Solution: Store the compound in an amber vial or wrap the container with aluminum foil to protect it from light. Conduct experiments in a darkened room or with light-protected glassware if necessary.

Problem 2: I am not observing the expected signal in my Electron Paramagnetic Resonance (EPR) spectroscopy for a this compound radical.

  • Possible Cause 1: Decomposition of the Radical Species. The radical may have decomposed due to exposure to air, moisture, or incompatible chemicals.

  • Solution: Prepare fresh samples under rigorously inert conditions. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous and deoxygenated solvents.

  • Possible Cause 2: Incorrect Sample Preparation. The concentration of the radical species may be too low, or the chosen solvent may be inappropriate for EPR measurements.

  • Solution: Prepare samples with a concentration of approximately 0.5 mmol/L for optimal signal detection.[1] Use solvents that are known to be compatible with your specific this compound radical and the conditions of the EPR experiment (e.g., THF or difluorobenzene).[1]

Problem 3: My reaction to synthesize a this compound derivative is failing or giving a low yield.

  • Possible Cause 1: Impure or Wet Reagents/Solvents. The presence of impurities, especially water, in your starting materials or solvents can inhibit the reaction or lead to side products.

  • Solution: Use high-purity, anhydrous reagents. Ensure all solvents are thoroughly dried and degassed prior to use.

  • Possible Cause 2: Inadequate Inert Atmosphere. Even small amounts of oxygen can interfere with reactions involving sensitive intermediates.

  • Solution: Use Schlenk line techniques or a glovebox to maintain a strict inert atmosphere throughout the entire reaction setup and duration. Ensure all joints in your glassware are well-sealed.

  • Possible Cause 3: Incorrect Reagent Stoichiometry or Addition Order. The precise ratio and order of addition of reagents can be critical for the success of the synthesis.

  • Solution: Carefully review the experimental protocol and ensure accurate measurement and addition of all reagents in the specified order.

Quantitative Data

The electrochemical stability of this compound compounds in different oxidation states can be assessed using cyclic voltammetry. The redox potentials provide a quantitative measure of the ease of oxidation or reduction of the compound.

Table 1: Redox Potentials of Selected this compound Species

Compound/SpeciesRedox ProcessPotential (V vs. Fc+/Fc)Solvent
flv⁰flv⁰/flv¹⁻•-0.961,2-difluorobenzene
flv⁰flv¹⁻•/flv²⁻-1.731,2-difluorobenzene
--INVALID-LINK-- (1)flv¹⁻•/flv²⁻-1.731,2-difluorobenzene
[(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2)flv¹⁻•/flv²⁻-1.221,2-difluorobenzene
[(Cp₂Y)₂(μ-flv)] (3)flv¹⁻•/flv²⁻-1.821,2-difluorobenzene
[K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (4)flv²⁻/flv³⁻•-2.31THF

Data extracted from Demir et al., J. Am. Chem. Soc. 2024.[1] This table illustrates how the redox potentials of the this compound core are influenced by its coordination environment.

Experimental Protocols

Protocol 1: General Handling of Air-Sensitive this compound Solids in a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (O₂ and H₂O levels < 1 ppm). Bring the sealed container of the this compound compound, a spatula, a balance, and a clean, dry vial for weighing into the glovebox antechamber.

  • Inerting: Cycle the antechamber with the inert gas (e.g., three purge-and-refill cycles) to remove any atmospheric contaminants.

  • Transfer: Move the items into the main chamber of the glovebox.

  • Weighing: Carefully open the container of the this compound compound. Using the clean spatula, weigh the desired amount of the solid into the tared vial.

  • Sealing: Securely seal the vial containing the weighed compound and the original container.

  • Removal: Remove the sealed vial from the glovebox via the antechamber, again using the appropriate inerting cycles.

Protocol 2: Preparation of a Solution from an Air-Sensitive this compound Solid using Schlenk Line Technique

  • Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and seal it with a rubber septum while hot. Allow the flask to cool to room temperature under a positive pressure of inert gas (nitrogen or argon) connected to a Schlenk line.

  • Solid Transfer: In a glovebox, weigh the desired amount of the this compound solid into the prepared Schlenk flask. Seal the flask before removing it from the glovebox.

  • Solvent Preparation: Use a cannula or a gas-tight syringe to transfer the required volume of anhydrous, deoxygenated solvent from a solvent still or a bottle with a Sure/Seal™ septum into the Schlenk flask containing the solid.

  • Dissolution: Stir the mixture until the solid is completely dissolved. Maintain a positive pressure of inert gas throughout the process. The resulting solution is now ready for use in subsequent reactions.

Visualizations

experimental_workflow cluster_glovebox Glovebox Operations cluster_schlenk Schlenk Line Operations cluster_reaction Reaction Setup weigh Weigh this compound Solid prepare_flask Prepare Inert Atmosphere Flask weigh->prepare_flask Transfer Solid add_solvent Add Anhydrous/Degassed Solvent prepare_flask->add_solvent dissolve Dissolve Solid add_solvent->dissolve reaction Perform Reaction dissolve->reaction Transfer Solution

Caption: Experimental workflow for preparing a this compound solution.

troubleshooting_workflow start Unexpected Result (e.g., Color Change, No Product) check_inert Verify Inert Atmosphere (Glovebox/Schlenk Line) start->check_inert check_reagents Check Reagent/Solvent Purity (Anhydrous, Degassed) start->check_reagents check_light Assess Light Sensitivity start->check_light improve_inert Refine Inert Technique check_inert->improve_inert Issue Found retry Retry Experiment check_inert->retry No Issue purify_reagents Purify/Dry Reagents/Solvents check_reagents->purify_reagents Issue Found check_reagents->retry No Issue protect_light Use Amber Vials/Protect from Light check_light->protect_light Issue Found check_light->retry No Issue improve_inert->retry purify_reagents->retry protect_light->retry

Caption: Troubleshooting logic for unexpected experimental results.

References

How to prevent degradation of Fluoflavine during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of Fluoflavine to minimize its degradation during experiments. Given that this compound is a redox-active compound, careful consideration of experimental conditions is crucial to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (also known as ML-090) is a selective inhibitor of NOX1 (NADPH oxidase 1) with an IC50 of 90 nM.[1] Its utility in research, particularly in studies involving oxidative stress and signaling pathways, depends on its structural integrity. Degradation of this compound can lead to a loss of inhibitory activity and the potential formation of confounding artifacts in your experiments.

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a flavin-like molecule and its redox activity, the primary factors likely to cause degradation are:

  • Light Exposure: Flavin compounds are notoriously sensitive to light, which can induce photochemical reactions and degradation.

  • Oxidative Stress: As a redox-active molecule, this compound may be susceptible to degradation by reactive oxygen species (ROS) present in the experimental system.[2]

  • pH: Extreme pH conditions can affect the stability of many organic molecules, including those with structures similar to this compound.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Presence of Reducing or Oxidizing Agents: The redox-active nature of this compound suggests that it may interact with strong reducing or oxidizing agents in your experimental setup.[3][4][5][6][7]

Q3: How should I store this compound?

For optimal stability, this compound should be stored under the following conditions:

Storage FormatRecommended TemperatureDurationAdditional Notes
Powder-20°C3 yearsProtect from light.
In solvent-80°C6 monthsAliquot to avoid repeat freeze-thaw cycles. Protect from light.
In solvent-20°C1 monthFor shorter-term storage. Protect from light.

Data derived from supplier recommendations.[1]

Q4: What is the best solvent for dissolving this compound?

The choice of solvent can impact stability. It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as DMSO. For aqueous-based experiments, further dilutions should be made in a buffer that is compatible with your experimental system, immediately before use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity over time. Degradation of this compound in stock solution or working solution.1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 2. Protect all solutions from light by using amber vials or wrapping containers in foil. 3. Prepare working solutions immediately before each experiment.
High background signal or unexpected results in cell-based assays. This compound degradation products may be interfering with the assay.1. Confirm the purity of your this compound stock using an appropriate analytical method (e.g., HPLC) if possible. 2. Minimize the incubation time of this compound with cells to what is necessary for its biological effect. 3. Run a vehicle control (solvent without this compound) and a "degraded this compound" control (a solution intentionally exposed to light) to assess potential artifacts.
Variability between experimental replicates. Inconsistent handling of this compound leading to variable degradation.1. Standardize the protocol for preparing and handling this compound solutions, ensuring consistent light protection and timing. 2. Ensure all researchers in the lab are following the same handling procedures.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize the degradation of this compound during its preparation for in vitro experiments.

  • Reagent Preparation:

    • Allow the sealed vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

    • Use high-purity, anhydrous DMSO to prepare the stock solution.

  • Stock Solution Preparation (e.g., 10 mM):

    • In a darkened room or under a protective light cover, dissolve the appropriate amount of this compound powder in DMSO to achieve the desired stock concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber vials or cryotubes wrapped in foil.

    • Store the aliquots at -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Immediately before use, dilute the stock solution to the final working concentration in your pre-chilled experimental buffer (e.g., PBS, cell culture medium).

    • Use the working solution as quickly as possible, ideally within 1-2 hours of preparation.

Experimental Workflow for a Cell-Based Assay

This workflow illustrates the key steps to prevent this compound degradation during a typical cell-based experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (DMSO, dark conditions) aliquot Aliquot & Store at -80°C (light-protected vials) prep_stock->aliquot thaw Thaw Single Aliquot (protect from light) aliquot->thaw dilute Prepare Working Solution (in pre-chilled buffer) thaw->dilute treat Treat Cells (immediately after dilution) dilute->treat incubate Incubate (minimal necessary time) treat->incubate measure Measure Experimental Endpoint incubate->measure G cluster_pathway NOX1 Signaling Pathway cluster_intervention Experimental Intervention agonist Agonist (e.g., Ang II) receptor Receptor agonist->receptor NOX1 NOX1 receptor->NOX1 ROS ROS (O2•−, H2O2) NOX1->ROS O2 downstream Downstream Signaling (e.g., MAPK, NF-κB) ROS->downstream response Cellular Response (e.g., proliferation, inflammation) downstream->response This compound Intact this compound This compound->NOX1 Inhibition Degraded_this compound Degraded this compound Degraded_this compound->NOX1 Loss of Inhibition

References

How to prevent degradation of Fluoflavine during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of Fluoflavine to minimize its degradation during experiments. Given that this compound is a redox-active compound, careful consideration of experimental conditions is crucial to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (also known as ML-090) is a selective inhibitor of NOX1 (NADPH oxidase 1) with an IC50 of 90 nM.[1] Its utility in research, particularly in studies involving oxidative stress and signaling pathways, depends on its structural integrity. Degradation of this compound can lead to a loss of inhibitory activity and the potential formation of confounding artifacts in your experiments.

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a flavin-like molecule and its redox activity, the primary factors likely to cause degradation are:

  • Light Exposure: Flavin compounds are notoriously sensitive to light, which can induce photochemical reactions and degradation.

  • Oxidative Stress: As a redox-active molecule, this compound may be susceptible to degradation by reactive oxygen species (ROS) present in the experimental system.[2]

  • pH: Extreme pH conditions can affect the stability of many organic molecules, including those with structures similar to this compound.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Presence of Reducing or Oxidizing Agents: The redox-active nature of this compound suggests that it may interact with strong reducing or oxidizing agents in your experimental setup.[3][4][5][6][7]

Q3: How should I store this compound?

For optimal stability, this compound should be stored under the following conditions:

Storage FormatRecommended TemperatureDurationAdditional Notes
Powder-20°C3 yearsProtect from light.
In solvent-80°C6 monthsAliquot to avoid repeat freeze-thaw cycles. Protect from light.
In solvent-20°C1 monthFor shorter-term storage. Protect from light.

Data derived from supplier recommendations.[1]

Q4: What is the best solvent for dissolving this compound?

The choice of solvent can impact stability. It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as DMSO. For aqueous-based experiments, further dilutions should be made in a buffer that is compatible with your experimental system, immediately before use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity over time. Degradation of this compound in stock solution or working solution.1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 2. Protect all solutions from light by using amber vials or wrapping containers in foil. 3. Prepare working solutions immediately before each experiment.
High background signal or unexpected results in cell-based assays. This compound degradation products may be interfering with the assay.1. Confirm the purity of your this compound stock using an appropriate analytical method (e.g., HPLC) if possible. 2. Minimize the incubation time of this compound with cells to what is necessary for its biological effect. 3. Run a vehicle control (solvent without this compound) and a "degraded this compound" control (a solution intentionally exposed to light) to assess potential artifacts.
Variability between experimental replicates. Inconsistent handling of this compound leading to variable degradation.1. Standardize the protocol for preparing and handling this compound solutions, ensuring consistent light protection and timing. 2. Ensure all researchers in the lab are following the same handling procedures.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize the degradation of this compound during its preparation for in vitro experiments.

  • Reagent Preparation:

    • Allow the sealed vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

    • Use high-purity, anhydrous DMSO to prepare the stock solution.

  • Stock Solution Preparation (e.g., 10 mM):

    • In a darkened room or under a protective light cover, dissolve the appropriate amount of this compound powder in DMSO to achieve the desired stock concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber vials or cryotubes wrapped in foil.

    • Store the aliquots at -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Immediately before use, dilute the stock solution to the final working concentration in your pre-chilled experimental buffer (e.g., PBS, cell culture medium).

    • Use the working solution as quickly as possible, ideally within 1-2 hours of preparation.

Experimental Workflow for a Cell-Based Assay

This workflow illustrates the key steps to prevent this compound degradation during a typical cell-based experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (DMSO, dark conditions) aliquot Aliquot & Store at -80°C (light-protected vials) prep_stock->aliquot thaw Thaw Single Aliquot (protect from light) aliquot->thaw dilute Prepare Working Solution (in pre-chilled buffer) thaw->dilute treat Treat Cells (immediately after dilution) dilute->treat incubate Incubate (minimal necessary time) treat->incubate measure Measure Experimental Endpoint incubate->measure G cluster_pathway NOX1 Signaling Pathway cluster_intervention Experimental Intervention agonist Agonist (e.g., Ang II) receptor Receptor agonist->receptor NOX1 NOX1 receptor->NOX1 ROS ROS (O2•−, H2O2) NOX1->ROS O2 downstream Downstream Signaling (e.g., MAPK, NF-κB) ROS->downstream response Cellular Response (e.g., proliferation, inflammation) downstream->response This compound Intact this compound This compound->NOX1 Inhibition Degraded_this compound Degraded this compound Degraded_this compound->NOX1 Loss of Inhibition

References

Technical Support Center: Optimizing Fluoflavine-Metal Complexation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for fluoflavine-metal complexation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the success of this compound-metal complexation?

A1: Several factors are critical for successful complexation. These include the oxidation state of the this compound ligand, the choice of metal ion and its precursors, the solvent system, the reaction temperature, and the presence of a suitable reducing or oxidizing agent to achieve the desired this compound radical state.[1][2][3] The purity of reagents and maintenance of an inert atmosphere are also crucial, as many radical species are sensitive to air and moisture.[4]

Q2: How can I confirm that the this compound-metal complex has formed successfully?

A2: Successful complex formation can be confirmed through a combination of spectroscopic and analytical techniques. Key methods include:

  • Single-crystal X-ray diffraction: Provides unambiguous structural characterization.[1][2][3]

  • Electron Paramagnetic Resonance (EPR) spectroscopy: Essential for characterizing paramagnetic species, such as this compound radical complexes.[1][2][3]

  • Cyclic Voltammetry (CV): To study the redox properties of the this compound ligand and its metal complexes.[1][5]

  • UV-Vis Spectroscopy: Changes in the absorption spectra, such as bathochromic shifts (shifts to longer wavelengths), can indicate complex formation.[6][7]

  • Infrared (IR) Spectroscopy: Shifts in vibrational frequencies, particularly of the carbonyl groups, can indicate coordination with a metal ion.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing diamagnetic complexes.[1][6]

Q3: What are the common coordination sites for metal ions on the this compound molecule?

A3: For flavin derivatives, metal chelation commonly occurs at the N(5) and O(4) positions of the isoalloxazine ring system.[7][8][9] This bidentate coordination creates a stable chelate ring with the metal ion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired complex Incomplete reaction; Unsuitable solvent; Inappropriate temperature; Impure reagents; Presence of oxygen or moisture.Systematically screen a range of reaction times and temperatures.[4] Experiment with different solvents or solvent mixtures to improve solubility and reactivity.[4] Ensure all reagents are pure and dry, and that the reaction is carried out under a strictly inert atmosphere (e.g., in a glovebox).[4]
Formation of an unexpected product Incorrect stoichiometry of reactants; Unintended side reactions; Instability of the desired complex under the reaction conditions.Carefully control the stoichiometry of the this compound ligand, metal precursor, and any reducing/oxidizing agents. Characterize the unexpected product to understand the reaction pathway. Consider modifying the reaction conditions (e.g., lower temperature) to improve selectivity.
Difficulty in isolating and crystallizing the product Product is highly soluble in the reaction solvent; Product is an oil or amorphous solid; Presence of impurities hindering crystallization.Try different crystallization techniques such as slow evaporation, vapor diffusion with an anti-solvent, or cooling. Screen a variety of solvent/anti-solvent systems. Purify the crude product using techniques like column chromatography or recrystallization before attempting final crystallization.
EPR spectrum is weak or shows no signal for a suspected radical complex The complex is diamagnetic; The concentration of the paramagnetic species is too low; The sample has degraded.Confirm the synthesis of the radical species using another technique like UV-Vis spectroscopy. Increase the concentration of the sample for EPR measurement. Prepare a fresh sample and measure immediately, ensuring it is protected from air and light.
Inconsistent results between experimental batches Variation in reagent quality; Subtle changes in reaction setup or conditions; Contamination.Use reagents from the same batch for a series of experiments. Standardize the experimental protocol and meticulously document all parameters. Thoroughly clean all glassware and ensure the inert atmosphere is of high purity.

Experimental Protocols

Synthesis of a this compound Radical Anion (K(crypt-222))

This protocol is adapted from the synthesis of a bottleable this compound radical anion.[1][5]

Materials:

  • This compound (flv⁰)

  • Potassium graphite (B72142) (KC₈)

  • 2.2.2-Cryptand (crypt-222)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an inert atmosphere glovebox, dissolve this compound (flv⁰) in anhydrous THF.

  • In a separate vial, add one equivalent of potassium graphite (KC₈) to a solution of 2.2.2-cryptand in anhydrous THF.

  • Slowly add the this compound solution to the KC₈/crypt-222 mixture.

  • Stir the reaction mixture at room temperature. A color change to dark blue should be observed.

  • Concentrate the resulting solution and cool to -35 °C for several days to induce crystallization.

  • Collect the dark blue single crystals of --INVALID-LINK--.

General Protocol for this compound-Yttrium Complexation

The following is a generalized procedure based on the synthesis of dinuclear yttrium complexes with this compound.[1][5]

Materials:

  • This compound radical anion salt (e.g., --INVALID-LINK--)

  • Yttrium precursor (e.g., Cp₂Y(BPh₄), where Cp = pentamethylcyclopentadienyl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an inert atmosphere glovebox, dissolve the yttrium precursor in anhydrous THF.

  • In a separate vial, dissolve the this compound radical anion salt in anhydrous THF.

  • Slowly add the this compound radical solution to the yttrium precursor solution.

  • An immediate color change (e.g., to orange-red with green fluorescence) and the formation of a precipitate (e.g., KBPh₄) may be observed.[1]

  • Stir the reaction mixture for a specified time at room temperature.

  • Filter off any precipitate.

  • The resulting complex can be isolated from the filtrate, often by crystallization from a suitable solvent like dichloromethane (B109758) (DCM) at low temperatures.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound-Metal Complexation cluster_ligand Ligand Preparation cluster_complexation Complexation Reaction cluster_workup Isolation and Purification cluster_characterization Characterization start Start with this compound (flv⁰) reduction One-electron reduction (e.g., with KC₈) start->reduction ligand Isolate this compound Radical Anion (flv¹⁻•) reduction->ligand react Combine Ligand and Metal Precursor under Inert Atmosphere ligand->react metal Prepare Metal Precursor Solution (e.g., Yttrium salt in THF) metal->react stir Stir at Room Temperature react->stir filter Filter to remove byproducts stir->filter crystallize Crystallize from suitable solvent (e.g., DCM at -35°C) filter->crystallize isolate Isolate Crystalline Product crystallize->isolate xrd Single-Crystal X-ray Diffraction isolate->xrd Confirm Structure epr EPR Spectroscopy isolate->epr Confirm Radical Nature cv Cyclic Voltammetry isolate->cv Assess Redox Properties

Caption: Workflow for the synthesis and characterization of a this compound-metal complex.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield cluster_check1 Initial Checks cluster_optimization Parameter Optimization cluster_analysis Analysis of Byproducts start Low or No Yield Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_atmosphere Ensure Strictly Inert Atmosphere start->check_atmosphere opt_solvent Screen Different Solvents or Solvent Mixtures check_reagents->opt_solvent check_atmosphere->opt_solvent opt_temp_time Systematically Vary Temperature and Reaction Time opt_solvent->opt_temp_time analyze_side_products Isolate and Characterize Byproducts opt_temp_time->analyze_side_products If yield is still low success Improved Yield opt_temp_time->success understand_pathway Deduce Side Reaction Pathways analyze_side_products->understand_pathway understand_pathway->opt_solvent Re-optimize conditions

Caption: A logical workflow for troubleshooting low reaction yields in complexation reactions.

References

Technical Support Center: Optimizing Fluoflavine-Metal Complexation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for fluoflavine-metal complexation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the success of this compound-metal complexation?

A1: Several factors are critical for successful complexation. These include the oxidation state of the this compound ligand, the choice of metal ion and its precursors, the solvent system, the reaction temperature, and the presence of a suitable reducing or oxidizing agent to achieve the desired this compound radical state.[1][2][3] The purity of reagents and maintenance of an inert atmosphere are also crucial, as many radical species are sensitive to air and moisture.[4]

Q2: How can I confirm that the this compound-metal complex has formed successfully?

A2: Successful complex formation can be confirmed through a combination of spectroscopic and analytical techniques. Key methods include:

  • Single-crystal X-ray diffraction: Provides unambiguous structural characterization.[1][2][3]

  • Electron Paramagnetic Resonance (EPR) spectroscopy: Essential for characterizing paramagnetic species, such as this compound radical complexes.[1][2][3]

  • Cyclic Voltammetry (CV): To study the redox properties of the this compound ligand and its metal complexes.[1][5]

  • UV-Vis Spectroscopy: Changes in the absorption spectra, such as bathochromic shifts (shifts to longer wavelengths), can indicate complex formation.[6][7]

  • Infrared (IR) Spectroscopy: Shifts in vibrational frequencies, particularly of the carbonyl groups, can indicate coordination with a metal ion.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing diamagnetic complexes.[1][6]

Q3: What are the common coordination sites for metal ions on the this compound molecule?

A3: For flavin derivatives, metal chelation commonly occurs at the N(5) and O(4) positions of the isoalloxazine ring system.[7][8][9] This bidentate coordination creates a stable chelate ring with the metal ion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired complex Incomplete reaction; Unsuitable solvent; Inappropriate temperature; Impure reagents; Presence of oxygen or moisture.Systematically screen a range of reaction times and temperatures.[4] Experiment with different solvents or solvent mixtures to improve solubility and reactivity.[4] Ensure all reagents are pure and dry, and that the reaction is carried out under a strictly inert atmosphere (e.g., in a glovebox).[4]
Formation of an unexpected product Incorrect stoichiometry of reactants; Unintended side reactions; Instability of the desired complex under the reaction conditions.Carefully control the stoichiometry of the this compound ligand, metal precursor, and any reducing/oxidizing agents. Characterize the unexpected product to understand the reaction pathway. Consider modifying the reaction conditions (e.g., lower temperature) to improve selectivity.
Difficulty in isolating and crystallizing the product Product is highly soluble in the reaction solvent; Product is an oil or amorphous solid; Presence of impurities hindering crystallization.Try different crystallization techniques such as slow evaporation, vapor diffusion with an anti-solvent, or cooling. Screen a variety of solvent/anti-solvent systems. Purify the crude product using techniques like column chromatography or recrystallization before attempting final crystallization.
EPR spectrum is weak or shows no signal for a suspected radical complex The complex is diamagnetic; The concentration of the paramagnetic species is too low; The sample has degraded.Confirm the synthesis of the radical species using another technique like UV-Vis spectroscopy. Increase the concentration of the sample for EPR measurement. Prepare a fresh sample and measure immediately, ensuring it is protected from air and light.
Inconsistent results between experimental batches Variation in reagent quality; Subtle changes in reaction setup or conditions; Contamination.Use reagents from the same batch for a series of experiments. Standardize the experimental protocol and meticulously document all parameters. Thoroughly clean all glassware and ensure the inert atmosphere is of high purity.

Experimental Protocols

Synthesis of a this compound Radical Anion (K(crypt-222))

This protocol is adapted from the synthesis of a bottleable this compound radical anion.[1][5]

Materials:

  • This compound (flv⁰)

  • Potassium graphite (KC₈)

  • 2.2.2-Cryptand (crypt-222)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an inert atmosphere glovebox, dissolve this compound (flv⁰) in anhydrous THF.

  • In a separate vial, add one equivalent of potassium graphite (KC₈) to a solution of 2.2.2-cryptand in anhydrous THF.

  • Slowly add the this compound solution to the KC₈/crypt-222 mixture.

  • Stir the reaction mixture at room temperature. A color change to dark blue should be observed.

  • Concentrate the resulting solution and cool to -35 °C for several days to induce crystallization.

  • Collect the dark blue single crystals of --INVALID-LINK--.

General Protocol for this compound-Yttrium Complexation

The following is a generalized procedure based on the synthesis of dinuclear yttrium complexes with this compound.[1][5]

Materials:

  • This compound radical anion salt (e.g., --INVALID-LINK--)

  • Yttrium precursor (e.g., Cp₂Y(BPh₄), where Cp = pentamethylcyclopentadienyl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an inert atmosphere glovebox, dissolve the yttrium precursor in anhydrous THF.

  • In a separate vial, dissolve the this compound radical anion salt in anhydrous THF.

  • Slowly add the this compound radical solution to the yttrium precursor solution.

  • An immediate color change (e.g., to orange-red with green fluorescence) and the formation of a precipitate (e.g., KBPh₄) may be observed.[1]

  • Stir the reaction mixture for a specified time at room temperature.

  • Filter off any precipitate.

  • The resulting complex can be isolated from the filtrate, often by crystallization from a suitable solvent like dichloromethane (DCM) at low temperatures.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound-Metal Complexation cluster_ligand Ligand Preparation cluster_complexation Complexation Reaction cluster_workup Isolation and Purification cluster_characterization Characterization start Start with this compound (flv⁰) reduction One-electron reduction (e.g., with KC₈) start->reduction ligand Isolate this compound Radical Anion (flv¹⁻•) reduction->ligand react Combine Ligand and Metal Precursor under Inert Atmosphere ligand->react metal Prepare Metal Precursor Solution (e.g., Yttrium salt in THF) metal->react stir Stir at Room Temperature react->stir filter Filter to remove byproducts stir->filter crystallize Crystallize from suitable solvent (e.g., DCM at -35°C) filter->crystallize isolate Isolate Crystalline Product crystallize->isolate xrd Single-Crystal X-ray Diffraction isolate->xrd Confirm Structure epr EPR Spectroscopy isolate->epr Confirm Radical Nature cv Cyclic Voltammetry isolate->cv Assess Redox Properties

Caption: Workflow for the synthesis and characterization of a this compound-metal complex.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield cluster_check1 Initial Checks cluster_optimization Parameter Optimization cluster_analysis Analysis of Byproducts start Low or No Yield Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_atmosphere Ensure Strictly Inert Atmosphere start->check_atmosphere opt_solvent Screen Different Solvents or Solvent Mixtures check_reagents->opt_solvent check_atmosphere->opt_solvent opt_temp_time Systematically Vary Temperature and Reaction Time opt_solvent->opt_temp_time analyze_side_products Isolate and Characterize Byproducts opt_temp_time->analyze_side_products If yield is still low success Improved Yield opt_temp_time->success understand_pathway Deduce Side Reaction Pathways analyze_side_products->understand_pathway understand_pathway->opt_solvent Re-optimize conditions

Caption: A logical workflow for troubleshooting low reaction yields in complexation reactions.

References

Validation & Comparative

A Comparative Guide to the Confirmation of Fluoflavine Radical Anion Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of fluoflavine radical anions is a critical event in various biochemical and synthetic processes. Accurate confirmation of their presence is paramount for understanding reaction mechanisms and developing novel therapeutics. This guide provides a comparative overview of the primary analytical techniques used to identify and characterize these transient species, supported by experimental data and detailed protocols.

The definitive confirmation of this compound radical anion formation relies on a combination of spectroscopic and electrochemical techniques. The most powerful methods include Electron Paramagnetic Resonance (EPR) Spectroscopy, Cyclic Voltammetry (CV), and Ultraviolet-Visible (UV-vis) Spectroelectrochemistry. Each technique provides unique and complementary evidence for the existence and electronic structure of these radical species.[1][2][3][4][5]

Electron Paramagnetic Resonance (EPR) Spectroscopy: The Gold Standard

EPR spectroscopy is the most direct method for detecting and characterizing paramagnetic species like radical anions.[6] It provides information about the electronic environment of the unpaired electron, offering insights into its delocalization and interaction with nearby magnetic nuclei.

A typical experimental setup for the EPR analysis of this compound radical anions involves the following steps:

  • Sample Preparation: Prepare a ~0.5 mmol/L solution of the this compound compound in a suitable solvent such as tetrahydrofuran (B95107) (THF) or 1,2-difluorobenzene.[2] The choice of solvent is crucial to ensure the stability of the radical anion.

  • Instrumentation: Data is collected using an X-band EPR spectrometer.

  • Data Acquisition: Spectra are recorded at various temperatures, typically ranging from room temperature down to cryogenic temperatures, to assess the stability of the radical and observe any temperature-dependent changes in the signal.[2]

  • Data Analysis: The resulting spectrum is analyzed to determine the g-value and hyperfine coupling constants (HFCs). The g-value is characteristic of the radical's electronic structure, while HFCs reveal the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H), providing a map of the spin density distribution.[2][7]

Compound/Radical SpeciesSolventg-valueKey Hyperfine Couplings (MHz)Reference
--INVALID-LINK--THF~2.003Not explicitly stated, but simulation was successful.[1][2]
[(Cp₂Y)₂(μ-flv¹⁻•)][Al(OC{CF₃}₃)₄]DifluorobenzeneNot explicitly stated⁷.⁹⁰ (¹⁴N), ³.⁹⁰ (⁸⁹Y), ⁴.⁵⁰ (¹H), ¹.³⁰ (¹H)[1]
[K(crypt-222)][(Cp₂Y)₂(μ-flv³⁻•)]THFNot explicitly statedDistinct from flv¹⁻•, indicating different spin delocalization.[1][2]

Note: Cp = pentamethylcyclopentadienyl, crypt-222 = 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane*

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For this compound, it can reveal the potentials at which the neutral species is reduced to its radical anion and further reduced species.

  • Sample Preparation: The this compound compound is dissolved in a suitable solvent (e.g., THF or 1,2-difluorobenzene) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) ((ⁿBu₄N)PF₆).

  • Instrumentation: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential is swept linearly from a starting potential to a switching potential and back. A scan rate of 100 mV/s is commonly used.[1][2] All potentials are typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Data Analysis: The resulting voltammogram is analyzed to identify reversible or quasi-reversible reduction and oxidation peaks. The half-wave potential (E₁/₂) of a reversible couple corresponds to the standard reduction potential of the redox event.

CompoundSolventRedox ProcessE₁/₂ (V vs. Fc/Fc⁺)Reference
This compound (flv⁰)THFflv⁰ → flv¹⁻•-0.902(3)[1][2]
flv¹⁻• → flv²⁻-1.608(3)[1][2]
[(Cp₂Y)₂(μ-flv)]1,2-Difluorobenzeneflv²⁻ → flv¹⁻•-0.935(2)[1]
[(Cp₂Y)₂(μ-flv)]1,2-Difluorobenzeneflv¹⁻• → flv⁰Not observed reversibly[1]
UV-vis Spectroelectrochemistry: Visualizing Electronic Transitions

UV-vis spectroscopy monitors the electronic transitions within a molecule. When coupled with electrochemistry, it allows for the in-situ generation and spectroscopic characterization of redox species, including radical anions. The appearance of new absorption bands upon electrochemical reduction provides strong evidence for the formation of the this compound radical anion.[8][9]

  • Sample Preparation: A solution of the this compound compound is prepared in a suitable solvent (e.g., THF or dichloromethane) at a known concentration (typically in the micromolar range).[1][2]

  • Instrumentation: A UV-vis spectrophotometer is used to record the absorption spectrum. For spectroelectrochemistry, an optically transparent thin-layer electrochemical (OTTLE) cell is employed.

  • Data Acquisition: An initial UV-vis spectrum of the neutral compound is recorded. The potential is then stepped to a value sufficient to generate the radical anion (as determined by cyclic voltammetry), and the UV-vis spectrum is recorded again.

  • Data Analysis: The spectra of the neutral and radical anion species are compared. The appearance of new, characteristic absorption bands confirms the formation of the radical anion.

Compound/Radical SpeciesSolventKey Absorption Maxima (λₘₐₓ, nm)Reference
--INVALID-LINK--THF~270, 440, 470, 505, and broad absorptions between 523-700[1][2]
[(Cp₂Y)₂(μ-flv¹⁻•)][Al(OC{CF₃}₃)₄]DCMStrong absorptions around 270, 440, 470, 505[1][2]
[K(crypt-222)][(Cp₂Y)₂(μ-flv³⁻•)]THFStrong absorptions around 270, 440, 470, 505, and absorptions between 523-700[1][2]

Workflow for Confirmation of this compound Radical Anion Formation

The following diagram illustrates the logical workflow for confirming the formation of this compound radical anions using the discussed techniques.

G Confirmation Workflow cluster_generation Radical Anion Generation cluster_characterization Characterization Techniques cluster_data Data Analysis and Confirmation Chemical_Reduction Chemical Reduction (e.g., with KC₈) EPR EPR Spectroscopy Chemical_Reduction->EPR Electrochemical_Reduction Electrochemical Reduction (in situ) CV Cyclic Voltammetry Electrochemical_Reduction->CV UV_Vis UV-vis Spectroelectrochemistry Electrochemical_Reduction->UV_Vis EPR_Data g-value & Hyperfine Couplings EPR->EPR_Data CV_Data Reversible Reduction Potentials CV->CV_Data UV_Vis_Data New Absorption Bands UV_Vis->UV_Vis_Data Confirmation Confirmation of Radical Anion Formation EPR_Data->Confirmation CV_Data->Confirmation UV_Vis_Data->Confirmation

Caption: Workflow for generating and confirming this compound radical anions.

By employing this multi-faceted approach, researchers can confidently confirm the formation of this compound radical anions and gain valuable insights into their electronic structure and reactivity. This comprehensive characterization is essential for advancing our understanding of flavin-mediated processes in both biological and chemical systems.

References

A Comparative Guide to the Confirmation of Fluoflavine Radical Anion Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of fluoflavine radical anions is a critical event in various biochemical and synthetic processes. Accurate confirmation of their presence is paramount for understanding reaction mechanisms and developing novel therapeutics. This guide provides a comparative overview of the primary analytical techniques used to identify and characterize these transient species, supported by experimental data and detailed protocols.

The definitive confirmation of this compound radical anion formation relies on a combination of spectroscopic and electrochemical techniques. The most powerful methods include Electron Paramagnetic Resonance (EPR) Spectroscopy, Cyclic Voltammetry (CV), and Ultraviolet-Visible (UV-vis) Spectroelectrochemistry. Each technique provides unique and complementary evidence for the existence and electronic structure of these radical species.[1][2][3][4][5]

Electron Paramagnetic Resonance (EPR) Spectroscopy: The Gold Standard

EPR spectroscopy is the most direct method for detecting and characterizing paramagnetic species like radical anions.[6] It provides information about the electronic environment of the unpaired electron, offering insights into its delocalization and interaction with nearby magnetic nuclei.

A typical experimental setup for the EPR analysis of this compound radical anions involves the following steps:

  • Sample Preparation: Prepare a ~0.5 mmol/L solution of the this compound compound in a suitable solvent such as tetrahydrofuran (THF) or 1,2-difluorobenzene.[2] The choice of solvent is crucial to ensure the stability of the radical anion.

  • Instrumentation: Data is collected using an X-band EPR spectrometer.

  • Data Acquisition: Spectra are recorded at various temperatures, typically ranging from room temperature down to cryogenic temperatures, to assess the stability of the radical and observe any temperature-dependent changes in the signal.[2]

  • Data Analysis: The resulting spectrum is analyzed to determine the g-value and hyperfine coupling constants (HFCs). The g-value is characteristic of the radical's electronic structure, while HFCs reveal the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H), providing a map of the spin density distribution.[2][7]

Compound/Radical SpeciesSolventg-valueKey Hyperfine Couplings (MHz)Reference
--INVALID-LINK--THF~2.003Not explicitly stated, but simulation was successful.[1][2]
[(Cp₂Y)₂(μ-flv¹⁻•)][Al(OC{CF₃}₃)₄]DifluorobenzeneNot explicitly stated⁷.⁹⁰ (¹⁴N), ³.⁹⁰ (⁸⁹Y), ⁴.⁵⁰ (¹H), ¹.³⁰ (¹H)[1]
[K(crypt-222)][(Cp₂Y)₂(μ-flv³⁻•)]THFNot explicitly statedDistinct from flv¹⁻•, indicating different spin delocalization.[1][2]

Note: Cp = pentamethylcyclopentadienyl, crypt-222 = 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane*

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For this compound, it can reveal the potentials at which the neutral species is reduced to its radical anion and further reduced species.

  • Sample Preparation: The this compound compound is dissolved in a suitable solvent (e.g., THF or 1,2-difluorobenzene) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate ((ⁿBu₄N)PF₆).

  • Instrumentation: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential is swept linearly from a starting potential to a switching potential and back. A scan rate of 100 mV/s is commonly used.[1][2] All potentials are typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Data Analysis: The resulting voltammogram is analyzed to identify reversible or quasi-reversible reduction and oxidation peaks. The half-wave potential (E₁/₂) of a reversible couple corresponds to the standard reduction potential of the redox event.

CompoundSolventRedox ProcessE₁/₂ (V vs. Fc/Fc⁺)Reference
This compound (flv⁰)THFflv⁰ → flv¹⁻•-0.902(3)[1][2]
flv¹⁻• → flv²⁻-1.608(3)[1][2]
[(Cp₂Y)₂(μ-flv)]1,2-Difluorobenzeneflv²⁻ → flv¹⁻•-0.935(2)[1]
[(Cp₂Y)₂(μ-flv)]1,2-Difluorobenzeneflv¹⁻• → flv⁰Not observed reversibly[1]
UV-vis Spectroelectrochemistry: Visualizing Electronic Transitions

UV-vis spectroscopy monitors the electronic transitions within a molecule. When coupled with electrochemistry, it allows for the in-situ generation and spectroscopic characterization of redox species, including radical anions. The appearance of new absorption bands upon electrochemical reduction provides strong evidence for the formation of the this compound radical anion.[8][9]

  • Sample Preparation: A solution of the this compound compound is prepared in a suitable solvent (e.g., THF or dichloromethane) at a known concentration (typically in the micromolar range).[1][2]

  • Instrumentation: A UV-vis spectrophotometer is used to record the absorption spectrum. For spectroelectrochemistry, an optically transparent thin-layer electrochemical (OTTLE) cell is employed.

  • Data Acquisition: An initial UV-vis spectrum of the neutral compound is recorded. The potential is then stepped to a value sufficient to generate the radical anion (as determined by cyclic voltammetry), and the UV-vis spectrum is recorded again.

  • Data Analysis: The spectra of the neutral and radical anion species are compared. The appearance of new, characteristic absorption bands confirms the formation of the radical anion.

Compound/Radical SpeciesSolventKey Absorption Maxima (λₘₐₓ, nm)Reference
--INVALID-LINK--THF~270, 440, 470, 505, and broad absorptions between 523-700[1][2]
[(Cp₂Y)₂(μ-flv¹⁻•)][Al(OC{CF₃}₃)₄]DCMStrong absorptions around 270, 440, 470, 505[1][2]
[K(crypt-222)][(Cp₂Y)₂(μ-flv³⁻•)]THFStrong absorptions around 270, 440, 470, 505, and absorptions between 523-700[1][2]

Workflow for Confirmation of this compound Radical Anion Formation

The following diagram illustrates the logical workflow for confirming the formation of this compound radical anions using the discussed techniques.

G Confirmation Workflow cluster_generation Radical Anion Generation cluster_characterization Characterization Techniques cluster_data Data Analysis and Confirmation Chemical_Reduction Chemical Reduction (e.g., with KC₈) EPR EPR Spectroscopy Chemical_Reduction->EPR Electrochemical_Reduction Electrochemical Reduction (in situ) CV Cyclic Voltammetry Electrochemical_Reduction->CV UV_Vis UV-vis Spectroelectrochemistry Electrochemical_Reduction->UV_Vis EPR_Data g-value & Hyperfine Couplings EPR->EPR_Data CV_Data Reversible Reduction Potentials CV->CV_Data UV_Vis_Data New Absorption Bands UV_Vis->UV_Vis_Data Confirmation Confirmation of Radical Anion Formation EPR_Data->Confirmation CV_Data->Confirmation UV_Vis_Data->Confirmation

Caption: Workflow for generating and confirming this compound radical anions.

By employing this multi-faceted approach, researchers can confidently confirm the formation of this compound radical anions and gain valuable insights into their electronic structure and reactivity. This comprehensive characterization is essential for advancing our understanding of flavin-mediated processes in both biological and chemical systems.

References

Benchmarking Fluoflavine-Based Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical step in experimental design. This guide provides a performance benchmark of fluoflavine and its derivatives, a class of fluorescent molecules, against commonly used fluorophores. The comparison focuses on key photophysical properties, supported by experimental data and detailed methodologies for performance evaluation.

Performance Comparison of Fluorescent Probes

The utility of a fluorescent probe is determined by several key performance indicators, including its quantum yield (a measure of its brightness), photostability, and spectral characteristics. While specific quantitative data for this compound itself is limited in current literature, data for structurally related flavin derivatives, such as riboflavin, provide a valuable benchmark. These are compared with established fluorescent dyes like Rhodamine and Fluorescein.

PropertyFlavin Derivatives (e.g., 5-deazariboflavin)Rhodamine BFluorescein
Fluorescence Quantum Yield (ΦF) ~0.52 (in aqueous solution)[1]~0.31 (in ethanol)~0.95 (in 0.1 M NaOH)
Molar Extinction Coefficient (ε) at λmax Data not readily available for this compound~105,000 M⁻¹cm⁻¹ (in ethanol)~76,900 M⁻¹cm⁻¹ (in 0.1 M NaOH)
Photostability Generally considered to have moderate photostability.HighModerate to low
Excitation Maximum (λex) Typically in the blue-green region of the spectrum.~554 nm (in ethanol)~494 nm (in 0.1 M NaOH)
Emission Maximum (λem) Typically in the green region of the spectrum.~580 nm (in ethanol)~521 nm (in 0.1 M NaOH)
Key Advantages Oxygen-independent fluorescence, small molecular size.[2][3][4]High quantum yield and photostability.High quantum yield, widely used.
Key Disadvantages Generally lower quantum yield compared to Rhodamines and Fluoresceins.[3]Larger molecular size compared to flavins.pH sensitivity, moderate photostability.

Experimental Protocols

Accurate benchmarking of fluorescent probes requires standardized experimental protocols. Below are detailed methodologies for determining two critical performance metrics: fluorescence quantum yield and photostability.

Determining Fluorescence Quantum Yield (Relative Method)

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Sample of the fluorescent compound to be tested

  • Solvent (ensure the same solvent is used for the standard and the sample, if possible)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample (ΦF_sample) using the following equation:

    ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • ΦF_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

Assessing Photostability

Photostability, or the resistance to photobleaching, is a crucial parameter for applications requiring prolonged or intense illumination, such as fluorescence microscopy.

Materials:

  • Fluorescence microscope equipped with a light source and a camera.

  • Sample of the fluorescent compound prepared on a microscope slide.

  • Image analysis software.

Procedure:

  • Prepare a sample of the fluorescent probe in a suitable medium (e.g., mounted on a microscope slide).

  • Place the sample on the microscope stage and focus on the region of interest.

  • Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for a defined duration.

  • Measure the mean fluorescence intensity of a region of interest in each image using image analysis software.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.

  • The rate of fluorescence decay provides a measure of the photostability of the probe. This can be compared across different fluorophores under identical illumination conditions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the workflows for determining quantum yield and assessing photostability.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep_Standard Prepare Standard Dilutions Measure_Abs Measure Absorbance (UV-Vis) Prep_Standard->Measure_Abs Prep_Sample Prepare Sample Dilutions Prep_Sample->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Measure_Abs->Measure_Fluor Integrate Integrate Emission Spectra Measure_Fluor->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate Result Quantum Yield Calculate->Result

Caption: Workflow for determining relative fluorescence quantum yield.

Photostability_Workflow cluster_setup Microscopy Setup cluster_acquisition Image Acquisition cluster_analysis Analysis Prepare_Slide Prepare Sample Slide Mount_Microscope Mount on Microscope Prepare_Slide->Mount_Microscope Initial_Image Acquire Initial Image (t=0) Mount_Microscope->Initial_Image Continuous_Illumination Continuous Illumination Initial_Image->Continuous_Illumination Time_Lapse Acquire Time-Lapse Images Continuous_Illumination->Time_Lapse Measure_Intensity Measure Fluorescence Intensity Time_Lapse->Measure_Intensity Plot_Decay Plot Intensity vs. Time Measure_Intensity->Plot_Decay Result Photostability Profile Plot_Decay->Result

Caption: Workflow for assessing the photostability of a fluorescent probe.

Signaling Pathway Context: Fluorescence Resonance Energy Transfer (FRET)

This compound and other fluorophores can be utilized in advanced fluorescence applications such as Fluorescence Resonance Energy Transfer (FRET), a mechanism that describes energy transfer between two light-sensitive molecules. A FRET-based biosensor can be designed to monitor molecular interactions, such as protein-protein binding or conformational changes.

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

References

Benchmarking Fluoflavine-Based Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical step in experimental design. This guide provides a performance benchmark of fluoflavine and its derivatives, a class of fluorescent molecules, against commonly used fluorophores. The comparison focuses on key photophysical properties, supported by experimental data and detailed methodologies for performance evaluation.

Performance Comparison of Fluorescent Probes

The utility of a fluorescent probe is determined by several key performance indicators, including its quantum yield (a measure of its brightness), photostability, and spectral characteristics. While specific quantitative data for this compound itself is limited in current literature, data for structurally related flavin derivatives, such as riboflavin, provide a valuable benchmark. These are compared with established fluorescent dyes like Rhodamine and Fluorescein.

PropertyFlavin Derivatives (e.g., 5-deazariboflavin)Rhodamine BFluorescein
Fluorescence Quantum Yield (ΦF) ~0.52 (in aqueous solution)[1]~0.31 (in ethanol)~0.95 (in 0.1 M NaOH)
Molar Extinction Coefficient (ε) at λmax Data not readily available for this compound~105,000 M⁻¹cm⁻¹ (in ethanol)~76,900 M⁻¹cm⁻¹ (in 0.1 M NaOH)
Photostability Generally considered to have moderate photostability.HighModerate to low
Excitation Maximum (λex) Typically in the blue-green region of the spectrum.~554 nm (in ethanol)~494 nm (in 0.1 M NaOH)
Emission Maximum (λem) Typically in the green region of the spectrum.~580 nm (in ethanol)~521 nm (in 0.1 M NaOH)
Key Advantages Oxygen-independent fluorescence, small molecular size.[2][3][4]High quantum yield and photostability.High quantum yield, widely used.
Key Disadvantages Generally lower quantum yield compared to Rhodamines and Fluoresceins.[3]Larger molecular size compared to flavins.pH sensitivity, moderate photostability.

Experimental Protocols

Accurate benchmarking of fluorescent probes requires standardized experimental protocols. Below are detailed methodologies for determining two critical performance metrics: fluorescence quantum yield and photostability.

Determining Fluorescence Quantum Yield (Relative Method)

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Sample of the fluorescent compound to be tested

  • Solvent (ensure the same solvent is used for the standard and the sample, if possible)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample (ΦF_sample) using the following equation:

    ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • ΦF_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

Assessing Photostability

Photostability, or the resistance to photobleaching, is a crucial parameter for applications requiring prolonged or intense illumination, such as fluorescence microscopy.

Materials:

  • Fluorescence microscope equipped with a light source and a camera.

  • Sample of the fluorescent compound prepared on a microscope slide.

  • Image analysis software.

Procedure:

  • Prepare a sample of the fluorescent probe in a suitable medium (e.g., mounted on a microscope slide).

  • Place the sample on the microscope stage and focus on the region of interest.

  • Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for a defined duration.

  • Measure the mean fluorescence intensity of a region of interest in each image using image analysis software.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.

  • The rate of fluorescence decay provides a measure of the photostability of the probe. This can be compared across different fluorophores under identical illumination conditions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the workflows for determining quantum yield and assessing photostability.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep_Standard Prepare Standard Dilutions Measure_Abs Measure Absorbance (UV-Vis) Prep_Standard->Measure_Abs Prep_Sample Prepare Sample Dilutions Prep_Sample->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Measure_Abs->Measure_Fluor Integrate Integrate Emission Spectra Measure_Fluor->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate Result Quantum Yield Calculate->Result

Caption: Workflow for determining relative fluorescence quantum yield.

Photostability_Workflow cluster_setup Microscopy Setup cluster_acquisition Image Acquisition cluster_analysis Analysis Prepare_Slide Prepare Sample Slide Mount_Microscope Mount on Microscope Prepare_Slide->Mount_Microscope Initial_Image Acquire Initial Image (t=0) Mount_Microscope->Initial_Image Continuous_Illumination Continuous Illumination Initial_Image->Continuous_Illumination Time_Lapse Acquire Time-Lapse Images Continuous_Illumination->Time_Lapse Measure_Intensity Measure Fluorescence Intensity Time_Lapse->Measure_Intensity Plot_Decay Plot Intensity vs. Time Measure_Intensity->Plot_Decay Result Photostability Profile Plot_Decay->Result

Caption: Workflow for assessing the photostability of a fluorescent probe.

Signaling Pathway Context: Fluorescence Resonance Energy Transfer (FRET)

This compound and other fluorophores can be utilized in advanced fluorescence applications such as Fluorescence Resonance Energy Transfer (FRET), a mechanism that describes energy transfer between two light-sensitive molecules. A FRET-based biosensor can be designed to monitor molecular interactions, such as protein-protein binding or conformational changes.

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

References

A Comparative Guide to the Photophysical Properties of Photosensitizers: Benchmarking Fluoflavine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the efficacy of treatment hinges on the photophysical characteristics of the photosensitizer employed. While established photosensitizers like Rose Bengal, Methylene Blue, and Protoporphyrin IX are well-documented, the exploration of novel agents is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of the photophysical properties of these known photosensitizers. Due to the limited availability of direct photophysical data for Fluoflavine in the context of photosensitization, this comparison utilizes Riboflavin (B1680620), a structurally related and well-characterized flavin, as a representative analog to provide valuable insights into the potential of this class of molecules.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical parameters of the selected photosensitizers. These values are critical in determining a photosensitizer's efficiency in generating reactive oxygen species (ROS), the primary cytotoxic agents in PDT.

PropertyRiboflavin (this compound Analog)Rose BengalMethylene BlueProtoporphyrin IX
Molar Extinction Coefficient (ε) at λmax ~12,500 M⁻¹cm⁻¹ at ~445 nm~98,000 M⁻¹cm⁻¹ at ~548 nm~81,000 M⁻¹cm⁻¹ at ~664 nm~170,000 M⁻¹cm⁻¹ at ~405 nm
Fluorescence Quantum Yield (Φf) ~0.25 (in water)~0.02 (in water)~0.03 (in water)~0.10 (in monomers)
Singlet Oxygen Quantum Yield (ΦΔ) ~0.50 (in water)[1]~0.75 (in methanol)~0.52 (in water)~0.60 (in organic solvents)
Photostability Prone to photodegradation[2][3]ModerateModerateProne to photobleaching

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. Below are detailed methodologies for the key experiments cited in this guide.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the molar extinction coefficient and fluorescence quantum yield.

Protocol:

  • Sample Preparation: Prepare stock solutions of the photosensitizers in a suitable solvent (e.g., water, ethanol, DMSO). A series of dilutions are then made to obtain concentrations that yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectra of the solutions using a spectrophotometer. The wavelength of maximum absorbance (λmax) is determined. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of the solutions using a spectrofluorometer. The excitation wavelength is set at the λmax determined from the absorption spectrum.

  • Fluorescence Quantum Yield (Φf) Determination: The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The following equation is used:

    Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

Objective: To quantify the efficiency of singlet oxygen generation.

Protocol (Indirect Method using a Chemical Trap):

  • Reagents: A chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF) or Singlet Oxygen Sensor Green (SOSG), is used. A standard photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used for comparison.

  • Sample Preparation: Solutions of the sample and the standard photosensitizer are prepared in an appropriate solvent, each containing the chemical trap. The concentrations are adjusted to have similar absorbance at the irradiation wavelength.

  • Irradiation: The solutions are irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs.

  • Monitoring: The decrease in absorbance (for DPBF) or the increase in fluorescence (for SOSG) of the chemical trap is monitored over time using a spectrophotometer or spectrofluorometer, respectively.

  • Calculation: The rate of change in the signal of the chemical trap is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample is calculated relative to the standard using the following equation:

    ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (P_standard / P_sample)

    where k is the rate constant of the trap's signal change and P is the rate of photon absorption by the photosensitizer.

Photostability Assay

Objective: To assess the degradation of the photosensitizer upon light exposure.

Protocol:

  • Sample Preparation: A solution of the photosensitizer is prepared in a quartz cuvette.

  • Initial Measurement: The initial absorption spectrum of the solution is recorded.

  • Irradiation: The solution is irradiated with a light source of a specific wavelength and intensity for defined periods.

  • Spectral Monitoring: The absorption spectrum is recorded at regular intervals during irradiation.

  • Analysis: The decrease in the absorbance at the λmax is plotted against the irradiation time or dose. The photostability is often quantified by the photobleaching quantum yield or the half-life of the photosensitizer under the specific irradiation conditions.[4]

Visualizing the Process

To better understand the experimental workflow and the fundamental photophysical processes, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Photosensitizer Characterization cluster_prep Sample Preparation cluster_uvvis UV-Vis & Fluorescence Spectroscopy cluster_singlet_oxygen Singlet Oxygen Quantum Yield cluster_photostability Photostability Assay prep Prepare Solutions (Photosensitizer & Standard) uvvis Measure Absorbance (Determine ε & λmax) prep->uvvis so_prep Prepare Samples with Chemical Trap prep->so_prep ps_init Initial Absorbance prep->ps_init fluor Measure Fluorescence (Determine Φf) uvvis->fluor so_irr Irradiate Samples so_prep->so_irr so_mon Monitor Trap Signal so_irr->so_mon so_calc Calculate ΦΔ so_mon->so_calc ps_irr Irradiate Sample ps_init->ps_irr ps_mon Monitor Absorbance Change ps_irr->ps_mon ps_ana Analyze Photodegradation ps_mon->ps_ana

Experimental workflow for characterizing photosensitizers.

Jablonski_Diagram Jablonski Diagram of a Photosensitizer cluster_ros ROS Generation S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) T1_O2 ³O₂ T1->T1_O2 Energy Transfer O2_1 ¹O₂

References

A Comparative Guide to the Photophysical Properties of Photosensitizers: Benchmarking Fluoflavine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the efficacy of treatment hinges on the photophysical characteristics of the photosensitizer employed. While established photosensitizers like Rose Bengal, Methylene Blue, and Protoporphyrin IX are well-documented, the exploration of novel agents is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of the photophysical properties of these known photosensitizers. Due to the limited availability of direct photophysical data for Fluoflavine in the context of photosensitization, this comparison utilizes Riboflavin, a structurally related and well-characterized flavin, as a representative analog to provide valuable insights into the potential of this class of molecules.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical parameters of the selected photosensitizers. These values are critical in determining a photosensitizer's efficiency in generating reactive oxygen species (ROS), the primary cytotoxic agents in PDT.

PropertyRiboflavin (this compound Analog)Rose BengalMethylene BlueProtoporphyrin IX
Molar Extinction Coefficient (ε) at λmax ~12,500 M⁻¹cm⁻¹ at ~445 nm~98,000 M⁻¹cm⁻¹ at ~548 nm~81,000 M⁻¹cm⁻¹ at ~664 nm~170,000 M⁻¹cm⁻¹ at ~405 nm
Fluorescence Quantum Yield (Φf) ~0.25 (in water)~0.02 (in water)~0.03 (in water)~0.10 (in monomers)
Singlet Oxygen Quantum Yield (ΦΔ) ~0.50 (in water)[1]~0.75 (in methanol)~0.52 (in water)~0.60 (in organic solvents)
Photostability Prone to photodegradation[2][3]ModerateModerateProne to photobleaching

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. Below are detailed methodologies for the key experiments cited in this guide.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the molar extinction coefficient and fluorescence quantum yield.

Protocol:

  • Sample Preparation: Prepare stock solutions of the photosensitizers in a suitable solvent (e.g., water, ethanol, DMSO). A series of dilutions are then made to obtain concentrations that yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectra of the solutions using a spectrophotometer. The wavelength of maximum absorbance (λmax) is determined. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of the solutions using a spectrofluorometer. The excitation wavelength is set at the λmax determined from the absorption spectrum.

  • Fluorescence Quantum Yield (Φf) Determination: The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used:

    Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

Objective: To quantify the efficiency of singlet oxygen generation.

Protocol (Indirect Method using a Chemical Trap):

  • Reagents: A chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG), is used. A standard photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used for comparison.

  • Sample Preparation: Solutions of the sample and the standard photosensitizer are prepared in an appropriate solvent, each containing the chemical trap. The concentrations are adjusted to have similar absorbance at the irradiation wavelength.

  • Irradiation: The solutions are irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs.

  • Monitoring: The decrease in absorbance (for DPBF) or the increase in fluorescence (for SOSG) of the chemical trap is monitored over time using a spectrophotometer or spectrofluorometer, respectively.

  • Calculation: The rate of change in the signal of the chemical trap is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample is calculated relative to the standard using the following equation:

    ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (P_standard / P_sample)

    where k is the rate constant of the trap's signal change and P is the rate of photon absorption by the photosensitizer.

Photostability Assay

Objective: To assess the degradation of the photosensitizer upon light exposure.

Protocol:

  • Sample Preparation: A solution of the photosensitizer is prepared in a quartz cuvette.

  • Initial Measurement: The initial absorption spectrum of the solution is recorded.

  • Irradiation: The solution is irradiated with a light source of a specific wavelength and intensity for defined periods.

  • Spectral Monitoring: The absorption spectrum is recorded at regular intervals during irradiation.

  • Analysis: The decrease in the absorbance at the λmax is plotted against the irradiation time or dose. The photostability is often quantified by the photobleaching quantum yield or the half-life of the photosensitizer under the specific irradiation conditions.[4]

Visualizing the Process

To better understand the experimental workflow and the fundamental photophysical processes, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Photosensitizer Characterization cluster_prep Sample Preparation cluster_uvvis UV-Vis & Fluorescence Spectroscopy cluster_singlet_oxygen Singlet Oxygen Quantum Yield cluster_photostability Photostability Assay prep Prepare Solutions (Photosensitizer & Standard) uvvis Measure Absorbance (Determine ε & λmax) prep->uvvis so_prep Prepare Samples with Chemical Trap prep->so_prep ps_init Initial Absorbance prep->ps_init fluor Measure Fluorescence (Determine Φf) uvvis->fluor so_irr Irradiate Samples so_prep->so_irr so_mon Monitor Trap Signal so_irr->so_mon so_calc Calculate ΦΔ so_mon->so_calc ps_irr Irradiate Sample ps_init->ps_irr ps_mon Monitor Absorbance Change ps_irr->ps_mon ps_ana Analyze Photodegradation ps_mon->ps_ana

Experimental workflow for characterizing photosensitizers.

Jablonski_Diagram Jablonski Diagram of a Photosensitizer cluster_ros ROS Generation S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) T1_O2 ³O₂ T1->T1_O2 Energy Transfer O2_1 ¹O₂

References

Correlating the structure and properties of different Fluoflavine analogs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoflavine and its analogs, a class of compounds built upon the isoalloxazine tricycle, represent a versatile scaffold with tunable electronic and biological properties. Variations in substitution patterns on this core structure give rise to a spectrum of activities, from potent anticancer agents to redox-active components in novel materials. This guide provides a comparative analysis of the structure-property relationships of different this compound analogs, supported by experimental data, to inform future research and development.

Structure and Physicochemical Properties: A Comparative Analysis

The properties of this compound analogs are intrinsically linked to their molecular structure. Modifications to the isoalloxazine core can significantly impact their electrochemical and photophysical characteristics.

Electrochemical Properties

The redox activity of the this compound scaffold is a key feature, with the capacity to undergo reversible one- and two-electron reductions. This property is crucial for its potential applications in organic electronics and as a redox-active ligand in coordination chemistry.[1][2] The reduction potentials of this compound and its radical anion provide insight into their electron-accepting capabilities.

Table 1: Electrochemical Properties of this compound

CompoundRedox ProcessE½ (V vs. Fc+/Fc)Reference
This compound (flv⁰)flv⁰ + e⁻ ⇌ flv¹⁻•-0.96[1]
flv¹⁻• + e⁻ ⇌ flv²⁻-1.73[1]
--INVALID-LINK--flv¹⁻• + e⁻ ⇌ flv²⁻-0.902[1][2]
flv²⁻ + e⁻ ⇌ flv³⁻•-1.608[1][2]

Note: Potentials were measured by cyclic voltammetry.

Photophysical Properties

The extended π-system of the isoalloxazine ring system endows this compound analogs with distinct photophysical properties. Substituents on the ring can modulate the absorption and emission wavelengths, as well as the quantum yields of fluorescence and triplet state formation. For instance, electronically modified flavin derivatives exhibit significant shifts in their absorption maxima and varied fluorescence quantum yields.[3][4]

Table 2: Photophysical Properties of Selected Flavin Analogs

Compoundλmax (abs) (nm)λmax (em) (nm)Fluorescence Quantum Yield (ΦF)Triplet Quantum Yield (ΦT)Reference
Riboflavin (RF)448~5300.27-[3][4]
5-Deazariboflavin (5DRF)407~4800.520.64[3][4]
1-Deazariboflavin (1DRF)~380-No fluorescenceNo triplet formation[3][4]
7,8-Didemethylriboflavin (DMRF)--Similar to RF0.23[3]
8-Isopropylriboflavin (iprRF)--Similar to RF0.50[3]
2-Thio-lumiflavin~500--~1.0 (predicted)[5]
4-Thio-lumiflavin~500--~1.0 (predicted)[5]
2,4-Dithio-lumiflavin~500--~1.0 (predicted)[5]

Biological Activity: Anticancer Properties and Structure-Activity Relationships

Several studies have explored the potential of this compound and its broader flavin analogs as anticancer agents. The mechanism of action is often attributed to the inhibition of protein kinases and the modulation of key signaling pathways involved in cell proliferation and survival.[6][7][8][9]

A structure-activity relationship (SAR) study of flavin analogs targeting the FMN riboswitch revealed that modifications at positions 8 and 10 of the isoalloxazine ring are critical for biological activity.[10] For instance, the synthetic analog 5FDQD, a fluoro-phenyl derivative of roseoflavin (B1679541) mononucleotide (RoFMN), demonstrated potent bactericidal activity against Clostridium difficile.[10]

Table 3: Biological Activity of Selected Flavin Analogs against the FMN Riboswitch

CompoundIC₅₀ (nM)EC₅₀ (nM)Reference
5FDQD2.55[10]

IC₅₀ and EC₅₀ values were determined in vitro for the FMN riboswitch.

Furthermore, docking simulations of various flavin and 5-deazaflavin analogs into the binding site of protein tyrosine kinase pp60(c-src) suggested that the introduction of phenyl moieties enhances their potential as antitumor agents.[6]

Experimental Protocols

The characterization and evaluation of this compound analogs involve a range of spectroscopic, electrochemical, and biological techniques.

Electrochemical Measurements

Cyclic voltammetry (CV) is a standard technique used to determine the redox potentials of this compound analogs.[1][2]

Typical Experimental Setup:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Analyte Concentration: Typically in the millimolar range.

  • Procedure: The potential is swept linearly with time between two set points, and the resulting current is measured. The half-wave potential (E½) is determined from the average of the anodic and cathodic peak potentials.

Photophysical Characterization

The photophysical properties of this compound analogs are investigated using absorption and fluorescence spectroscopy.[3][5]

Typical Experimental Setup:

  • Absorption Spectroscopy: A UV-Vis spectrophotometer is used to measure the absorbance of the compound in a suitable solvent (e.g., water, ethanol, or DMSO) across a range of wavelengths.

  • Fluorescence Spectroscopy: A spectrofluorometer is used to measure the emission spectrum of the compound after excitation at a specific wavelength. The fluorescence quantum yield is determined relative to a standard with a known quantum yield.

  • Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be employed to study the properties of excited states, such as triplet state formation and lifetime.[3]

In Vitro Cytotoxicity Assays

The anticancer activity of this compound analogs is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines.

General Workflow:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of the this compound analog.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Modulation

Flavonoids, the broader class of compounds to which fluoflavines belong, are known to modulate various cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[7][8][9] The inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced inflammation.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB_Inhibitor IκB Akt->NFkB_Inhibitor Inhibits Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits NFkB->Gene_Expression Promotes Fluoflavine_Analog This compound Analog Fluoflavine_Analog->PI3K Inhibits Fluoflavine_Analog->Akt Inhibits Fluoflavine_Analog->mTOR Inhibits Fluoflavine_Analog->NFkB Inhibits

Caption: PI3K/Akt/mTOR and NF-κB signaling pathways modulated by this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_properties Property Evaluation cluster_biological Biological Evaluation cluster_data Data Analysis synthesis Synthesis of This compound Analogs purification Purification synthesis->purification structural_char Structural Characterization (NMR, MS, X-ray) purification->structural_char electrochem Electrochemical Analysis (Cyclic Voltammetry) structural_char->electrochem photophys Photophysical Analysis (UV-Vis, Fluorescence) structural_char->photophys cell_culture Cancer Cell Culture structural_char->cell_culture sar Structure-Activity Relationship (SAR) Analysis electrochem->sar photophys->sar cytotoxicity Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) cytotoxicity->pathway_analysis cytotoxicity->sar pathway_analysis->sar comparison Comparison of Properties sar->comparison

Caption: General experimental workflow for correlating structure and properties of this compound analogs.

References

Correlating the structure and properties of different Fluoflavine analogs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoflavine and its analogs, a class of compounds built upon the isoalloxazine tricycle, represent a versatile scaffold with tunable electronic and biological properties. Variations in substitution patterns on this core structure give rise to a spectrum of activities, from potent anticancer agents to redox-active components in novel materials. This guide provides a comparative analysis of the structure-property relationships of different this compound analogs, supported by experimental data, to inform future research and development.

Structure and Physicochemical Properties: A Comparative Analysis

The properties of this compound analogs are intrinsically linked to their molecular structure. Modifications to the isoalloxazine core can significantly impact their electrochemical and photophysical characteristics.

Electrochemical Properties

The redox activity of the this compound scaffold is a key feature, with the capacity to undergo reversible one- and two-electron reductions. This property is crucial for its potential applications in organic electronics and as a redox-active ligand in coordination chemistry.[1][2] The reduction potentials of this compound and its radical anion provide insight into their electron-accepting capabilities.

Table 1: Electrochemical Properties of this compound

CompoundRedox ProcessE½ (V vs. Fc+/Fc)Reference
This compound (flv⁰)flv⁰ + e⁻ ⇌ flv¹⁻•-0.96[1]
flv¹⁻• + e⁻ ⇌ flv²⁻-1.73[1]
--INVALID-LINK--flv¹⁻• + e⁻ ⇌ flv²⁻-0.902[1][2]
flv²⁻ + e⁻ ⇌ flv³⁻•-1.608[1][2]

Note: Potentials were measured by cyclic voltammetry.

Photophysical Properties

The extended π-system of the isoalloxazine ring system endows this compound analogs with distinct photophysical properties. Substituents on the ring can modulate the absorption and emission wavelengths, as well as the quantum yields of fluorescence and triplet state formation. For instance, electronically modified flavin derivatives exhibit significant shifts in their absorption maxima and varied fluorescence quantum yields.[3][4]

Table 2: Photophysical Properties of Selected Flavin Analogs

Compoundλmax (abs) (nm)λmax (em) (nm)Fluorescence Quantum Yield (ΦF)Triplet Quantum Yield (ΦT)Reference
Riboflavin (RF)448~5300.27-[3][4]
5-Deazariboflavin (5DRF)407~4800.520.64[3][4]
1-Deazariboflavin (1DRF)~380-No fluorescenceNo triplet formation[3][4]
7,8-Didemethylriboflavin (DMRF)--Similar to RF0.23[3]
8-Isopropylriboflavin (iprRF)--Similar to RF0.50[3]
2-Thio-lumiflavin~500--~1.0 (predicted)[5]
4-Thio-lumiflavin~500--~1.0 (predicted)[5]
2,4-Dithio-lumiflavin~500--~1.0 (predicted)[5]

Biological Activity: Anticancer Properties and Structure-Activity Relationships

Several studies have explored the potential of this compound and its broader flavin analogs as anticancer agents. The mechanism of action is often attributed to the inhibition of protein kinases and the modulation of key signaling pathways involved in cell proliferation and survival.[6][7][8][9]

A structure-activity relationship (SAR) study of flavin analogs targeting the FMN riboswitch revealed that modifications at positions 8 and 10 of the isoalloxazine ring are critical for biological activity.[10] For instance, the synthetic analog 5FDQD, a fluoro-phenyl derivative of roseoflavin mononucleotide (RoFMN), demonstrated potent bactericidal activity against Clostridium difficile.[10]

Table 3: Biological Activity of Selected Flavin Analogs against the FMN Riboswitch

CompoundIC₅₀ (nM)EC₅₀ (nM)Reference
5FDQD2.55[10]

IC₅₀ and EC₅₀ values were determined in vitro for the FMN riboswitch.

Furthermore, docking simulations of various flavin and 5-deazaflavin analogs into the binding site of protein tyrosine kinase pp60(c-src) suggested that the introduction of phenyl moieties enhances their potential as antitumor agents.[6]

Experimental Protocols

The characterization and evaluation of this compound analogs involve a range of spectroscopic, electrochemical, and biological techniques.

Electrochemical Measurements

Cyclic voltammetry (CV) is a standard technique used to determine the redox potentials of this compound analogs.[1][2]

Typical Experimental Setup:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Analyte Concentration: Typically in the millimolar range.

  • Procedure: The potential is swept linearly with time between two set points, and the resulting current is measured. The half-wave potential (E½) is determined from the average of the anodic and cathodic peak potentials.

Photophysical Characterization

The photophysical properties of this compound analogs are investigated using absorption and fluorescence spectroscopy.[3][5]

Typical Experimental Setup:

  • Absorption Spectroscopy: A UV-Vis spectrophotometer is used to measure the absorbance of the compound in a suitable solvent (e.g., water, ethanol, or DMSO) across a range of wavelengths.

  • Fluorescence Spectroscopy: A spectrofluorometer is used to measure the emission spectrum of the compound after excitation at a specific wavelength. The fluorescence quantum yield is determined relative to a standard with a known quantum yield.

  • Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be employed to study the properties of excited states, such as triplet state formation and lifetime.[3]

In Vitro Cytotoxicity Assays

The anticancer activity of this compound analogs is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines.

General Workflow:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of the this compound analog.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Modulation

Flavonoids, the broader class of compounds to which fluoflavines belong, are known to modulate various cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[7][8][9] The inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced inflammation.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB_Inhibitor IκB Akt->NFkB_Inhibitor Inhibits Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits NFkB->Gene_Expression Promotes Fluoflavine_Analog This compound Analog Fluoflavine_Analog->PI3K Inhibits Fluoflavine_Analog->Akt Inhibits Fluoflavine_Analog->mTOR Inhibits Fluoflavine_Analog->NFkB Inhibits

Caption: PI3K/Akt/mTOR and NF-κB signaling pathways modulated by this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_properties Property Evaluation cluster_biological Biological Evaluation cluster_data Data Analysis synthesis Synthesis of This compound Analogs purification Purification synthesis->purification structural_char Structural Characterization (NMR, MS, X-ray) purification->structural_char electrochem Electrochemical Analysis (Cyclic Voltammetry) structural_char->electrochem photophys Photophysical Analysis (UV-Vis, Fluorescence) structural_char->photophys cell_culture Cancer Cell Culture structural_char->cell_culture sar Structure-Activity Relationship (SAR) Analysis electrochem->sar photophys->sar cytotoxicity Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) cytotoxicity->pathway_analysis cytotoxicity->sar pathway_analysis->sar comparison Comparison of Properties sar->comparison

Caption: General experimental workflow for correlating structure and properties of this compound analogs.

References

Safety Operating Guide

Personal protective equipment for handling Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fluoflavine

This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound and its related compounds, such as Proflavine salts, are harmful if swallowed, cause skin irritation, and can lead to serious eye irritation or damage.[1] It may also cause respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Table 1: Summary of Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H318 / H319Causes serious eye damage / Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
H411Toxic to aquatic life with long lasting effects.

A comprehensive list of required personal protective equipment is detailed below.

Table 2: Required Personal Protective Equipment (PPE)

Body PartProtectionSpecification
Eyes/Face Safety glasses with side-shields or goggles.[2]Must be worn at all times when handling this compound to protect against splashes.
Face shieldRecommended when there is a significant risk of splashing.
Skin Chemical-resistant gloves.Inspect gloves for any signs of degradation before use.[2]
Laboratory coat.A fire-impervious coat or apron is recommended.[2] Ensure it is free of tears or damage.
Respiratory Respiratory protection.Required when dusts are generated. Use in a well-ventilated area or under a fume hood.[3][4]
Footwear Closed-toe shoes.Open-toed footwear is not permitted in the laboratory.[2]

Operational and Handling Protocols

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Standard Operating Procedure for Handling this compound
  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) before starting any work.

    • Ensure a ventilated fume hood is operational.[4]

    • Verify that all required PPE is available and in good condition.

  • Handling :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.[4]

    • Avoid breathing dust.[1][3]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Storage :

    • Store in a tightly closed container in a dry, well-ventilated place.[1][3]

    • Store locked up.[1][3]

    • Avoid storing near heat sources or incompatible materials.[2]

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Inspect & Don PPE A->B C Prepare Workspace (Fume Hood) B->C D Weigh/Measure in Fume Hood C->D E Perform Experiment D->E F Clean Workspace E->F G Dispose of Waste Properly F->G H Doff & Store PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Procedures

Immediate and appropriate action during an emergency is crucial. Proper disposal prevents environmental contamination.

Emergency First Aid

Table 3: First Aid Measures

Exposure RouteAction
If Swallowed Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] Immediately make the victim drink water (two glasses at most).[1] Do NOT induce vomiting.
If on Skin Take off immediately all contaminated clothing.[1] Wash with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice/attention.[1][3]
If in Eyes Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[1][3]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[1][3] Call a POISON CENTER or doctor if you feel unwell.[1]
Spill and Disposal Plan
  • Spills :

    • Evacuate the area and ensure adequate ventilation.

    • Avoid inhalation of dust.

    • Wear appropriate PPE as detailed in Table 2.

    • For dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

    • Clean the affected area thoroughly.

  • Disposal :

    • Dispose of contents and container to an approved waste disposal plant.[1][3]

    • Do not let the product enter drains.

Emergency Response Decision Tree

cluster_spill Spill Response cluster_exposure Exposure Response A Emergency Situation B Spill or Release A->B C Personal Exposure A->C D Evacuate Area B->D H Remove from Exposure C->H E Don Appropriate PPE D->E F Contain & Clean Up Spill E->F G Dispose of Waste F->G I Administer First Aid (Table 3) H->I J Seek Medical Attention I->J

Caption: Decision tree for emergency response to this compound incidents.

References

Personal protective equipment for handling Fluoflavine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fluoflavine

This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound and its related compounds, such as Proflavine salts, are harmful if swallowed, cause skin irritation, and can lead to serious eye irritation or damage.[1] It may also cause respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Table 1: Summary of Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H318 / H319Causes serious eye damage / Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
H411Toxic to aquatic life with long lasting effects.

A comprehensive list of required personal protective equipment is detailed below.

Table 2: Required Personal Protective Equipment (PPE)

Body PartProtectionSpecification
Eyes/Face Safety glasses with side-shields or goggles.[2]Must be worn at all times when handling this compound to protect against splashes.
Face shieldRecommended when there is a significant risk of splashing.
Skin Chemical-resistant gloves.Inspect gloves for any signs of degradation before use.[2]
Laboratory coat.A fire-impervious coat or apron is recommended.[2] Ensure it is free of tears or damage.
Respiratory Respiratory protection.Required when dusts are generated. Use in a well-ventilated area or under a fume hood.[3][4]
Footwear Closed-toe shoes.Open-toed footwear is not permitted in the laboratory.[2]

Operational and Handling Protocols

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Standard Operating Procedure for Handling this compound
  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) before starting any work.

    • Ensure a ventilated fume hood is operational.[4]

    • Verify that all required PPE is available and in good condition.

  • Handling :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.[4]

    • Avoid breathing dust.[1][3]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Storage :

    • Store in a tightly closed container in a dry, well-ventilated place.[1][3]

    • Store locked up.[1][3]

    • Avoid storing near heat sources or incompatible materials.[2]

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Inspect & Don PPE A->B C Prepare Workspace (Fume Hood) B->C D Weigh/Measure in Fume Hood C->D E Perform Experiment D->E F Clean Workspace E->F G Dispose of Waste Properly F->G H Doff & Store PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Procedures

Immediate and appropriate action during an emergency is crucial. Proper disposal prevents environmental contamination.

Emergency First Aid

Table 3: First Aid Measures

Exposure RouteAction
If Swallowed Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] Immediately make the victim drink water (two glasses at most).[1] Do NOT induce vomiting.
If on Skin Take off immediately all contaminated clothing.[1] Wash with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice/attention.[1][3]
If in Eyes Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[1][3]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[1][3] Call a POISON CENTER or doctor if you feel unwell.[1]
Spill and Disposal Plan
  • Spills :

    • Evacuate the area and ensure adequate ventilation.

    • Avoid inhalation of dust.

    • Wear appropriate PPE as detailed in Table 2.

    • For dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

    • Clean the affected area thoroughly.

  • Disposal :

    • Dispose of contents and container to an approved waste disposal plant.[1][3]

    • Do not let the product enter drains.

Emergency Response Decision Tree

cluster_spill Spill Response cluster_exposure Exposure Response A Emergency Situation B Spill or Release A->B C Personal Exposure A->C D Evacuate Area B->D H Remove from Exposure C->H E Don Appropriate PPE D->E F Contain & Clean Up Spill E->F G Dispose of Waste F->G I Administer First Aid (Table 3) H->I J Seek Medical Attention I->J

Caption: Decision tree for emergency response to this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.